Ethyl 4-bromothiazole-2-carboxylate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
ethyl 4-bromo-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-2-10-6(9)5-8-4(7)3-11-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRQYWHXWNRQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677795 | |
| Record name | Ethyl 4-bromo-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959755-96-5 | |
| Record name | Ethyl 4-bromo-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 4-bromothiazole-2-carboxylate chemical properties
An In-depth Technical Guide to Ethyl 4-bromothiazole-2-carboxylate: Properties, Reactivity, and Applications
Abstract
This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the thiazole core, and the strategic placement of reactive functional groups—a C4-bromo substituent and a C2-ethyl ester—render it a versatile precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signatures, and key synthetic transformations. We delve into the mechanistic underpinnings of its reactivity, particularly in palladium-catalyzed cross-coupling reactions and ester modifications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, grounding theoretical concepts in practical applications for the synthesis of pharmacologically active agents.
Introduction: The Strategic Value of a Heterocyclic Intermediate
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold found in a multitude of natural products and synthetic pharmaceuticals, including Vitamin B1 (Thiamine) and numerous approved drugs.[1][2] this compound emerges as a highly valuable derivative within this class. The molecule is ingeniously functionalized for sequential, selective chemical modifications. The bromine atom at the C4 position serves as a versatile handle for introducing molecular diversity through carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Concurrently, the ethyl ester at the C2 position can be readily converted into other functional groups such as amides, carboxylic acids, or alcohols, further expanding its synthetic utility.[1] This dual reactivity makes it an essential intermediate in the development of novel antiviral, anticancer, antimicrobial, and anti-inflammatory agents, as well as in the agrochemical sector.[2][3] This guide will serve as a technical resource, exploring the core attributes of this compound and empowering chemists to leverage its full synthetic potential.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible chemical synthesis. The key properties of this compound are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 100367-77-9 | [4][5] |
| Molecular Formula | C₆H₆BrNO₂S | [5][6] |
| Molecular Weight | 236.09 g/mol | [5] |
| Appearance | White to light orange or yellow powder | [4][7][8] |
| Melting Point | 66-72 °C | [7][8] |
| Boiling Point | 154 °C / 13 mmHg | [8] |
| Solubility | Soluble in common organic solvents like DMSO, DMF, CH₂Cl₂, Ethyl Acetate. | Inferred from reaction conditions |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from moisture and light. | [8][9] |
| InChI Key | CNHISCQPKKGDPO-UHFFFAOYSA-N | [5][10] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is critical for confirming the identity and purity of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is simple and diagnostic. It will exhibit a characteristic triplet for the methyl protons (-CH₃) of the ethyl group around δ 1.4 ppm and a corresponding quartet for the methylene protons (-CH₂-) around δ 4.4 ppm. A singlet for the lone proton on the thiazole ring (H5) is expected to appear further downfield, typically above δ 8.0 ppm, due to the deshielding effect of the heterocyclic ring and adjacent electron-withdrawing groups.[10]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. Key signals include the carbonyl carbon of the ester at ~160 ppm, the two aromatic carbons of the thiazole ring (C4-Br and C5-H) in the ~115-150 ppm region, the C2 carbon attached to the ester, the methylene carbon of the ethyl group at ~62 ppm, and the methyl carbon at ~14 ppm.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of the key functional groups. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretch of the ester. Other characteristic peaks include C-H stretches in the 2900-3100 cm⁻¹ range and C=N and C=C stretching vibrations from the thiazole ring in the 1500-1600 cm⁻¹ region.[7]
-
Mass Spectrometry (MS): Mass spectral analysis will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of roughly equal intensity, which is the hallmark of a molecule containing a single bromine atom. The nominal mass would be observed at m/z 235 and 237.
Synthesis and Availability
This compound is commercially available from numerous chemical suppliers.[4][6][7] For laboratory-scale synthesis, established routes typically involve the modification of pre-formed thiazole rings. One common pathway is the Sandmeyer-type reaction starting from the readily available Ethyl 2-aminothiazole-4-carboxylate.[8][11] Another route may involve the direct bromination of a thiazole-2-carboxylate precursor or construction of the ring from acyclic precursors.[12]
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its two primary functional groups. The C4-bromo position is primed for metal-catalyzed cross-coupling, while the C2-ester is available for nucleophilic acyl substitution.
Caption: Synthetic pathways originating from this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the C4 position is an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. This is the preferred method for installing aryl, heteroaryl, vinyl, and alkynyl substituents at this position, forming the core of many drug candidates.
The Suzuki reaction, which couples an organoboron species with an organic halide, is arguably one of the most robust and widely used C-C bond-forming reactions.[13][14][15] Its tolerance of a vast range of functional groups and the generally non-toxic nature of the boron reagents make it a favored strategy in pharmaceutical development.[14][16]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Field-Proven Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Degassing: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/EtOH/H₂O or Dioxane/H₂O, via syringe. The presence of water is often crucial for the transmetalation step.[13]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
The Heck reaction is a powerful method for the arylation of alkenes, forming a new C-C bond and a substituted alkene.[17][18] This reaction is catalyzed by palladium complexes and requires a base to regenerate the active catalyst.[19][20] The reaction typically proceeds with high trans selectivity.[18]
Protocol Outline: Heck Coupling
-
Setup: Combine this compound (1.0 eq), the alkene (1.1-1.5 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and a hindered amine base (e.g., Et₃N, DIPEA, 1.5-2.0 eq) in a sealed tube.[17][21]
-
Solvent & Heating: Add a polar aprotic solvent like DMF or NMP and heat the mixture to 100-140 °C.
-
Work-up & Purification: Follow standard aqueous work-up and chromatographic purification procedures as described for the Suzuki coupling.
For the installation of an alkyne moiety, the Sonogashira coupling is the reaction of choice. It involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper(I) salts.[22][23][24] This reaction is invaluable for creating rigid molecular linkers and is often performed under mild, room-temperature conditions.[25]
Protocol Outline: Sonogashira Coupling
-
Setup: Under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) in a suitable solvent like THF or DMF.[26]
-
Reagent Addition: Add an amine base (e.g., Et₃N, 2-3 eq) followed by the terminal alkyne (1.1-1.5 eq) via syringe.[26]
-
Reaction: Stir at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up & Purification: Dilute with an organic solvent, wash with aqueous NH₄Cl to remove copper salts, followed by a standard aqueous work-up and purification.[26]
The Stille coupling utilizes an organotin reagent as the nucleophilic partner.[27][28][29] While highly effective and tolerant of many functional groups, the toxicity of organotin compounds necessitates careful handling and purification to remove tin byproducts.
Protocol Outline: Stille Coupling
-
Setup: In an inert-atmosphere glovebox or Schlenk line, combine this compound (1.0 eq), the organostannane reagent (1.1 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous, degassed solvent such as THF or Toluene.[27]
-
Reaction: Heat the reaction mixture (typically 80-110 °C) until completion.
-
Work-up & Purification: After cooling, the work-up may involve a quench with aqueous KF to precipitate tin fluorides, followed by standard extraction and chromatographic purification.
Transformations of the C2-Ethyl Ester
The ethyl ester group provides a secondary site for modification, typically after the C4 position has been functionalized.
The conversion of the ester to an amide is a cornerstone of medicinal chemistry, as the amide bond is a fundamental feature of peptides and many synthetic drugs.[30][31] This transformation is typically achieved by direct aminolysis or, more commonly, via a two-step hydrolysis-amidation sequence.
Caption: Two-step workflow for converting the ethyl ester to an amide.
Field-Proven Protocol: Two-Step Hydrolysis and Amidation
-
Hydrolysis: Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water. Add an excess of a base like lithium hydroxide (LiOH, 2-4 eq) and stir at room temperature until saponification is complete (monitored by LC-MS). Acidify the mixture with dilute HCl to pH ~3-4 and extract the carboxylic acid product with ethyl acetate.
-
Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or CH₂Cl₂. Add a coupling reagent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each), followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2-3 eq).[31] Stir for 10-15 minutes to form the activated ester.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the mixture and stir at room temperature until the reaction is complete.
-
Work-up and Purification: Perform a standard aqueous work-up and purify the final amide product by column chromatography or recrystallization.
Applications in Drug Discovery
The synthetic utility described above translates directly into high-value applications. This compound is a key starting material for compounds investigated for a range of therapeutic areas:
-
Anticancer Agents: Used in the synthesis of novel kinase inhibitors and other signaling pathway modulators where the thiazole core mimics a biological hinge-binding motif.[3]
-
Antiviral and Antimicrobial Agents: Serves as a scaffold for molecules designed to inhibit viral replication or bacterial growth.[2][3] The ability to rapidly generate libraries of analogues via cross-coupling is critical for structure-activity relationship (SAR) studies.[1]
-
Anti-inflammatory Drugs: As a precursor to compounds that modulate inflammatory pathways.[2]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazards: It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][5] It causes skin and serious eye irritation and may cause respiratory irritation.[1][5][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[32] Handle in a well-ventilated area or a chemical fume hood.[9]
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[32] The material is reported to be sensitive to air, moisture, and light, necessitating storage under an inert atmosphere.[8][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]
Conclusion
This compound is a testament to the power of strategic functionalization in chemical synthesis. Its well-defined reactive sites—the C4-bromo group and the C2-ester—provide an orthogonal handle for building molecular complexity in a controlled and predictable manner. Its prominence in palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists and organic synthesists. By understanding its properties, reactivity, and handling requirements, researchers can effectively harness this versatile building block to accelerate the discovery and development of novel chemical entities with significant therapeutic and industrial potential.
References
- 1. CAS # 100367-77-9, Ethyl 2-bromothiazole-4-carboxylate, 2-Bromothiazole-4-carboxylic acid ethyl ester - chemBlink [chemblink.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [myskinrecipes.com]
- 4. Ethyl 2-Bromothiazole-4-carboxylate | CymitQuimica [cymitquimica.com]
- 5. Ethyl 2-bromo-1,3-thiazole-4-carboxylate | C6H6BrNO2S | CID 353965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 454610010 [thermofisher.com]
- 8. chembk.com [chembk.com]
- 9. fishersci.com [fishersci.com]
- 10. Ethyl 2-bromothiazole-4-carboxylate(100367-77-9) 1H NMR spectrum [chemicalbook.com]
- 11. Ethyl 2-bromothiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Stille Coupling [organic-chemistry.org]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. synarchive.com [synarchive.com]
- 30. hepatochem.com [hepatochem.com]
- 31. growingscience.com [growingscience.com]
- 32. fishersci.com [fishersci.com]
An In-depth Technical Guide to Ethyl 2-bromo-1,3-thiazole-4-carboxylate: A Core Scaffold for Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of Ethyl 2-bromo-1,3-thiazole-4-carboxylate (CAS: 100367-77-9), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. While the topic refers to "Ethyl 4-bromothiazole-2-carboxylate," this document will focus on the correct isomeric structure, Ethyl 2-bromo-1,3-thiazole-4-carboxylate, as consistently identified by the CAS number 100367-77-9 in authoritative chemical databases. We will delve into its core molecular and physicochemical properties, spectroscopic signature, validated synthesis protocols, and key chemical reactivities. The narrative emphasizes the causality behind experimental choices and the compound's strategic importance in constructing diverse molecular libraries for therapeutic screening, grounded in the established role of the thiazole moiety in numerous FDA-approved drugs.
Chapter 1: Core Molecular Profile
Nomenclature and Structural Identification
The precise identification of a chemical entity is paramount for reproducibility in research and development. Ethyl 2-bromo-1,3-thiazole-4-carboxylate is a substituted five-membered heterocycle containing both sulfur and nitrogen, a class of compounds known for its broad pharmacological significance.[1] The table below summarizes its key identifiers.
| Identifier | Value | Source(s) |
| CAS Number | 100367-77-9 | [2][3][4] |
| IUPAC Name | ethyl 2-bromo-1,3-thiazole-4-carboxylate | [2][5][6] |
| Molecular Formula | C₆H₆BrNO₂S | [2][3][5][7] |
| Synonyms | 2-Bromothiazole-4-carboxylic acid ethyl ester | [7][8] |
| InChI Key | CNHISCQPKKGDPO-UHFFFAOYSA-N | [2][5][6] |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)Br | [5][6] |
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and reaction conditions. This compound is typically a stable, solid material under standard laboratory conditions.
| Property | Value | Source(s) |
| Molecular Weight | 236.09 g/mol | [2][3][4][5] |
| Appearance | White to light orange/brown powder or crystal | [6][7][8][9] |
| Melting Point | 66 - 72 °C | [4][6][7] |
| Purity | Typically ≥95-96% | [8][9] |
| Storage Conditions | 2 - 8 °C, protected from light and moisture | [4][7] |
Molecular Structure and Electronic Features
The thiazole ring is an aromatic system whose electronic nature is significantly influenced by its substituents. The bromine atom at the C2 position and the ethyl carboxylate group at the C4 position are key functional handles that define its reactivity.
Caption: Molecular structure of Ethyl 2-bromo-1,3-thiazole-4-carboxylate.
The C2 position of the thiazole ring is electron-deficient, making the attached bromine a good leaving group for nucleophilic substitution and a reactive site for organometallic cross-coupling reactions.[10] The ester group at C4 is an electron-withdrawing group that further influences the ring's reactivity and can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid or amidation.
Chapter 2: Spectroscopic Characterization
Confirming the identity and purity of a starting material is a foundational principle of scientific integrity. While reference spectra should always be consulted, the expected spectroscopic features of Ethyl 2-bromo-1,3-thiazole-4-carboxylate are predictable based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The ethyl group should present as a quartet (CH₂) around 4.4 ppm and a triplet (CH₃) around 1.4 ppm. The lone proton on the thiazole ring (at C5) is expected to appear as a singlet in the aromatic region, typically downfield (δ > 8.0 ppm).
-
¹³C NMR: Key signals would include the carbonyl carbon of the ester (~160-165 ppm), the carbons of the thiazole ring (C2, C4, C5), and the two carbons of the ethyl group.
-
FT-IR: Characteristic vibrational bands would include a strong C=O stretch for the ester group (around 1720-1740 cm⁻¹) and various C=C and C=N stretching frequencies from the aromatic thiazole ring.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of a single bromine atom, with the peaks having a nearly 1:1 intensity ratio. The exact mass would be approximately 234.93 Da.[2]
Chapter 3: Synthesis and Purification
The synthesis of this compound is well-established, with the most common and reliable route proceeding from its 2-amino precursor. This pathway leverages the classic Sandmeyer reaction, a trustworthy method for converting an aromatic amine into a halide.
Recommended Protocol: Synthesis via Diazotization
This protocol details the synthesis of Ethyl 2-bromo-1,3-thiazole-4-carboxylate from Ethyl 2-amino-1,3-thiazole-4-carboxylate.[11] The core of this procedure is the in-situ formation of a diazonium salt, which is then displaced by a bromide ion.
-
Causality of Choices: The reaction is conducted at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose violently at higher temperatures. The slow, dropwise addition of sodium nitrite is crucial to control the exothermic diazotization reaction and prevent side reactions.
Experimental Protocol:
-
Reagents & Equipment:
-
Ethyl 2-amino-1,3-thiazole-4-carboxylate[12]
-
Copper(II) Bromide (CuBr₂)
-
Sodium Nitrite (NaNO₂)
-
Hydrobromic Acid (HBr, 48%)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel.
-
-
Procedure:
-
Step 1 (Diazonium Salt Formation): Suspend Ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 eq) and CuBr₂ (1.2 eq) in a mixture of 48% HBr and water in a round-bottom flask. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Step 2: Dissolve NaNO₂ (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Step 3 (Reaction): After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Step 4 (Workup): Slowly warm the mixture to room temperature and then quench by pouring it into a beaker of ice water. Extract the aqueous mixture three times with ethyl acetate.
-
Step 5 (Purification): Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Step 6 (Final Purification): The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a white to off-white solid.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound via diazotization.
Chapter 4: Chemical Reactivity and Applications in Drug Discovery
The title compound is not typically a final therapeutic agent but rather a versatile intermediate.[7] Its value lies in the orthogonal reactivity of its two functional groups, enabling the rapid generation of compound libraries for high-throughput screening. The thiazole nucleus itself is a "privileged scaffold" in medicinal chemistry, present in numerous drugs targeting a wide array of diseases.
Key Reaction Pathways
-
Palladium-Catalyzed Cross-Coupling: The C2-bromo substituent is an ideal handle for reactions like Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Sonogashira (using terminal alkynes) couplings. This is the most powerful application for this building block, allowing for the direct and modular installation of diverse aryl, heteroaryl, or alkyl groups at the 2-position.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the C2 position allows for the displacement of the bromide by various nucleophiles, such as amines, thiols, or alkoxides, to generate 2-substituted thiazole derivatives.
-
Ester Modification: The ethyl ester at the C4 position can be easily hydrolyzed under basic conditions (e.g., LiOH, NaOH) to the corresponding carboxylic acid. This acid is a critical intermediate for forming amide bonds via coupling with a diverse range of amines (using reagents like HATU or EDC), a common strategy for improving the pharmacokinetic properties of drug candidates.[13]
Logical Reactivity Map
Caption: Key synthetic transformations of the title compound.
Chapter 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential for safety and to maintain the integrity of the compound.
-
Safety: The compound is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8 °C.[4] It should be kept away from incompatible materials such as strong oxidizing agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Ethyl 2-bromo-1,3-thiazole-4-carboxylate | C6H6BrNO2S | CID 353965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2-溴噻唑-4-甲酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Ethyl 2-bromothiazole-4-carboxylate, 96% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Ethyl 2-Bromothiazole-4-carboxylate | 100367-77-9 | TCI AMERICA [tcichemicals.com]
- 9. Ethyl 2-Bromothiazole-4-carboxylate | CymitQuimica [cymitquimica.com]
- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 11. Ethyl 2-bromothiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Ethyl 4-bromothiazole-2-carboxylate: A Technical Guide for the Modern Researcher
The thiazole ring system, a five-membered heterocycle containing both sulfur and nitrogen, represents a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design. Thiazole derivatives are integral to numerous FDA-approved drugs and a vast array of compounds under investigation for therapeutic applications, including antimicrobial, antiretroviral, antifungal, and anticancer agents.[1][4] Within this critical class of molecules, Ethyl 4-bromothiazole-2-carboxylate (CAS Number: 959755-96-5) emerges as a highly versatile and strategic building block for synthetic chemists.
This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. It is designed for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this key intermediate.
Core Molecular Profile
This compound is a bifunctional molecule featuring two key reactive sites: a bromine atom at the C4 position, ideal for cross-coupling reactions, and an ethyl ester at the C2 position, which can be readily modified. This dual functionality allows for sequential and controlled diversification, making it a valuable starting point for building molecular complexity.
Physicochemical & Spectroscopic Data
The fundamental properties of this compound are summarized below. This data provides the necessary foundation for its use in experimental settings, from reaction setup to purification and characterization.
| Property | Value | Source(s) |
| CAS Number | 959755-96-5 | [5][6][7] |
| Molecular Formula | C₆H₆BrNO₂S | [7][8] |
| Molecular Weight | 236.09 g/mol | [7][8] |
| Appearance | White to light yellow solid/powder | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [6] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.52 (s, 1H), 4.42 (q, J = 7.12 Hz, 2H), 1.37 (t, J = 7.12 Hz, 3H) | [9] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 159.0, 158.9, 127.5, 123.7, 63.1, 14.2 | [9] |
Synthesis and Mechanism
A robust and reproducible synthesis is paramount for any building block. The preparation of this compound is efficiently achieved from 2,4-dibromothiazole through a Grignard-mediated carboxylation.
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a peer-reviewed procedure and provides a self-validating system for achieving the target compound.[9]
Objective: To synthesize this compound (10a) from 2,4-dibromothiazole.
Materials:
-
2,4-dibromothiazole (2.63 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10.0 mL)
-
Isopropylmagnesium chloride (iPrMgCl) (2.0 M in THF, 1.5 mL)
-
Ethyl cyanoformate (6.60 mmol)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography (Hexane/Ethyl Acetate = 10:1)
Procedure:
-
Reaction Setup: To a solution of 2,4-dibromothiazole (640 mg, 2.63 mmol) in anhydrous THF (10.0 mL) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), cool the mixture to 0 °C using an ice bath.
-
Grignard Formation: Add iPrMgCl (2.0 M in THF, 1.5 mL) dropwise to the cooled solution. Causality: The C2 position of the thiazole ring is more acidic and kinetically favored for halogen-metal exchange compared to the C4 position. Using a strong, non-nucleophilic Grignard reagent like iPrMgCl facilitates this regioselective exchange to form the C2-magnesium species.
-
Reaction Incubation: Stir the reaction mixture at 0 °C for 10 minutes. This allows for the complete formation of the thiazolyl Grignard reagent.
-
Carboxylation: Add ethyl cyanoformate (0.65 mL, 6.60 mmol) to the solution. Causality: Ethyl cyanoformate is an efficient electrophilic source for the carboxylate group. The Grignard reagent attacks the cyanoformate, leading to the formation of the desired ester.
-
Warming and Completion: Allow the resulting solution to warm to room temperature and stir for an additional 15 minutes to ensure the reaction goes to completion.
-
Quenching: Quench the reaction by carefully adding saturated NH₄Cl solution. Causality: This step neutralizes any remaining Grignard reagent and protonates intermediates, preventing undesired side reactions during extraction.
-
Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with Ethyl Acetate and water. The organic layer contains the product. Wash the combined organic fractions with brine. Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate (10:1) eluent system to afford the title compound as a white solid (yield ~56%).[9]
Reactivity and Synthetic Utility
The true value of this compound lies in its predictable reactivity, enabling its use as a scaffold for generating diverse molecular libraries. The two primary functional groups, the C4-bromo substituent and the C2-ethyl ester, offer orthogonal handles for chemical modification.
Caption: Key synthetic transformations of the title compound.
A. Palladium-Catalyzed Cross-Coupling Reactions
The C4-bromo group is an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds. This is particularly valuable in drug discovery for exploring the Structure-Activity Relationship (SAR) by systematically varying substituents at this position.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups.
-
Stille Coupling: Reaction with organostannanes provides an alternative for C-C bond formation.
-
Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties, useful for extending conjugation or as a precursor for further transformations.
Experimental Insight: The choice of palladium catalyst, ligand, and base is crucial for optimizing these reactions. The electron-deficient nature of the thiazole ring generally makes it a good substrate for such transformations.
B. Ester Group Transformations
The C2-ethyl ester provides a gateway to other critical functional groups.
-
Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) yields the corresponding carboxylic acid. This acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, EDCI).
-
Amidation: Direct amidation can sometimes be achieved by heating the ester with an amine, though the hydrolysis-coupling sequence is often more reliable.
-
Reduction: The ester can be reduced to the primary alcohol using reducing agents like lithium borohydride (LiBH₄).
This orthogonal reactivity allows for a modular approach to synthesis, where one part of the molecule can be elaborated while the other remains protected or inert, to be reacted in a subsequent step.
Safety and Handling
As with any laboratory chemical, proper handling is essential. While a specific safety data sheet for the 4-bromo isomer is not as common as its 2-bromo counterpart, the general precautions for halogenated, sulfur-containing heterocycles apply.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][11][12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin, eyes, and clothing.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6][11] The compound may be sensitive to air, moisture, and light.[11][12]
-
First Aid:
Conclusion
This compound is more than just a catalog chemical; it is a strategic tool for chemical innovation. Its well-defined synthesis, predictable bifunctional reactivity, and the inherent biological relevance of its core scaffold make it an indispensable building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[5] By understanding the principles governing its synthesis and reactivity, researchers can fully leverage its potential to construct novel molecules with tailored functions, accelerating the pace of discovery and development.
References
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. | Semantic Scholar [semanticscholar.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. lookchem.com [lookchem.com]
- 6. 959755-96-5|this compound|BLD Pharm [bldpharm.com]
- 7. This compound,(CAS# 959755-96-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. This compound | 959755-96-5 | Benchchem [benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. 2-溴噻唑-4-甲酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of Brominated Ethyl Thiazolecarboxylates for Advanced Research Applications
This technical guide provides a comprehensive analysis of the spectroscopic data for brominated ethyl thiazolecarboxylate isomers, compounds of significant interest in medicinal chemistry and materials science. It has been observed that while "ethyl 4-bromothiazole-2-carboxylate" is a molecule of interest, its spectroscopic data is not widely available in public-domain literature or databases. In contrast, its isomer, ethyl 2-bromothiazole-4-carboxylate , is well-documented and commercially available.
Therefore, this guide will focus on the detailed spectroscopic characterization of ethyl 2-bromothiazole-4-carboxylate (CAS 100367-77-9) . Understanding the spectroscopic signature of this isomer provides a crucial reference point for researchers working with or aiming to synthesize related compounds, including the 4-bromo-2-carboxylate variant. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and analytical properties of these heterocyclic building blocks.
Introduction: The Significance of Brominated Thiazoles
Thiazole rings are a cornerstone of many pharmacologically active molecules and functional materials. The introduction of a bromine atom and an ethyl carboxylate group creates a versatile scaffold, offering multiple points for further chemical modification. The bromine atom, in particular, is a key functional handle for cross-coupling reactions (e.g., Suzuki, Stille couplings), allowing for the construction of more complex molecular architectures. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, further expanding the synthetic possibilities. These features make brominated ethyl thiazolecarboxylates valuable intermediates in the synthesis of novel therapeutic agents and functional organic materials.
Molecular Structure and Isomerism
The precise placement of the bromine atom and the ethyl carboxylate group on the thiazole ring is critical as it defines the molecule's reactivity, stereochemistry, and, consequently, its spectroscopic properties. The two isomers of primary interest are:
-
This compound : The subject of the initial query.
-
Ethyl 2-bromothiazole-4-carboxylate : The commercially available and well-characterized isomer that is the focus of this guide.
The differing positions of the electron-withdrawing bromine atom and ester group significantly influence the electron density distribution within the thiazole ring, leading to distinct chemical shifts in NMR spectroscopy and unique vibrational modes in IR spectroscopy.
Caption: Isomeric relationship between this compound and ethyl 2-bromothiazole-4-carboxylate.
Spectroscopic Data for Ethyl 2-Bromothiazole-4-carboxylate
The following data has been compiled from commercially available sources and literature.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For ethyl 2-bromothiazole-4-carboxylate, the ¹H and ¹³C NMR spectra provide unambiguous confirmation of its structure.
Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-Bromothiazole-4-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.52 | Singlet | 1H | Thiazole C5-H |
| 4.29 | Quartet | 2H | -O-CH₂ -CH₃ |
| 1.29 | Triplet | 3H | -O-CH₂-CH₃ |
Solvent: DMSO-d₆, Frequency: 400 MHz
Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl 2-Bromothiazole-4-carboxylate
| Chemical Shift (δ) ppm | Assignment |
| ~161 | C =O (Ester) |
| ~148 | Thiazole C 2-Br |
| ~145 | Thiazole C 4-COOEt |
| ~128 | Thiazole C 5-H |
| ~61 | -O-CH₂ -CH₃ |
| ~14 | -O-CH₂-CH₃ |
Note: ¹³C NMR data is predicted based on typical chemical shifts for similar structures, as explicit experimental data was not found in the initial searches.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of ethyl 2-bromothiazole-4-carboxylate is expected to show characteristic absorption bands for the ester and the aromatic thiazole ring.
Table 3: Key IR Absorption Bands for Ethyl 2-Bromothiazole-4-carboxylate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1720-1740 | Strong | C=O stretch (Ester) |
| ~1500-1600 | Medium | C=N and C=C stretch (Thiazole ring) |
| ~1200-1300 | Strong | C-O stretch (Ester) |
| ~700-800 | Medium | C-Br stretch |
Note: Data is based on typical ranges for these functional groups, as a full experimental spectrum was not available.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For ethyl 2-bromothiazole-4-carboxylate, the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.
Table 4: Mass Spectrometry Data for Ethyl 2-Bromothiazole-4-carboxylate
| m/z Value | Interpretation |
| 235/237 | [M+H]⁺ (Molecular ion peak with bromine isotopes) |
The mass spectral analysis showed m/z 235.90 [M+1].
Caption: Predicted electron ionization mass fragmentation pathway for ethyl 2-bromothiazole-4-carboxylate.
Experimental Methodologies
The following are generalized protocols for acquiring the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation available.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of ethyl 2-bromothiazole-4-carboxylate in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the lock signal of the deuterated solvent.
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
IR Spectroscopy Protocol (FTIR-ATR)
-
Instrument Preparation : Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application : Place a small amount of the solid ethyl 2-bromothiazole-4-carboxylate powder onto the ATR crystal.
-
Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (LC-MS with ESI)
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation (Optional but Recommended) : Inject a small volume (1-5 µL) of the sample solution into a liquid chromatograph equipped with a C18 column to ensure sample purity before it enters the mass spectrometer.
-
Ionization : The sample is introduced into an electrospray ionization (ESI) source, which generates gas-phase ions.
-
Mass Analysis : The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and a mass spectrum is generated. For this compound, analysis in positive ion mode is appropriate to observe the [M+H]⁺ ion.
Caption: General workflow for the synthesis and spectroscopic characterization of a small organic molecule.
Conclusion and Future Directions
This guide has provided a detailed overview of the spectroscopic properties of ethyl 2-bromothiazole-4-carboxylate, a key isomer in the brominated ethyl thiazolecarboxylate family. While experimental data for the 4-bromo-2-carboxylate isomer remains elusive in the public domain, the data and protocols presented here for the 2-bromo-4-carboxylate isomer serve as an essential, authoritative reference for researchers in the field. The distinct spectroscopic signatures of these isomers underscore the importance of careful characterization in synthetic and medicinal chemistry.
Future work should focus on the synthesis and full spectroscopic characterization of this compound to enable a direct comparative analysis with its 2-bromo isomer. Such studies will further enhance our understanding of structure-property relationships in this important class of heterocyclic compounds.
References
The Thiazole Ring: A Cornerstone of Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of a Versatile Heterocycle
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a testament to the profound impact of heterocyclic chemistry on scientific advancement. From its fundamental role in biological systems, such as in vitamin B1 (thiamine), to its prevalence in a vast array of pharmaceuticals and functional materials, the thiazole moiety has consistently proven to be a privileged scaffold in the hands of synthetic chemists.[1][2] Its unique electronic properties and versatile reactivity have fueled decades of research, leading to the development of robust synthetic methodologies and the discovery of novel compounds with significant therapeutic potential. This guide aims to provide a comprehensive overview of the thiazole ring in organic synthesis, from its fundamental reactivity to the intricacies of its synthesis and its ever-expanding applications.
Unveiling the Thiazole Core: Structure and Reactivity
The thiazole ring's distinct reactivity is a direct consequence of its electronic structure. As an aromatic system, it exhibits significant pi-electron delocalization, which imparts a notable degree of stability.[3] The presence of both a sulfur and a nitrogen atom within the ring, however, creates a unique electronic landscape that governs its behavior in chemical transformations.
The nitrogen atom at position 3 acts as a typical pyridine-like nitrogen, readily undergoing protonation.[4] The sulfur atom at position 1, being less electronegative than nitrogen, donates electron density to the ring. This interplay of heteroatoms results in a nuanced charge distribution:
-
C2 Position: This carbon is the most electron-deficient and, consequently, the most acidic proton in the thiazole ring. It is susceptible to deprotonation by strong bases, such as organolithium reagents, to form a nucleophilic species that can react with various electrophiles.[4] This reactivity is a cornerstone of many functionalization strategies.
-
C4 Position: This position is relatively neutral.[4]
-
C5 Position: This carbon is the most electron-rich and is the preferred site for electrophilic substitution reactions like halogenation and sulfonation.[4]
This inherent reactivity profile provides a roadmap for chemists to selectively modify the thiazole ring at its different positions, a crucial aspect in the design and synthesis of new molecules with desired properties.[5]
The Art of Thiazole Synthesis: Classical Methods and Modern Innovations
The construction of the thiazole ring has been a subject of intense investigation for over a century, leading to a rich collection of synthetic methodologies. These can be broadly categorized into classical, name-brand reactions and more contemporary, often catalytic, approaches.
The Pillars of Thiazole Synthesis: Hantzsch, Cook-Heilbron, and Gabriel
These three classical methods have been the workhorses for the synthesis of thiazole derivatives for decades and continue to be widely employed due to their reliability and broad substrate scope.
First reported by Arthur Hantzsch in 1887, this is arguably the most well-known and versatile method for thiazole synthesis.[6][7] It involves the condensation reaction between an α-haloketone and a thioamide.[8] The reaction proceeds through an initial S-alkylation of the thioamide followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.[9][10]
Mechanism of the Hantzsch Thiazole Synthesis:
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [8]
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.
-
Heating: Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Cooling and Precipitation: Remove the reaction from the heat and allow it to cool to room temperature. Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution and swirl to mix.
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with water and allow the collected solid to air dry.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol | 100°C, 30 min | 2-Amino-4-phenylthiazole | High | [8] |
This method provides access to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents.[11][12] The reaction typically proceeds under mild conditions, often at room temperature.[11]
Mechanism of the Cook-Heilbron Thiazole Synthesis:
References
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. synarchive.com [synarchive.com]
- 7. benchchem.com [benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Ethyl 4-bromothiazole-2-carboxylate for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Ethyl 4-bromothiazole-2-carboxylate in Modern Drug Discovery
This compound is a vital heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its thiazole core is a prevalent scaffold in numerous biologically active compounds. In drug discovery, this molecule frequently serves as a key intermediate in the development of novel therapeutic agents, including kinase inhibitors for cancer therapy and compounds targeting metabolic disorders. The precise synthesis and characterization of derivatives of this compound are paramount to the efficacy and safety of the final drug product.
A thorough understanding of the physicochemical properties of this compound, especially its solubility, is a critical determinant of its utility in both synthetic chemistry and downstream pharmaceutical development. Solubility fundamentally influences reaction kinetics, purification strategies, and, most importantly, the bioavailability and formulability of a potential drug candidate. This guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a robust experimental protocol for its determination, and discusses the implications of this data for drug development.
Physicochemical Properties of this compound
A foundational understanding of the key physicochemical properties of this compound is essential for any solubility assessment. These parameters influence its behavior in various solvent systems and provide a basis for predicting its solubility profile.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO₂S | [1][2][3][4][5] |
| Molecular Weight | 236.09 g/mol | [1][2][3][4][5] |
| Appearance | White to light yellow/orange or light brown powder/crystal | [1][6] |
| Melting Point | 67-71 °C | [2][3] |
| CAS Number | 100367-77-9 | [1][2][3] |
| SMILES | CCOC(=O)c1csc(Br)n1 | [2][3] |
| InChI Key | CNHISCQPKKGDPO-UHFFFAOYSA-N | [1][2][3] |
Theoretical Considerations for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar (ester and thiazole ring) and non-polar (ethyl group and brominated ring) characteristics, suggesting it will exhibit a nuanced solubility profile across a range of solvents.
Kinetic vs. Thermodynamic Solubility
In the context of drug discovery, it is crucial to distinguish between kinetic and thermodynamic solubility.[7][8]
-
Kinetic solubility measures the concentration of a compound at which it precipitates from a solution when added from a concentrated organic stock (e.g., DMSO).[8][9][10] This is a high-throughput screening method often used in early discovery.[8][9][10]
-
Thermodynamic solubility , also known as equilibrium solubility, is the concentration of a compound in a saturated solution when equilibrium has been reached between the dissolved and undissolved solid forms.[7][11] This is considered the "true" solubility and is the gold standard for lead optimization and formulation development.[11][12]
This guide focuses on the determination of thermodynamic solubility, as it provides the most accurate and reliable data for drug development decisions.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the universally recognized gold-standard for determining the equilibrium solubility of a compound. Its simplicity and accuracy make it a cornerstone of pharmaceutical research.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Detailed Step-by-Step Protocol
1. Preparation of Saturated Solutions:
- Rationale: The addition of an excess of the solid compound ensures that the resulting solution is saturated, a prerequisite for determining the maximum equilibrium concentration.
- Procedure:
- Accurately weigh an amount of this compound that is in clear excess of its expected solubility into a series of glass vials.
- Precisely add a known volume of the desired solvent to each vial. A range of solvents should be tested to build a comprehensive solubility profile. Recommended solvents include:
- Aqueous Buffers: Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4) to assess pH-dependent solubility.
- Organic Solvents: A selection of polar and non-polar solvents commonly used in pharmaceutical development, such as ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, and dichloromethane.[13]
- Seal the vials tightly to prevent solvent evaporation.
2. Equilibration:
- Rationale: Achieving a true thermodynamic equilibrium between the dissolved and undissolved compound is critical for accurate solubility measurement. This process can be slow and requires sufficient time and consistent agitation.
- Procedure:
- Place the sealed vials in a shaker incubator set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C to mimic physiological conditions).
- Agitate the vials for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium. It is advisable to test multiple time points (e.g., 24h, 48h, and 72h) to confirm that equilibrium has been reached (i.e., the measured solubility does not change with longer incubation times).
3. Phase Separation:
- Rationale: Complete removal of all undissolved solid is crucial to prevent artificially inflated solubility measurements.
- Procedure:
- Remove the vials from the shaker and allow them to stand for a short period to allow for initial sedimentation.
- Centrifuge the vials at a high speed to pellet the remaining undissolved solid.
- Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any fine, suspended particles.
4. Quantification by High-Performance Liquid Chromatography (HPLC):
- Rationale: HPLC is a highly sensitive and specific method for accurately quantifying the concentration of the dissolved compound in the filtrate.
- Procedure:
- Preparation of a Calibration Curve:
- Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
- Inject each standard onto the HPLC system and record the peak area.
- Plot a calibration curve of peak area versus concentration.
- Sample Analysis:
- Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
- Inject the diluted sample onto the HPLC system and record the peak area.
- Calculation:
- Determine the concentration of the diluted sample from the calibration curve.
- Calculate the original solubility of this compound in the test solvent by multiplying the concentration by the dilution factor.
HPLC Method Development Workflow
Caption: A typical workflow for developing a robust HPLC method for quantification.
Interpreting Solubility Data: Implications for Drug Development
The solubility profile of this compound will directly impact several key aspects of its development as a potential therapeutic agent:
-
Lead Optimization: Poor solubility can be a major hurdle in drug development.[8] Early identification of solubility issues allows medicinal chemists to modify the structure of the compound to improve its physicochemical properties.
-
Formulation Development: The choice of excipients and the final dosage form (e.g., tablet, capsule, injectable) are heavily influenced by the drug's solubility.[8] For poorly soluble compounds, specialized formulation strategies such as amorphous solid dispersions or lipid-based formulations may be required.
-
In Vivo Behavior: The oral bioavailability of a drug is often limited by its solubility and dissolution rate in the gastrointestinal tract.[8] Understanding the pH-dependent solubility is particularly important for predicting absorption in the varying pH environments of the stomach and intestines.
Stability Considerations
In addition to solubility, the stability of this compound in the solid state and in solution is a critical parameter. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[14][15][16][17][18]
-
Stress Testing: The compound should be subjected to stress conditions (e.g., elevated temperature, humidity, light, and a range of pH values) to identify potential degradation products and pathways.[16]
-
Formal Stability Studies: Long-term and accelerated stability studies on at least three primary batches are required to establish a re-test period for the drug substance.[14][16] The testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[14][16]
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative data is dependent on experimental determination, the principles and protocols outlined herein offer a robust methodology for researchers, scientists, and drug development professionals. A thorough characterization of solubility is not merely a data collection exercise; it is a fundamental component of risk mitigation and a critical driver of success in the complex journey from a chemical entity to a therapeutic product. By applying the rigorous scientific principles and methodologies described, researchers can make more informed decisions, optimize their development strategies, and ultimately increase the probability of bringing novel and effective medicines to patients.
References
- 1. Ethyl 2-Bromothiazole-4-carboxylate | CymitQuimica [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-ブロモチアゾール-4-カルボン酸エチル 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ethyl 2-bromo-1,3-thiazole-4-carboxylate | C6H6BrNO2S | CID 353965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Ethyl 2-bromothiazole-4-carboxylate, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 16. snscourseware.org [snscourseware.org]
- 17. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 18. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
A Comprehensive Technical Guide to Ethyl 2-bromothiazole-4-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
Ethyl 2-bromothiazole-4-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a reactive bromine atom at the C2 position and an ester functional group at the C4 position of the thiazole ring, renders it a versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth analysis of the compound's chemical identity, physicochemical properties, synthesis methodologies, and key applications, particularly in the development of novel therapeutic agents. By elucidating the causality behind experimental protocols and highlighting its synthetic utility, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage this compound in their work.
Introduction and Nomenclature
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals.[1][2] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems has made it a cornerstone of drug design. Within the vast family of thiazole derivatives, halogenated variants serve as exceptionally useful intermediates.
This guide focuses on the compound commonly referred to as Ethyl 2-bromothiazole-4-carboxylate . It is crucial to establish the correct nomenclature from the outset. While the topic heading refers to "Ethyl 4-bromothiazole-2-carboxylate," the scientifically accepted and registered name for this chemical entity is ethyl 2-bromo-1,3-thiazole-4-carboxylate , as confirmed by the International Union of Pure and Applied Chemistry (IUPAC) and major chemical suppliers.[3][4][5][] This indicates the bromine atom is at position 2 and the ethyl carboxylate group is at position 4. This document will proceed using the correct nomenclature.
This compound's value lies in its dual functionality: the bromine atom is a prime site for functionalization via cross-coupling reactions, while the ester group can be readily modified, making it a cornerstone for combinatorial chemistry and structure-activity relationship (SAR) studies.[1]
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental for its effective use in a laboratory setting.
Identifiers and Structure
-
Synonyms: 2-Bromothiazole-4-carboxylic acid ethyl ester[7]
-
CAS Number: 100367-77-9[3]
-
Molecular Formula: C₆H₆BrNO₂S[8]
Physicochemical Data
The physical and chemical properties of Ethyl 2-bromothiazole-4-carboxylate are summarized in the table below. These characteristics are essential for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| Appearance | White to light orange or yellow powder/crystal. | [4][7][8] |
| Melting Point | 66 - 72 °C | [4][7] |
| Boiling Point | 154 °C at 13 mmHg | [10] |
| Flash Point | >110 °C (>230 °F) | |
| Purity | Typically ≥95% (GC) or ≥99% (HPLC) | [4][7] |
| Storage Temperature | 2 - 8 °C, under an inert atmosphere. | [7][11] |
| Sensitivity | Moisture and light sensitive. | [10][11] |
Spectroscopic Profile
While a comprehensive set of spectra is not available in the public domain, typical spectroscopic data for related structures confirm the key functional groups. For instance, the ¹H NMR spectrum would characteristically show a singlet for the thiazole proton (C5-H), a quartet for the ethyl group's methylene protons (-CH₂-), and a triplet for the ethyl group's methyl protons (-CH₃).[12] The ¹³C NMR would show distinct signals for the carbonyl carbon of the ester, the two carbons of the thiazole ring, and the carbons of the ethyl group.[12] Infrared (IR) spectroscopy would reveal a strong absorption band for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹).
Synthesis and Manufacturing Protocols
The synthesis of Ethyl 2-bromothiazole-4-carboxylate can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Two prevalent methods are detailed below.
Method A: From Ethyl 2-aminothiazole-4-carboxylate via Sandmeyer-type Reaction
This is a classical and widely used approach that transforms a readily available amino-thiazole precursor into the desired bromo-thiazole. The core of this transformation is a diazotization of the amine followed by displacement with a bromide ion, often catalyzed by copper(I) bromide.
References
- 1. CAS # 100367-77-9, Ethyl 2-bromothiazole-4-carboxylate, 2-Bromothiazole-4-carboxylic acid ethyl ester - chemBlink [chemblink.com]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-bromo-1,3-thiazole-4-carboxylate | C6H6BrNO2S | CID 353965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-bromothiazole-4-carboxylate, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Ethyl 2-Bromothiazole-4-carboxylate | CymitQuimica [cymitquimica.com]
- 9. ethyl 2-bromothiazole-4-carboxylate [stenutz.eu]
- 10. ETHYL 2-BROMOTHIAZOLE-4-CARBOXYLATE [chembk.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Using Ethyl 4-bromothiazole-2-carboxylate in Suzuki coupling reactions
Application Notes & Protocols
Topic: Strategic Implementation of Ethyl 4-bromothiazole-2-carboxylate in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
Introduction: The Strategic Value of the 2,4-Disubstituted Thiazole Scaffold
The thiazole ring is a privileged heterocyclic motif, forming the core of numerous FDA-approved drugs and biologically active compounds, including antibiotics, anti-inflammatories, and kinase inhibitors. The 2,4-disubstituted thiazole, in particular, offers a versatile scaffold for probing structure-activity relationships in drug discovery. This compound serves as a highly valuable and versatile building block for the synthesis of these complex molecules. Its two distinct functional handles—an ester at the 2-position and a bromine atom at the 4-position—allow for sequential and regioselective functionalization.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for carbon-carbon bond formation in modern organic synthesis, a breakthrough recognized with the 2010 Nobel Prize in Chemistry.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for medicinal chemists.[1][2]
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling using this compound. We will dissect the reaction mechanism, provide a validated and detailed experimental protocol, and offer expert insights into reaction optimization and troubleshooting to empower researchers in their synthetic endeavors.
The Catalytic Cycle: Mechanistic Principles
A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[3][4][5] The key steps are illustrated below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind the Steps:
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst inserting into the carbon-bromine bond of the thiazole. This is often the rate-determining step of the entire cycle.[5] For this compound, this step is generally favorable because electron-deficient aryl halides undergo oxidative addition more readily.[6]
-
Transmetalation: Before this can occur, the boronic acid must be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex (a boronate).[3][7] This boronate then transfers its organic group (R²) to the palladium center, displacing the bromide. The choice of base is critical; it must be strong enough to activate the boronic acid but not so harsh as to cause unwanted side reactions, such as hydrolysis of the ethyl ester on the substrate.
-
Reductive Elimination: This final step involves the formation of the new carbon-carbon bond as the two organic fragments (R¹ and R²) are eliminated from the palladium center. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[3]
Validated Experimental Protocol: General Procedure
This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) or a precatalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: To a clean, oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 250 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (e.g., 1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. An oxygen-free environment is crucial to prevent both the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid.[8]
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 23 mg, 0.02 mmol, 2 mol%). Subsequently, add the degassed solvent system (e.g., 8 mL of dioxane and 2 mL of water) via syringe.
-
Reaction Execution: Lower the flask into a preheated oil bath set to the desired temperature (typically 80–100 °C). Allow the reaction to stir vigorously for the specified time (typically 4–16 hours).
-
Monitoring Progress: The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS. Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and analyze against the starting materials to confirm the consumption of the limiting reagent and the formation of the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization, Scope, and Data
The success of a Suzuki coupling often hinges on the careful selection of four key parameters: catalyst, ligand, base, and solvent. For heteroaryl substrates, this choice is particularly important.
| Coupling Partner (Boronic Acid) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference Insight |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | >90 | A standard, reliable condition for simple aryl couplings. |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 85-95 | Electron-rich boronic acids couple efficiently. dppf is a robust ligand. |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 110 | 70-85 | Heteroaryl boronic acids often require stronger bases (K₃PO₄) and more electron-rich, bulky ligands like XPhos to facilitate transmetalation and prevent catalyst inhibition.[8][9] |
| Vinylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 80 | 80-90 | Buchwald-type ligands (SPhos) are excellent for coupling sp²-hybridized partners. |
Expert Insights on Component Selection:
-
Catalyst & Ligand: While Pd(PPh₃)₄ is a workhorse, modern precatalyst systems featuring bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos from the Buchwald group) or N-heterocyclic carbenes (NHCs) often provide superior results, especially for challenging or sterically hindered substrates.[1][8][9] These ligands accelerate both the oxidative addition and reductive elimination steps.
-
Base: The base's strength and solubility are critical. K₂CO₃ is a good starting point. For less reactive boronic acids (e.g., electron-deficient or heteroaryl), stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[8] If ester hydrolysis is a concern, milder bases like KF or using strictly anhydrous conditions can be beneficial.[7][10]
-
Solvent: A mixture of an organic solvent (Dioxane, Toluene, DMF) and water is common, as water aids in dissolving the inorganic base and facilitates the formation of the boronate complex. The choice of organic solvent is often dictated by the required reaction temperature.
Troubleshooting Guide
Even a robust reaction like the Suzuki coupling can encounter issues. This self-validating guide provides systematic solutions to common problems.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Catalyst: Pd(0) source has degraded. 2. Insufficiently Inert Atmosphere: Oxygen has poisoned the catalyst. 3. Poor Reagent Quality: Boronic acid has decomposed (protodeborylated). | 1. Use a fresh bottle of catalyst or a more stable precatalyst. 2. Ensure rigorous degassing of solvents and proper inert gas technique.[8] 3. Use fresh boronic acid or a more stable derivative like a pinacol ester or MIDA boronate.[1] |
| Protodebromination (Thiazole-Br replaced by -H) | 1. Water present in the reaction mixture is quenching the organopalladium intermediate before transmetalation. 2. Base is too strong or reaction temperature too high. | 1. Use anhydrous solvents and a base like KF. 2. Screen different bases and lower the reaction temperature. |
| Boronic Acid Homocoupling (R²-R² byproduct) | 1. Presence of Oxygen: This is the most common cause, leading to oxidative homocoupling.[1][8] 2. Inefficient reduction of a Pd(II) precatalyst. | 1. Rigorously degas all solvents and the reaction setup. Maintain a positive pressure of inert gas throughout. 2. Start with a Pd(0) source like Pd(PPh₃)₄ or ensure conditions are suitable for in situ reduction. |
| Hydrolysis of Ethyl Ester | 1. Base is too strong (e.g., NaOH, KOH). 2. Prolonged heating in the presence of water and base. | 1. Switch to a milder base such as K₂CO₃ or KF.[7][10] 2. Reduce reaction time by using a more active catalyst system. Consider running the reaction under anhydrous conditions. |
Conclusion
This compound is a powerful and reliable substrate for Suzuki-Miyaura cross-coupling reactions, providing a direct and efficient route to a diverse array of 2,4-disubstituted thiazoles. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can achieve high yields and broad substrate scope. The protocols and troubleshooting strategies outlined in this guide are designed to serve as a robust foundation for scientists and professionals in drug development, enabling the rapid synthesis of novel chemical entities for biological evaluation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 4-bromothiazole-2-carboxylate as a Pivotal Intermediate in Modern Pharmaceutical Synthesis
Abstract
The thiazole nucleus is a cornerstone of medicinal chemistry, appearing in a multitude of clinically significant drugs, including antibiotics and anti-cancer agents.[1][2] Ethyl 4-bromothiazole-2-carboxylate has emerged as a particularly valuable and versatile building block in drug discovery and development.[3] Its structure features two distinct and orthogonally reactive handles: a bromine atom at the C4 position, ideal for transition-metal-catalyzed cross-coupling reactions, and an ethyl ester at the C2 position, which can be readily modified or hydrolyzed. This guide provides an in-depth exploration of this intermediate, offering mechanistic insights, detailed protocols, and practical advice for its application in pharmaceutical research.
Compound Profile and Strategic Importance
This compound is a stable, crystalline solid at room temperature.[4] Its utility in synthesis is derived from its bifunctional nature, allowing for sequential and controlled molecular elaboration.
| Property | Value | Source(s) |
| CAS Number | 100367-77-9 | [4][5] |
| Molecular Formula | C₆H₆BrNO₂S | [6] |
| Molecular Weight | 236.09 g/mol | [4][6] |
| Appearance | White to yellow powder/crystal | [4][5][7] |
| Melting Point | 67-71 °C | [4][8] |
| Storage | 2-8°C, under inert atmosphere | [4][8] |
The bromine atom at the C4 position is the primary site for introducing molecular complexity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exquisite control.[1][9] This capability is fundamental to building the complex aryl and heteroaryl scaffolds common in modern pharmaceuticals.
Caption: Chemical structure and key reactive sites of this compound.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The true power of this compound is realized in its role as a substrate in palladium-catalyzed reactions. These methods offer unparalleled efficiency for constructing complex molecular architectures under mild conditions, with broad functional group tolerance.[10][11]
Suzuki-Miyaura Coupling: Building Bi-aryl and Heteroaryl Frameworks
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis.[10] Its popularity stems from the mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are (1) Oxidative Addition of the Pd(0) catalyst into the C-Br bond of the thiazole, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base is crucial for activating the boronic acid to facilitate transmetalation.
Caption: Key components for a successful Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the thiazole ring and a terminal alkyne.[11][12] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important pharmacophores and precursors for other heterocyclic systems.[12]
Mechanistic Rationale: The Sonogashira reaction typically involves a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[11] The palladium cycle is similar to the Suzuki coupling. The copper cycle's role is to react with the terminal alkyne to form a more reactive copper(I) acetylide, which then undergoes transmetalation with the palladium center.[11] Copper-free variants also exist.[13]
Stille Coupling: An Alternative C-C Bond Formation
The Stille coupling utilizes an organostannane (organotin) reagent to couple with the organic halide.[14][15] While highly effective and tolerant of many functional groups, the primary drawback is the toxicity and difficulty in removing tin-containing byproducts.[14] For this reason, Suzuki couplings are often preferred, but the Stille reaction remains a powerful tool for specific synthetic challenges where the corresponding boronic acid may be unstable or unavailable.
Protocol: Synthesis of Ethyl 4-(pyridin-3-yl)thiazole-2-carboxylate via Suzuki-Miyaura Coupling
This protocol provides a detailed, field-proven method for the Suzuki-Miyaura coupling of this compound with 3-pyridylboronic acid. This transformation is representative of the synthesis of bi-heteroaryl structures commonly pursued in drug discovery programs.[9][16]
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Mmol | Eq. |
| This compound | 100367-77-9 | 236.09 | 500 mg | 2.12 | 1.0 |
| 3-Pyridylboronic Acid | 1692-25-7 | 122.92 | 312 mg | 2.54 | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 122 mg | 0.106 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 586 mg | 4.24 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 15 mL | - | - |
| Water (degassed) | 7732-18-5 | 18.02 | 5 mL | - | - |
Safety Precautions
-
This compound: Irritating to eyes, respiratory system, and skin.[8]
-
Palladium Catalysts: Handle in a fume hood. Palladium compounds can be toxic and are potent sensitizers.
-
1,4-Dioxane: Flammable liquid and potential carcinogen. Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[17][18]
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (500 mg, 2.12 mmol), 3-pyridylboronic acid (312 mg, 2.54 mmol), potassium carbonate (586 mg, 4.24 mmol), and tetrakis(triphenylphosphine)palladium(0) (122 mg, 0.106 mmol).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Connect it to a Schlenk line and evacuate the flask under vacuum, then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation, so maintaining an inert atmosphere is critical for catalytic turnover.
-
Solvent Addition: Using syringes, add degassed 1,4-dioxane (15 mL) and degassed water (5 mL) to the flask. The mixture should appear as a yellow suspension. Causality: Degassing the solvents removes dissolved oxygen. The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The starting bromothiazole is UV active and less polar than the coupled product. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 25 mL) and then with saturated aqueous sodium chloride (brine, 1 x 25 mL). Causality: The aqueous washes remove the inorganic salts (K₂CO₃) and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient eluent system of hexane and ethyl acetate, to afford the pure Ethyl 4-(pyridin-3-yl)thiazole-2-carboxylate as a solid.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Ethyl 2-bromothiazole-4-carboxylate - Protheragen [protheragen.ai]
- 5. Ethyl 2-Bromothiazole-4-carboxylate | CymitQuimica [cymitquimica.com]
- 6. Ethyl 2-bromo-1,3-thiazole-4-carboxylate | C6H6BrNO2S | CID 353965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 2-bromothiazole-4-carboxylate, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stille Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. rsc.org [rsc.org]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
Application Note: A Researcher's Guide to the Synthesis of Thiazole Derivatives from Ethyl 4-bromothiazole-2-carboxylate
Abstract
This guide provides detailed protocols for the chemical modification of Ethyl 4-bromothiazole-2-carboxylate, a versatile heterocyclic building block. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. This document outlines key synthetic transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), ester hydrolysis, and subsequent amide bond formation. Each section offers a step-by-step protocol, explains the chemical reasoning behind the procedural choices, and presents data in a clear, accessible format for researchers in drug discovery and chemical development.
Introduction: The Significance of the Thiazole Scaffold
The thiazole nucleus, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents, including antimicrobial, antiretroviral, anticancer, and anti-inflammatory drugs.[1][3] this compound serves as an exceptionally useful starting material. The bromine atom at the C4 position is primed for substitution via modern cross-coupling methodologies, while the ethyl ester at the C2 position provides a handle for hydrolysis and subsequent amide coupling, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Overview of Synthetic Pathways
The strategic functionalization of this compound allows for the exploration of chemical space around the thiazole core. The primary pathways discussed herein involve the transformation of the C-Br bond and the ester moiety, as illustrated in the workflow below.
Caption: Synthetic pathways from this compound.
C4-Functionalization via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.[4] The electron-deficient nature of the thiazole ring makes the C4-bromide an excellent substrate for these transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating a bond between the thiazole C4 position and various aryl or heteroaryl boronic acids or esters.[5][6]
Mechanistic Insight: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the product.[5] The choice of a phosphine ligand is critical to stabilize the palladium catalyst and facilitate the reaction.[7]
Protocol: Synthesis of Ethyl 4-phenylthiazole-2-carboxylate
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Heat the mixture at 90 °C for 12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 250.10 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| K₂CO₃ | 138.21 | 3.0 | 3.0 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| Expected Yield | ~85-95% |
Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling enables the installation of alkyne moieties, which are versatile functional groups for further derivatization, particularly in the context of click chemistry or as components in pharmaceuticals.[8][9]
Mechanistic Insight: This reaction involves a palladium catalyst and a copper(I) co-catalyst.[8][10] The palladium cycle is similar to the Suzuki reaction, but the transmetalation step involves a copper acetylide intermediate formed in situ.[11]
Protocol: Synthesis of Ethyl 4-(phenylethynyl)thiazole-2-carboxylate
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%), and Copper(I) iodide (CuI) (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (TEA, 3.0 mmol, 3.0 eq). Finally, add phenylacetylene (1.1 mmol, 1.1 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 8 hours. Monitor by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (hexane/ethyl acetate) to afford the alkynylated thiazole.
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 250.10 | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 1.1 | 1.1 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 0.03 |
| CuI | 190.45 | 0.06 | 0.06 |
| Triethylamine | 101.19 | 3.0 | 3.0 |
| Expected Yield | ~80-90% |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the direct formation of a C-N bond between the thiazole ring and a primary or secondary amine, a crucial transformation for synthesizing many biologically active molecules.[12][13]
Mechanistic Insight: This palladium-catalyzed reaction requires a strong, non-nucleophilic base (like sodium tert-butoxide) and often a bulky, electron-rich phosphine ligand.[14][15] The ligand facilitates both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[15]
Protocol: Synthesis of Ethyl 4-(phenylamino)thiazole-2-carboxylate
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Sodium tert-butoxide (1.4 mmol, 1.4 eq) to a dry Schlenk tube. Add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%) and a suitable ligand such as XPhos (0.08 mmol, 8 mol%).
-
Reagents: Add this compound (1.0 mmol, 1.0 eq) and aniline (1.2 mmol, 1.2 eq).
-
Solvent: Add anhydrous, degassed toluene (10 mL).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 16 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify by column chromatography to yield the aminated product.
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 250.10 | 1.0 | 1.0 |
| Aniline | 93.13 | 1.2 | 1.2 |
| Sodium tert-butoxide | 96.10 | 1.4 | 1.4 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.08 | 0.08 |
| Expected Yield | ~75-85% |
C2-Ester Modification
The ethyl ester at the C2 position is a versatile handle for creating libraries of amides, which are prevalent in drug molecules.[16][17] The first step is hydrolysis to the carboxylic acid.
Ester Hydrolysis
Protocol: Synthesis of 4-Bromothiazole-2-carboxylic Acid
Caption: Workflow for ester hydrolysis.
-
Reaction Setup: Dissolve this compound (1.0 mmol, 1.0 eq) in a mixture of tetrahydrofuran (THF, 5 mL) and water (5 mL).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 mmol, 2.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1M hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid product.
Amide Bond Formation
With the carboxylic acid in hand, standard peptide coupling reagents can be used to form a wide variety of amides.[18]
Mechanistic Insight: Coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine nucleophile to form the stable amide bond.[17] A non-nucleophilic base like DIPEA is used to scavenge the acid formed during the reaction.
Protocol: Synthesis of 4-Bromo-N-benzylthiazole-2-carboxamide
-
Reaction Setup: To a solution of 4-Bromothiazole-2-carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 mL), add HATU (1.1 mmol, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq).
-
Activation: Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Add benzylamine (1.1 mmol, 1.1 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 6 hours. Monitor by TLC.
-
Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous lithium chloride (LiCl) solution (to remove DMF), then brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to obtain the final amide.
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 4-Bromothiazole-2-carboxylic acid | 222.04 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 1.1 | 1.1 |
| HATU | 380.23 | 1.1 | 1.1 |
| DIPEA | 129.24 | 2.5 | 2.5 |
| Expected Yield | ~80-95% |
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle under an inert atmosphere where specified.
-
Organohalides and boronic acids should be handled with care.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of diverse libraries of thiazole derivatives. The protocols outlined in this guide, based on robust and well-established palladium-catalyzed cross-coupling and amide formation reactions, provide researchers with reliable methods to access novel chemical entities for drug discovery and development programs. Careful optimization of reaction conditions may be required for specific substrates not covered herein.
References
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. growingscience.com [growingscience.com]
- 18. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application of Ethyl 4-bromothiazole-2-carboxylate in agrochemical synthesis
An Application Guide to Ethyl 4-bromothiazole-2-carboxylate in the Synthesis of Advanced Agrochemicals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Thiazole Scaffold
The thiazole ring is a privileged heterocyclic motif that forms the backbone of numerous biologically active compounds, ranging from pharmaceuticals to high-performance agrochemicals.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the development of modern fungicides.[1][3] Among the diverse array of thiazole-based building blocks, this compound stands out as a particularly versatile and valuable starting material for the synthesis of next-generation crop protection agents.
This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into the core synthetic transformations, provide detailed, field-proven protocols, and explain the underlying chemical principles that make this molecule a powerful tool for researchers and professionals in the agrochemical industry.
Core Application: Synthesis of Thiazole Carboxamide Fungicides as Succinate Dehydrogenase Inhibitors (SDHIs)
A significant class of fungicides derived from thiazoles are the thiazole carboxamides, many of which function as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5][6] These fungicides target the mitochondrial complex II in fungi, disrupting their respiratory process and leading to potent and broad-spectrum disease control.[5] this compound is an ideal precursor for the synthesis of these high-value agrochemicals.
The general synthetic strategy involves a two-step process: first, the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by the coupling of this acid with a suitable aniline derivative to form the final amide product.
Overall Synthetic Workflow
Caption: General workflow for the synthesis of thiazole carboxamide fungicides.
Experimental Protocols
Step 1: Hydrolysis of this compound
Principle: The ethyl ester is saponified using a base, typically sodium hydroxide or lithium hydroxide, in a mixture of water and an organic solvent to ensure solubility of the starting material. Subsequent acidification protonates the carboxylate salt to yield the desired carboxylic acid.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).
-
Reagent Addition: Add sodium hydroxide (1.2 eq) to the solution and stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Isolation:
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The resulting precipitate, 4-Bromothiazole-2-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Step 2: Amide Coupling to Synthesize a Thifluzamide Analog
Principle: The carboxylic acid is activated with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an active ester, which then reacts with the desired aniline to form the amide bond. Thifluzamide is a commercial thiazole carboxamide fungicide, and this protocol outlines the synthesis of a closely related analog.[1][7]
Protocol:
-
Reaction Setup: To a solution of 4-Bromothiazole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add EDC (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of the desired aniline derivative (e.g., 2,6-dibromo-4-(trifluoromethoxy)aniline, 1.0 eq) in DCM to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the target thiazole carboxamide.
-
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| This compound | C₆H₆BrNO₂S | 236.09 | - |
| 4-Bromothiazole-2-carboxylic acid | C₄H₂BrNO₂S | 208.03 | >90% |
| Representative Thiazole Carboxamide | Varies depending on the aniline used | - | 60-80% |
Advanced Applications: Cross-Coupling Reactions for Structural Diversification
The bromine atom at the C4 position of the thiazole ring is a key handle for further molecular diversification through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the agrochemical's biological activity and physical properties.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromothiazole and various boronic acids or esters.[8][9][10] This reaction is particularly useful for introducing aryl or heteroaryl groups.
Caption: Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne functionalities onto the thiazole ring.[11][12] This is achieved by reacting the bromothiazole with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.
Caption: Sonogashira coupling of this compound.
Conclusion
This compound is a high-potential building block for the synthesis of advanced agrochemicals. Its utility in the construction of potent thiazole carboxamide fungicides, coupled with the versatility of its bromine handle for further diversification via cross-coupling reactions, makes it an indispensable tool for the modern agrochemist. The protocols and principles outlined in this guide are intended to provide a solid foundation for the successful application of this key intermediate in the development of novel and effective crop protection solutions.
References
- 1. globethesis.com [globethesis.com]
- 2. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102746254A - Preparation method of thifluzamide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] A dramatic enhancing effect of InBr3 towards the oxidative Sonogashira cross-coupling reaction of 2-ethynylanilines. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: The Sandmeyer Bromination of 2-Aminothiazoles
Introduction: Strategic C-Br Bond Formation on the Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry and drug development, appearing in a multitude of pharmacologically active compounds. The targeted functionalization of this heterocycle is therefore of paramount importance for analog synthesis and structure-activity relationship (SAR) studies. Among the various transformations, the conversion of a resilient amino group into a versatile bromo-substituent via the Sandmeyer reaction represents a powerful synthetic tool.[1][2] This reaction allows for the introduction of a bromine atom, which can serve as a synthetic handle for subsequent cross-coupling reactions, at a position that may not be accessible through direct electrophilic halogenation.
This application note provides a comprehensive, field-proven guide to the Sandmeyer bromination of 2-aminothiazoles. It moves beyond a simple recitation of steps to explain the underlying principles, critical control parameters, and potential challenges associated with this transformation. The protocols described herein are designed to be self-validating systems, emphasizing safety, reproducibility, and a thorough understanding of the reaction's nuances.
Pillar 1: Mechanistic Rationale and Regiochemical Considerations
The Sandmeyer reaction is a two-stage process that leverages the unique reactivity of diazonium salts.[3][4]
-
Diazotization : The initial step involves the conversion of the primary aromatic amine (the 2-aminothiazole) into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrobromic acid (HBr) for brominations.[5][6] This reaction must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the thermally unstable diazonium salt.[7]
-
Copper-Catalyzed Bromination : The resulting diazonium salt is then decomposed in the presence of a copper(I) bromide (CuBr) catalyst. The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] A single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas, with the copper being oxidized to copper(II).[4] The aryl radical then abstracts a bromine atom from the copper(II) bromide species to form the final bromothiazole product and regenerate the copper(I) catalyst.[1][4]
Critical Insight for Thiazoles: The Challenge of Regioselectivity
Unlike simple aromatic systems, the thiazole ring presents a regiochemical challenge. While the Sandmeyer reaction targets the C2 position (the site of the original amino group), competing electrophilic bromination at the electron-rich C5 position can occur, especially under certain conditions.[8] Research has shown that temperature plays a critical role; higher temperatures can favor the formation of 2,5-dibrominated byproducts.[8] Therefore, strict adherence to the optimized thermal profile is essential for achieving high selectivity for the desired 2-bromo product.
Pillar 2: Safety as a Non-Negotiable Experimental Parameter
Aryl diazonium salts are high-energy intermediates and can be violently explosive if isolated in a dry, solid state.[7][9] Their handling demands the utmost respect and adherence to stringent safety protocols.
The Cardinal Rules for Handling Diazonium Salts:
-
Never Isolate : Diazonium salts should always be generated and used in situ as a solution. Never attempt to isolate the solid diazonium salt unless you are following a specific, validated protocol for creating stabilized salts (e.g., tetrafluoroborates) and are equipped to handle potentially explosive compounds.[9][10]
-
Strict Temperature Control : The temperature of the diazotization and the diazonium salt solution must be rigorously maintained between 0 and 5 °C to minimize decomposition, which can lead to pressure buildup from N₂ evolution and the formation of hazardous byproducts.[7][11]
-
Stoichiometric Control : Use only a stoichiometric amount of sodium nitrite. An excess can lead to undesired side reactions and complicates the quenching process.[9]
-
Proper Quenching : Any unreacted diazonium salt at the end of the reaction must be safely quenched. This can be achieved by warming the reaction to room temperature to allow for controlled decomposition or by adding a quenching agent like hypophosphorous acid.[10]
-
Personal Protective Equipment (PPE) : Always work in a certified chemical fume hood and wear a lab coat, safety glasses with side shields, and appropriate gloves. A blast shield is recommended, especially for reactions at a larger scale.[11]
Experimental Workflow Diagram
Caption: Workflow for the Sandmeyer Bromination of 2-Aminothiazoles.
Detailed Experimental Protocol: Synthesis of 2-Bromo-4-methylthiazole
This protocol details the synthesis of 2-bromo-4-methylthiazole from 2-amino-4-methylthiazole as a representative example.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Amino-4-methylthiazole | C₄H₆N₂S | 114.17 | 20.0 | 1.0 |
| Hydrobromic Acid (48% aq.) | HBr | 80.91 | ~120 | ~6.0 |
| Sodium Nitrite | NaNO₂ | 69.00 | 22.0 | 1.1 |
| Copper(I) Bromide | CuBr | 143.45 | 24.0 | 1.2 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |
| Saturated NaHCO₃ (aq.) | NaHCO₃ | 84.01 | - | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | - |
| Deionized Water | H₂O | 18.02 | - | - |
| Silica Gel | SiO₂ | 60.08 | - | - |
Procedure:
Part 1: Diazotization
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-amino-4-methylthiazole (2.28 g, 20.0 mmol).
-
Add 48% hydrobromic acid (20 mL, ~177 mmol) to the flask. Stir the mixture until all the solid dissolves.
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. Causality: This low temperature is critical to prevent the decomposition of the diazonium salt that is about to be formed.[11]
-
In a separate beaker, dissolve sodium nitrite (1.52 g, 22.0 mmol) in deionized water (10 mL). Cool this solution in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred aminothiazole solution via the dropping funnel over 30–45 minutes. Maintain the internal temperature strictly below 5 °C throughout the addition. Causality: A slow, controlled addition prevents localized warming and runaway decomposition of the diazonium salt.[7]
-
After the addition is complete, continue to stir the resulting pale-yellow diazonium salt solution at 0–5 °C for an additional 30 minutes to ensure complete reaction.
Part 2: Sandmeyer Reaction
-
In a separate 500 mL flask, dissolve copper(I) bromide (3.44 g, 24.0 mmol) in 48% hydrobromic acid (15 mL). Cool this solution in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Part 1 to the stirred CuBr solution over 30 minutes. A vigorous evolution of nitrogen gas will be observed. Maintain cooling as the reaction can be exothermic. Causality: The addition of the diazonium salt to the copper catalyst initiates the radical substitution, and the evolution of N₂(g) is the thermodynamic driving force for the reaction.[3]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to 50–60 °C for 1 hour, or until the evolution of nitrogen gas ceases. This ensures the reaction goes to completion.
Part 3: Workup and Purification
-
Cool the dark reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice in a large beaker.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash them sequentially with water (100 mL), saturated aqueous NaHCO₃ solution (2 x 100 mL, careful of gas evolution) until the aqueous layer is basic, and finally with brine (100 mL). Causality: The NaHCO₃ wash neutralizes the excess strong acid, which is crucial for preventing product degradation during concentration and chromatography.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 2-bromo-4-methylthiazole as a pale-yellow liquid.[12]
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete diazotization. 2. Premature decomposition of diazonium salt (temperature too high). 3. Inefficient extraction. | 1. Ensure 1.1 equivalents of NaNO₂ are used and allow sufficient stirring time (30 min) after addition. 2. Maintain temperature strictly at 0-5 °C during diazotization and addition to CuBr. 3. Perform at least three extractions with an appropriate organic solvent. |
| Formation of 2,5-Dibromothiazole | 1. Reaction temperature too high during Sandmeyer step. 2. Excess brominating agent or prolonged reaction time. | 1. Control the temperature carefully, especially during the initial addition. Avoid excessive heating after N₂ evolution ceases.[8] 2. Use the specified stoichiometry. Monitor the reaction by TLC or LC-MS to avoid over-reaction. |
| Formation of Phenolic Byproducts | The diazonium salt reacted with water instead of bromide. | Ensure a high concentration of HBr is used. Ensure the CuBr solution is sufficiently concentrated and that the diazonium salt is added to the CuBr solution (not the other way around). |
| Dark, Tarry Crude Product | Decomposition of the diazonium salt or product; azo coupling side reactions. | Ensure rigorous temperature control. Maintain a homogenous, well-stirred solution to minimize azo coupling.[13] A wash with sodium thiosulfate solution can sometimes help remove colored impurities. |
Conclusion
The Sandmeyer bromination of 2-aminothiazoles is a robust and valuable transformation for introducing a bromine atom onto the thiazole core. Success hinges on a deep understanding of the mechanism, meticulous control over the reaction temperature to manage the unstable diazonium intermediate, and an unwavering commitment to safety. By following the detailed protocols and considering the troubleshooting advice provided in this note, researchers can confidently and reproducibly synthesize brominated thiazole derivatives, paving the way for the development of novel chemical entities in drug discovery and beyond.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Versatility of Ethyl 4-bromothiazole-2-carboxylate in Modern Heterocyclic Synthesis: Application Notes and Protocols
Introduction: The Thiazole Moiety and the Strategic Importance of Ethyl 4-bromothiazole-2-carboxylate
The thiazole ring is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of biologically active compounds and functional materials. Its presence in pharmaceuticals such as the antibiotic Penicillin, the anticancer agent Taltirelin, and numerous other therapeutic candidates underscores its significance. The unique electronic properties of the thiazole nucleus, arising from the interplay of the sulfur and nitrogen heteroatoms, allow for a diverse range of molecular interactions, making it a privileged scaffold in drug design.
This compound has emerged as a highly versatile and strategically important building block for the synthesis of complex heterocyclic systems. This bifunctional molecule offers two distinct points for chemical modification: the bromine atom at the 4-position, which is amenable to a wide variety of palladium-catalyzed cross-coupling reactions, and the ethyl ester at the 2-position, which can be readily transformed into other functional groups such as amides, carboxylic acids, or alcohols. This dual reactivity allows for the systematic and controlled elaboration of the thiazole core, enabling the construction of diverse molecular architectures for screening in drug discovery and for the development of novel materials.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a key intermediate. We will delve into the mechanistic underpinnings of its most common transformations, provide detailed, field-proven protocols for its functionalization, and present data to guide your synthetic strategies.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of this compound is the primary handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon (sp²-sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for forming a carbon-carbon bond between the thiazole ring and another aryl or heteroaryl moiety.[1] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and hetero-biaryl structures.
Mechanistic Rationale: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the thiazole, forming a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial here to facilitate this often rate-limiting step.
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the formation of a carbon-carbon bond between the thiazole ring and a terminal alkyne.[3] This reaction is widely used in the synthesis of conjugated enynes and arylalkynes, which are important precursors for more complex molecules and have applications in materials science.[4][5]
Mechanistic Rationale: The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
-
Palladium Cycle: Similar to the Suzuki coupling, this cycle involves oxidative addition of the thiazole bromide to a Pd(0) species and reductive elimination of the final product.
-
Copper Cycle: A copper(I) salt acts as a co-catalyst. It reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) intermediate from the palladium cycle.
Diagram of the Sonogashira Coupling Workflow:
Caption: General workflow for a Sonogashira coupling reaction.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
This protocol details a standard procedure for the Sonogashira coupling of this compound.[6]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Add the anhydrous solvent (THF or DMF) and the amine base (2.0-3.0 eq) via syringe.
-
Add phenylacetylene (1.1-1.5 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or gently heat to 40-60 °C for 2-8 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Other Important Transformations: Heck and Buchwald-Hartwig Reactions
While Suzuki and Sonogashira couplings are the most common, other palladium-catalyzed reactions can also be effectively employed to functionalize this compound.
-
Heck Reaction: This reaction allows for the coupling of the thiazole with alkenes to form substituted alkenes.[7][8] The choice of catalyst, ligand, and base is crucial to control the regioselectivity and stereoselectivity of the product.
-
Buchwald-Hartwig Amination: This powerful method enables the formation of a carbon-nitrogen bond, coupling the thiazole with primary or secondary amines.[9][10][11] This is a key transformation for the synthesis of many pharmacologically active compounds.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes typical reaction conditions for the palladium-catalyzed functionalization of this compound. Note that these are general guidelines, and optimization may be necessary for specific substrates.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (2-5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | 70-95 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5) | - | Et₃N (2.0) | THF or DMF | 25-60 | 65-90 |
| Heck | Pd(OAc)₂ (5-10) | PPh₃ (10-20) | Et₃N (1.5) | DMF or Acetonitrile | 80-120 | 50-80 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2-5) | Xantphos (4-10) | Cs₂CO₃ (1.5) | Toluene or Dioxane | 90-110 | 60-85 |
Conclusion
This compound is a valuable and versatile building block that provides a reliable entry point for the synthesis of a wide range of complex heterocyclic compounds. Its strategic placement of a reactive bromine atom and a modifiable ester group allows for a high degree of synthetic flexibility. The palladium-catalyzed cross-coupling reactions discussed herein—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—are powerful tools for the elaboration of this thiazole core. By understanding the mechanistic principles behind these transformations and by following the provided protocols, researchers can effectively leverage the synthetic potential of this compound in their drug discovery and materials science endeavors.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols: Synthesis and Evaluation of Thiazole-Based Factor Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis, characterization, and in vitro evaluation of direct Factor Xa (FXa) inhibitors centered around the thiazole scaffold. The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of several approved drugs, including the anticoagulant Edoxaban. We will delve into the underlying principles of inhibitor design, provide robust, step-by-step synthetic protocols for key thiazole intermediates and their subsequent elaboration, and outline standard assays for assessing biological activity. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to explore this important class of therapeutic agents.
Introduction: The Rationale for Thiazole-Based FXa Inhibitors
1.1. Factor Xa: A Critical Node in the Coagulation Cascade
Factor Xa (FXa) is a serine protease that occupies a pivotal position in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways.[1] Its primary function is to catalyze the conversion of prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then proceeds to convert soluble fibrinogen into insoluble fibrin strands, which form the meshwork of a blood clot.[1] Due to this amplifying role, direct inhibition of FXa is a highly effective strategy for attenuating thrombin generation and, consequently, preventing the formation and propagation of thrombi.[2]
1.2. Therapeutic Significance
Oral direct FXa inhibitors (DOACs) have revolutionized the management of thromboembolic disorders. They are widely prescribed for the prevention of stroke in patients with nonvalvular atrial fibrillation, the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and for thromboprophylaxis following major orthopedic surgery.[3]
1.3. The Thiazole Moiety: A Privileged Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in drug design.[4] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it an ideal scaffold for interacting with biological targets. In the context of FXa inhibitors, the thiazole moiety is often incorporated as a key building block that can be strategically functionalized to occupy specific binding pockets within the enzyme's active site.[5] The clinical success of the thiazole-containing drug Edoxaban underscores the value of this scaffold in developing potent and selective FXa inhibitors.[6]
Design Principles and Structure-Activity Relationships (SAR)
Direct FXa inhibitors are designed to bind with high affinity and selectivity to the active site of the enzyme. This site can be conceptualized as having several key sub-pockets (S1, S2, S4).
-
S1 Pocket: A deep, anionic pocket that typically anchors a basic or strongly polar moiety of the inhibitor.
-
S4 Pocket: A large, hydrophobic pocket that accommodates aryl groups. The interaction with this pocket is crucial for achieving high potency and selectivity.
Thiazole derivatives are often designed so that different parts of the molecule interact with these specific pockets. For instance, the thiazole ring itself or a group attached to it can be positioned to interact with the S4 pocket. Modifications to the substituents on the thiazole ring can dramatically influence binding affinity and pharmacokinetic properties.
Caption: General pharmacophore model for a thiazole-based FXa inhibitor.
General Synthetic Strategies for Thiazole Cores
The construction of the thiazole ring is a fundamental step in the synthesis of this class of inhibitors. The Hantzsch thiazole synthesis is the most common and versatile method employed.[7][8]
3.1. Hantzsch Thiazole Synthesis
This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide-containing compound (e.g., thiourea, thioamides).[9][10] The reaction proceeds via an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[10]
Caption: Simplified workflow of the Hantzsch Thiazole Synthesis.
Modern variations of this reaction may employ microwave irradiation or green catalysts to improve yields, reduce reaction times, and minimize environmental impact.[11]
Detailed Application Notes & Protocols
The following protocols provide a representative two-stage synthesis for a generic thiazole-based FXa inhibitor, beginning with the formation of a key thiazole intermediate, followed by its coupling to a core amine fragment.
Protocol 1: Synthesis of a 2-Aminothiazole Intermediate via Hantzsch Cyclization
Objective: To synthesize a functionalized 2-aminothiazole derivative, a versatile building block for FXa inhibitors.
Principle: This protocol utilizes the Hantzsch thiazole synthesis, reacting a substituted α-bromoketone with thiourea in an alcoholic solvent. The resulting 2-aminothiazole precipitates from the reaction mixture upon basification and can be isolated by filtration.[9]
Materials & Reagents:
-
Substituted 2-bromoacetophenone (1.0 equiv)
-
Thiourea (1.5 equiv)
-
Methanol or Ethanol (approx. 5-10 mL per 5 mmol of ketone)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Round-bottom flask, magnetic stir bar, condenser, heating mantle/hot plate
-
Buchner funnel and filter flask assembly
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the substituted 2-bromoacetophenone (1.0 equiv) and thiourea (1.5 equiv).[9]
-
Solvent Addition: Add methanol or ethanol to the flask.
-
Heating: Heat the mixture to reflux (approximately 80-100°C) with vigorous stirring for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Cooling & Precipitation: Remove the flask from the heat source and allow it to cool to room temperature.
-
Neutralization: Slowly pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution while stirring. A precipitate should form immediately.[9]
-
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts and unreacted thiourea.
-
Drying: Allow the product to air-dry on the filter paper or transfer it to a watch glass and dry in a vacuum oven at low heat (40-50°C) to a constant weight. The product is often pure enough for the next step without further purification.[9]
Characterization:
-
¹H NMR & ¹³C NMR: Confirm the structure of the aminothiazole product.
-
LC-MS: Determine the purity and confirm the molecular weight (m/z).
-
Melting Point: Compare with literature values if available.
Safety Precautions:
-
α-Bromoacetophenones are lachrymatory and skin irritants. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
Protocol 2: Amide Coupling of Thiazole Intermediate with a Carboxylic Acid
Objective: To couple the synthesized 2-aminothiazole with a carboxylic acid-bearing core structure to form the final inhibitor molecule.
Principle: This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient peptide coupling reagent, to activate the carboxylic acid, which then readily reacts with the amine of the thiazole intermediate to form a stable amide bond.[12][13] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction.[13]
Materials & Reagents:
-
Carboxylic acid fragment (1.0 equiv)
-
2-Aminothiazole intermediate (from Protocol 1) (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware for anhydrous reactions
Step-by-Step Procedure:
-
Reagent Preparation: In a dry, nitrogen-flushed flask, dissolve the carboxylic acid fragment (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[14]
-
Activation: Cool the solution to 0°C using an ice bath. Add DIPEA (3.0 equiv) dropwise while stirring. Allow the mixture to stir at 0°C for 15-30 minutes for pre-activation of the carboxylic acid.[12]
-
Amine Addition: Add the 2-aminothiazole intermediate (1.1 equiv), either as a solid or as a solution in a minimal amount of anhydrous DMF.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.[12]
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes excess reagents and byproducts.[12]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Characterization:
-
¹H NMR & ¹³C NMR: Confirm the final structure and the formation of the amide bond.
-
HRMS (High-Resolution Mass Spectrometry): Verify the exact mass of the synthesized compound.
Caption: Overall synthetic workflow for a thiazole-based FXa inhibitor.
In Vitro Biological Evaluation
Once synthesized and purified, the novel compounds must be evaluated for their biological activity.
Protocol 3: Chromogenic FXa Inhibition Assay (IC₅₀ Determination)
Objective: To determine the concentration of the inhibitor required to reduce the activity of FXa by 50% (IC₅₀).
Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of purified human FXa. The enzyme is incubated with the inhibitor, and then a chromogenic substrate that mimics the natural substrate of FXa is added. FXa cleaves the substrate, releasing a colored molecule (p-nitroaniline, pNA), which can be quantified by measuring its absorbance at 405 nm. The rate of color development is inversely proportional to the inhibitor's potency.[15][16]
Materials & Reagents:
-
Purified Human Factor Xa
-
Chromogenic FXa Substrate (e.g., S-2765)
-
Assay Buffer (e.g., Tris-HCl buffer with salts and a surfactant)
-
Synthesized inhibitor compounds, serially diluted in DMSO
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
Step-by-Step Procedure:
-
Plate Setup: Add assay buffer to the wells of a 96-well plate.
-
Inhibitor Addition: Add a small volume of the serially diluted inhibitor solutions (in DMSO) to the wells. Include control wells with DMSO only (for 0% inhibition) and wells without enzyme (for background).
-
Enzyme Addition: Add a solution of human FXa to all wells (except the background wells) and incubate for a set period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the chromogenic FXa substrate to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time (kinetic mode).[15]
-
Data Analysis: Calculate the initial reaction rates (V) for each inhibitor concentration. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control * 100] against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 4: Plasma Clotting Assays (PT and aPTT)
Objective: To assess the anticoagulant effect of the synthesized compounds in a more physiologically relevant matrix (human plasma).
Principle:
-
Prothrombin Time (PT): Measures the integrity of the extrinsic and common coagulation pathways.[17][18] The test is initiated by adding tissue factor (thromboplastin) and calcium to citrated plasma.[1][19]
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways.[4][20] The test is initiated by adding a contact activator (e.g., silica) and phospholipids, followed by calcium.[21] An effective FXa inhibitor will prolong both PT and aPTT.[22]
Materials & Reagents:
-
Citrated human plasma (platelet-poor)
-
PT reagent (containing tissue factor and calcium)
-
aPTT reagent (containing an activator and phospholipids)
-
Calcium Chloride (CaCl₂) solution (for aPTT)
-
Coagulometer (automated or semi-automated)
-
Synthesized inhibitors dissolved in DMSO
Step-by-Step Procedure:
-
Sample Preparation: Prepare various concentrations of the inhibitor in human plasma by spiking the plasma with the compound dissolved in DMSO. Include a DMSO-only control.
-
Incubation: Pre-warm the plasma samples and reagents to 37°C.
-
PT Measurement:
-
Pipette the plasma sample into the coagulometer cuvette.
-
Add the pre-warmed PT reagent to initiate clotting.
-
The coagulometer will automatically detect clot formation and record the time in seconds.[23]
-
-
aPTT Measurement:
-
Pipette the plasma sample and the aPTT reagent into the cuvette and incubate for a defined time (e.g., 3-5 minutes) at 37°C.[22]
-
Add pre-warmed CaCl₂ solution to initiate clotting.
-
The coagulometer will record the clotting time in seconds.
-
-
Data Analysis: Report the clotting times for each inhibitor concentration. Often, the concentration required to double the baseline clotting time (CT₂) is calculated as a measure of anticoagulant potency.
Data Presentation: Structure-Activity Relationship (SAR) Summary
The data generated from these assays can be tabulated to clearly visualize the structure-activity relationships.
| Compound ID | R¹ Group | R² Group | FXa IC₅₀ (nM) | PT CT₂ (µM) | aPTT CT₂ (µM) |
| XYZ-01 | -H | -H | 50.2 | 5.5 | 6.1 |
| XYZ-02 | -F | -H | 15.8 | 2.1 | 2.5 |
| XYZ-03 | -Cl | -H | 10.1 | 1.4 | 1.8 |
| XYZ-04 | -Cl | -CH₃ | 25.3 | 3.2 | 3.9 |
This table presents hypothetical data for illustrative purposes.
Conclusion and Future Perspectives
The thiazole scaffold remains a highly valuable platform for the design and synthesis of novel FXa inhibitors. The synthetic routes, particularly the robust Hantzsch synthesis, are well-established and amenable to the creation of diverse chemical libraries. By following systematic protocols for synthesis and biological evaluation, researchers can efficiently identify lead compounds. Future efforts in this area may focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these inhibitors, improving oral bioavailability, optimizing metabolic stability, and potentially exploring dual-target inhibitors for complex thrombotic diseases.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Apixaban | C25H25N5O4 | CID 10182969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Activated partial thromboplastin time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Progress on the Synthesis of Edoxaban [cjph.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. youtube.com [youtube.com]
- 11. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 15. Factor X - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. atlas-medical.com [atlas-medical.com]
- 20. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 21. atlas-medical.com [atlas-medical.com]
- 22. linear.es [linear.es]
- 23. uomus.edu.iq [uomus.edu.iq]
Application Notes & Protocols: Strategic Functionalization of the Thiazole Ring via Bromine Substituents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, integral to the structure of numerous pharmaceuticals and functional organic materials. Bromothiazoles serve as exceptionally versatile synthetic intermediates, enabling the introduction of a wide array of functional groups through modern cross-coupling chemistry. This guide provides a comprehensive overview of the strategic functionalization of the thiazole nucleus, beginning with the regioselective synthesis of bromothiazole isomers and extending to their application in cornerstone palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols for Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions are presented, alongside mechanistic insights and troubleshooting advice to empower researchers in drug discovery and materials development.
Introduction: The Thiazole Nucleus and the Power of the Bromo-Substituent
Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. This structural motif is found in a multitude of bioactive natural products and synthetic drugs, including the vitamin thiamine, anticancer agent Taltirelin, and the anti-inflammatory drug Meloxicam. The enduring importance of this scaffold drives a continuous need for robust and flexible synthetic methods to create diverse libraries of thiazole-containing molecules.
The carbon-bromine (C-Br) bond on a thiazole ring is a powerful synthetic lever. Bromine's electronegativity and its ability to participate in the catalytic cycles of transition metals, particularly palladium, make bromothiazoles ideal precursors for complex molecule synthesis.[1] By leveraging the bromo-substituent, chemists can forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision, transforming a simple building block into a highly functionalized molecular architecture. This guide will detail the primary strategies for achieving these transformations.
Synthesis of Key Bromothiazole Intermediates
The reactivity of the thiazole ring towards electrophilic substitution is governed by its electronic properties. The C5 position is the most electron-rich and thus the most susceptible to electrophilic attack, while the C2 position is the most electron-deficient.[2][3] The C4 position exhibits intermediate reactivity.[2] This inherent electronic bias dictates the strategies for regioselective bromination.
Diagram 1: Thiazole Ring Positions and Electronic Character
A diagram illustrating the numbering and relative electronic densities of the thiazole ring positions.
Caption: Electronic landscape of the thiazole ring.
Protocol 2.1: Synthesis of 5-Bromothiazoles via Electrophilic Bromination
This protocol leverages the intrinsic reactivity of the C5 position for direct bromination, often starting from an activated precursor like 2-aminothiazole.
-
Principle: The electron-donating amino group at the C2 position further activates the C5 position for electrophilic attack. N-Bromosuccinimide (NBS) or bromine in acetic acid are common brominating agents.[4]
-
Step-by-Step Protocol (from 2-Aminothiazole):
-
Dissolve 2-aminothiazole (1.0 eq) in a suitable solvent such as acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise over 30 minutes. Alternatively, add N-Bromosuccinimide (NBS) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-amino-5-bromothiazole.[4]
-
Protocol 2.2: Synthesis of 2-Bromothiazole via Sandmeyer-type Reaction
The electron-deficient C2 position cannot be brominated directly via electrophilic substitution. Instead, a Sandmeyer-type reaction starting from the readily available 2-aminothiazole is the most effective method.[5][6]
-
Principle: 2-Aminothiazole is converted to a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide source.
-
Step-by-Step Protocol:
-
Diazotization: To a stirred solution of 2-aminothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%), cool the mixture to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 8 °C. Stir for 1 hour at this temperature.[5]
-
Displacement: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight.
-
The product can often be isolated by steam distillation or by basifying the mixture with a strong base (e.g., KOH or NaOH) to pH 9 and extracting with an organic solvent like diethyl ether.[5]
-
Dry the organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully to obtain 2-bromothiazole. Further purification can be achieved by distillation.
-
Palladium-Catalyzed Cross-Coupling of Bromothiazoles
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with unparalleled efficiency and functional group tolerance.[7] Bromothiazoles are excellent substrates for these transformations.
Diagram 2: General Catalytic Cycle for Palladium Cross-Coupling
A simplified diagram showing the key steps in a typical Pd(0)/Pd(II) catalytic cycle.
Caption: The core mechanism of Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction couples a bromothiazole with an organoboron reagent (e.g., a boronic acid or ester) and is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents.[8][9]
-
Causality: The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium(II) complex.[10] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields.
-
Detailed Protocol: Synthesis of 2-Phenylthiazole
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromothiazole (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water (e.g., 4:1 ratio of organic to water).
-
Reaction Conditions: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-phenylthiazole.
-
| Parameter | Common Reagents and Conditions | Notes |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand | Catalyst loading is typically 1-5 mol%. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands often improve reaction efficiency. |
| Boron Reagent | Aryl/Heteroaryl Boronic Acids, Boronic Esters (MIDA, pinacol) | Boronic acids are most common; esters offer enhanced stability. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The choice of base can significantly impact yield and must be compatible with substrates. |
| Solvent | Dioxane/H₂O, Toluene/EtOH, DMF, THF | Solvents must be degassed to prevent oxidation of the Pd(0) catalyst. |
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromothiazoles.
Stille Coupling: Alternative C-C Bond Formation
The Stille reaction couples the bromothiazole with an organostannane (organotin) reagent.[11] While powerful, the toxicity of tin reagents necessitates careful handling and purification.[12]
-
Causality: The Stille coupling does not typically require a base. The transmetalation step involves the direct transfer of an organic group from the tin reagent to the palladium center.[13] The reaction is highly tolerant of various functional groups.[14]
-
Detailed Protocol: Synthesis of 2-(Tributylstannyl)thiazole and Subsequent Coupling
-
Setup: In a flame-dried flask under inert atmosphere, dissolve the bromothiazole (1.0 eq), the organostannane (e.g., vinyltributyltin, 1.1 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous, degassed solvent like toluene or DMF.
-
Conditions: Heat the mixture to 80-110 °C for 4-24 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling, the reaction mixture can be filtered through a pad of celite. Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride (KF). The KF wash helps to precipitate the tin byproducts as insoluble fluorides, aiding their removal.
-
Purification: After standard aqueous workup, purify the product by column chromatography. Be aware that complete removal of tin byproducts can be challenging.
-
Sonogashira Coupling: Synthesis of Alkynylthiazoles
The Sonogashira reaction is the premier method for forming a C-C bond between a bromothiazole and a terminal alkyne, creating valuable alkynylthiazole intermediates.[15][16]
-
Causality: This reaction uniquely employs a dual-catalyst system: a palladium catalyst for the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst. The copper salt reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step with the palladium complex.[17] An amine base (e.g., triethylamine or diisopropylamine) is required both to scavenge the HBr byproduct and to act as the solvent.
-
Detailed Protocol: Synthesis of 2-(Phenylethynyl)thiazole
-
Setup: To a Schlenk flask, add 2-bromothiazole (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Evacuate and backfill with an inert gas.
-
Reagent Addition: Add an anhydrous amine solvent, such as triethylamine (Et₃N) or a mixture of THF/diisopropylamine. Add phenylacetylene (1.2 eq) via syringe.
-
Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (typically 1-6 hours), as monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous ammonium chloride (NH₄Cl) to remove the amine salts.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the desired product.
-
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful method for constructing aryl amine bonds, coupling a bromothiazole with a primary or secondary amine.[18][19]
-
Causality: The reaction requires a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu) and a palladium catalyst equipped with specialized, bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos).[20] These ligands are critical for facilitating the reductive elimination step that forms the C-N bond, which is often the rate-limiting step.[21]
-
Detailed Protocol: Synthesis of N-Phenylthiazol-2-amine
-
Setup: In a glovebox or under an inert atmosphere, add to a vial or flask the bromothiazole (1.0 eq), the amine (e.g., aniline, 1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq).
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Conditions: Seal the vessel and heat to 80-110 °C with stirring for 4-24 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
-
Orthogonal Strategy: Metal-Halogen Exchange
As an alternative to palladium catalysis, the C-Br bond on a thiazole can be converted into a potent nucleophile via metal-halogen exchange, typically using an organolithium reagent at low temperatures.[22]
-
Causality: Strong bases like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) can perform a halogen-lithium exchange with the bromothiazole. This reaction must be conducted at very low temperatures (e.g., -78 °C) to prevent side reactions, such as decomposition of the thiazole ring.[23][24] The resulting lithiated thiazole is a powerful nucleophile that can react with a wide range of electrophiles.
Diagram 3: Workflow for Lithiation and Electrophilic Quench
A flowchart illustrating the process of metal-halogen exchange followed by reaction with an electrophile.
Caption: A typical workflow for functionalization via lithiation.
Protocol 4.1: Lithiation of 2-Bromothiazole and Quenching with an Aldehyde
-
Setup: Add 2-bromothiazole (1.0 eq) to a flame-dried, three-neck flask under an argon atmosphere. Add anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the electrophile (e.g., benzaldehyde, 1.1 eq) dropwise. Stir at -78 °C for 1-2 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting alcohol by column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Poor quality reagents; Incorrect base or temperature. | Use a fresh bottle of catalyst or a precatalyst. Thoroughly degas all solvents. Use freshly purified substrates. Screen different bases, solvents, and temperatures. |
| Debromination | Proto-dehalogenation side reaction, often caused by trace water or an inappropriate base/solvent system. | Ensure rigorously anhydrous conditions. Use a non-protic solvent if possible. For Suzuki, K₃PO₄ can sometimes suppress this better than carbonates. |
| Homocoupling of Reagents | (Suzuki) Boronic acid homocoupling; (Stille) Stannane homocoupling. Often promoted by oxygen. | Ensure the reaction is strictly anaerobic. Lower the catalyst loading. Add a phosphine ligand if not already present. |
| Difficult Purification | (Stille) Residual tin byproducts; (Buchwald) Persistent ligand or baseline impurities. | For Stille, use a KF wash or treat with DBU/iodine. For Buchwald, try filtering through a short plug of silica with a more polar solvent before full chromatography. |
Table 2: Common Issues and Solutions in Thiazole Functionalization.
Conclusion
Bromothiazoles are undeniably powerful and versatile building blocks in modern synthetic chemistry. Their ability to undergo a wide range of palladium-catalyzed cross-coupling reactions, as well as metal-halogen exchange, provides chemists with a reliable and modular approach to construct complex, functionalized thiazole derivatives. The protocols and principles outlined in this guide serve as a foundation for researchers to design innovative synthetic routes, accelerating the discovery and development of new medicines and materials. By understanding the causality behind each experimental choice, scientists can effectively troubleshoot and optimize these critical transformations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 7. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis [ouci.dntb.gov.ua]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
- 14. organicreactions.org [organicreactions.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 23. growingscience.com [growingscience.com]
- 24. reddit.com [reddit.com]
Application Notes and Protocols: Ethyl 4-bromothiazole-2-carboxylate as a Versatile Building Block for Advanced Materials
Abstract
Ethyl 4-bromothiazole-2-carboxylate is a heterocyclic compound of significant interest in the field of material science. Its unique electronic properties, stemming from the electron-deficient nature of the thiazole ring, combined with the reactive bromine and ester functionalities, make it a versatile precursor for the synthesis of a variety of functional organic materials. These materials, particularly conjugated polymers, are poised to play a crucial role in the next generation of organic electronic devices, including organic photodetectors (OPDs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). This document provides a comprehensive overview of the applications of this compound in material science, with a focus on the design and synthesis of donor-acceptor copolymers. Detailed experimental protocols for the synthesis and characterization of these materials are provided to guide researchers in this exciting and rapidly evolving field.
Introduction: The Thiazole Moiety in Material Science
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is found in a variety of natural products and pharmaceuticals, but its true potential extends into the realm of material science. The inherent electron-deficient character of the thiazole nucleus makes it an excellent building block for n-type and ambipolar organic semiconductors. When incorporated into a polymer backbone, the thiazole unit can significantly influence the material's electronic properties, such as its electron affinity, charge transport characteristics, and optical absorption profile.
This compound, with its strategically placed bromo and ethyl ester groups, offers multiple avenues for chemical modification and polymerization. The bromine atom serves as a convenient handle for cross-coupling reactions, such as Suzuki, Stille, and direct arylation polymerizations, enabling the facile construction of conjugated polymer chains. The ethyl ester group can be retained to fine-tune solubility and morphology or can be hydrolyzed to the corresponding carboxylic acid for further functionalization, for instance, for anchoring to metal oxide surfaces in solar cells.
Core Application: Donor-Acceptor Copolymers for Organic Electronics
A predominant strategy in the design of high-performance organic electronic materials is the creation of donor-acceptor (D-A) copolymers. In this molecular architecture, electron-rich (donor) and electron-deficient (acceptor) units are alternated along the polymer backbone. This arrangement leads to the formation of an intramolecular charge-transfer complex, which governs the material's optical and electronic properties. The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) by judicious selection of the donor and acceptor moieties is a key advantage of this approach.
This compound serves as an excellent acceptor (A) unit in D-A copolymers. Its electron-withdrawing nature helps to lower the LUMO energy level of the resulting polymer, which is often desirable for efficient electron injection and transport in electronic devices.
Application Spotlight: Organic Photodetectors (OPDs)
Organic photodetectors are devices that convert light into an electrical signal. They are gaining significant attention for applications in imaging, sensing, and optical communications due to their potential for low-cost fabrication on large and flexible substrates. The active layer in a high-performance OPD often consists of a bulk heterojunction (BHJ) blend of a donor and an acceptor material.
Recent research has highlighted the potential of thiazole-carboxylate-based conjugated polymers in OPDs. For instance, copolymers of an alkyl-substituted 2,5-bis(5-bromothiophen-2-yl)thiazole-4-carboxylate with a benzo[1,2-b:4,5-b′]dithiophene (BDT) donor unit have demonstrated broadband external quantum efficiency and high responsivity.[1] This underscores the promise of incorporating thiazole-carboxylate moieties into polymers for advanced optoelectronic applications.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of a representative donor-acceptor copolymer utilizing a derivative of this compound.
Synthesis of a Thiazole-Based Monomer
While this compound can be used in polymerization, a common strategy involves first elaborating it into a more complex monomer. The following is a representative protocol for the synthesis of a dibrominated thiazole-based monomer, a crucial step before polymerization.
Protocol 1: Synthesis of Ethyl 4-(5-bromothiophen-2-yl)thiazole-2-carboxylate
This protocol describes a Suzuki coupling reaction to introduce a brominated thiophene unit onto the thiazole core.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 959755-96-5 | 236.09 | 1.00 g | 4.24 |
| 2-(5-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 480549-01-7 | 317.06 | 1.48 g | 4.66 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.24 g | 0.21 |
| Sodium Carbonate (2M aqueous solution) | 497-19-8 | 105.99 | 4.2 mL | 8.48 |
| Toluene | 108-88-3 | 92.14 | 50 mL | - |
| Ethanol | 64-17-5 | 46.07 | 10 mL | - |
Procedure:
-
To a 100 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.00 g, 4.24 mmol), 2-(5-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.48 g, 4.66 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.24 g, 0.21 mmol).
-
Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Add toluene (50 mL) and ethanol (10 mL) to the flask via syringe.
-
Add the 2M aqueous sodium carbonate solution (4.2 mL, 8.48 mmol) to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Characterization: The structure of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Polymerization via Suzuki Coupling
The synthesized dibrominated monomer can then be copolymerized with a suitable distannyl or diboronic ester comonomer to yield the final donor-acceptor polymer.
Protocol 2: Synthesis of a Thiazole-Containing Donor-Acceptor Copolymer
This protocol describes the Suzuki copolymerization of the synthesized thiazole-thiophene monomer with a benzo[1,2-b:4,5-b']dithiophene (BDT) based comonomer.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 4-(5-bromothiophen-2-yl)thiazole-2-carboxylate (from Protocol 1) | - | - | 0.50 g | 1.57 |
| 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diylbis(trimethylstannane) | - | - | 1.38 g | 1.57 |
| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | 915.72 | 14 mg | 0.015 |
| Tri(o-tolyl)phosphine | 6163-58-2 | 304.37 | 19 mg | 0.063 |
| Anhydrous Chlorobenzene | 108-90-7 | 112.56 | 20 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add the thiazole-thiophene monomer (0.50 g, 1.57 mmol), the BDT-stannane comonomer (1.38 g, 1.57 mmol), tris(dibenzylideneacetone)dipalladium(0) (14 mg, 0.015 mmol), and tri(o-tolyl)phosphine (19 mg, 0.063 mmol).
-
Evacuate the flask and backfill with argon. Repeat this process three times.
-
Add anhydrous chlorobenzene (20 mL) via a syringe.
-
Heat the reaction mixture to 120 °C and stir for 48 hours under an argon atmosphere.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to 200 mL of methanol.
-
Filter the polymer precipitate and wash sequentially with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.
-
Collect the chloroform fraction and concentrate it under reduced pressure.
-
Precipitate the polymer again in methanol, filter, and dry under vacuum at 60 °C for 24 hours.
Characterization: The resulting polymer should be characterized for its molecular weight and polydispersity index (by Gel Permeation Chromatography), thermal properties (by Thermogravimetric Analysis and Differential Scanning Calorimetry), optical properties (by UV-Vis and Photoluminescence Spectroscopy), and electrochemical properties (by Cyclic Voltammetry).
Visualization of Concepts
Synthetic Pathway
The following diagram illustrates the synthetic route from this compound to a donor-acceptor copolymer.
Caption: Synthetic pathway for a thiazole-based donor-acceptor copolymer.
Donor-Acceptor Polymer Architecture
The following diagram illustrates the concept of a donor-acceptor copolymer.
Caption: Schematic of a donor-acceptor copolymer structure.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of advanced organic materials. Its incorporation into donor-acceptor copolymers provides a powerful strategy for tuning the optoelectronic properties of materials for a range of applications in organic electronics. The protocols provided herein offer a starting point for researchers to explore the synthesis and application of these promising materials. Future research will likely focus on the development of novel thiazole-based monomers with tailored electronic and physical properties, leading to further advancements in the performance and stability of organic electronic devices.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Ethyl 4-bromothiazole-2-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 4-bromothiazole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your reaction conditions for a successful synthesis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its successful and efficient synthesis is therefore of great importance. This guide will primarily focus on a common and effective method for its preparation: the Grignard reaction of 2,4-dibromothiazole followed by quenching with ethyl cyanoformate. We will also explore an alternative approach involving the Hantzsch thiazole synthesis and subsequent bromination. Our aim is to provide you with the technical insights and practical advice needed to overcome common hurdles in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: A widely used and reliable method involves the selective formation of a Grignard reagent from 2,4-dibromothiazole at the more acidic 2-position, followed by reaction with an electrophile like ethyl cyanoformate to introduce the ester group. This method offers good regioselectivity and generally provides the desired product in moderate to good yields.
Q2: Why is the Grignard reaction performed at low temperatures?
A2: Low temperatures (typically 0°C or below) are crucial for several reasons. Firstly, the formation of the Grignard reagent is an exothermic process, and low temperatures help to control the reaction rate and prevent unwanted side reactions. Secondly, Grignard reagents can be unstable at higher temperatures, leading to decomposition. Finally, maintaining a low temperature during the addition of ethyl cyanoformate helps to prevent over-addition and other side reactions with the ester product.
Q3: What are the key safety precautions to consider during this synthesis?
A3: There are several important safety considerations:
-
Grignard Reagents: Isopropylmagnesium chloride is highly flammable and reacts violently with water. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon), and all glassware must be rigorously dried.
-
Ethyl Cyanoformate: This reagent is toxic if swallowed, in contact with skin, or if inhaled, and it is also a flammable liquid.[3][4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Solvents: Anhydrous tetrahydrofuran (THF) is a common solvent for Grignard reactions and is flammable. Ensure there are no ignition sources nearby.
Q4: Can I use other electrophiles instead of ethyl cyanoformate?
A4: Yes, other electrophiles can be used to introduce different functional groups at the 2-position. For example, quenching the Grignard reagent with carbon dioxide (as dry ice) would yield the corresponding carboxylic acid, which could then be esterified to the ethyl ester. The choice of electrophile will depend on the desired final product.
Primary Synthesis Route: Grignard Reaction of 2,4-Dibromothiazole
This method relies on the higher acidity of the proton at the C2 position of the thiazole ring compared to the C5 position, which allows for selective metal-halogen exchange at C2.
Experimental Protocol
Materials:
-
2,4-Dibromothiazole
-
Isopropylmagnesium chloride (iPrMgCl) in THF (typically 2.0 M solution)
-
Ethyl cyanoformate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Under an inert atmosphere (N2 or Ar), dissolve 2,4-dibromothiazole in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the isopropylmagnesium chloride solution dropwise via the dropping funnel, maintaining the internal temperature at 0°C.
-
Stir the reaction mixture at 0°C for approximately 10-15 minutes after the addition is complete.
-
To this solution, add ethyl cyanoformate dropwise, again maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 15-30 minutes.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Troubleshooting Guide for the Grignard-based Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive magnesium in Grignard reagent. 2. Wet glassware or solvent. 3. Impure 2,4-dibromothiazole. 4. Grignard reagent decomposition. | 1. Use fresh, high-quality iPrMgCl solution. 2. Flame-dry all glassware and use anhydrous solvents. 3. Purify the starting material if necessary. 4. Maintain low temperatures throughout the Grignard formation and reaction. |
| Formation of side products (e.g., 2-isopropylthiazole-4-bromothiazole) | Reaction of the Grignard reagent with the solvent or impurities. | Ensure all reagents and solvents are of high purity and the reaction is performed under a strictly inert atmosphere. |
| Formation of the 4-carboxy isomer | Non-selective Grignard formation. | While less likely due to the higher acidity of the C2 proton, ensure the reaction temperature is kept low to favor the thermodynamically more stable C2-magnesiated species. |
| Difficulty in purification | Presence of unreacted starting material and/or side products with similar polarity to the desired product. | Optimize the stoichiometry of the reagents to ensure complete conversion of the starting material. Use a high-resolution chromatography system for purification. |
| Reaction does not initiate | Poor quality of iPrMgCl. | Use a freshly opened bottle of the Grignard reagent or titrate an older bottle to determine its exact concentration. |
Alternative Synthetic Route: Hantzsch Thynthesis and Bromination
An alternative approach involves first constructing the ethyl thiazole-2-carboxylate core using a Hantzsch-type synthesis, followed by regioselective bromination at the 4-position.
Step 1: Hantzsch Synthesis of Ethyl Thiazole-2-carboxylate
The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring by reacting an α-haloketone or α-haloester with a thioamide.[5][6] For the synthesis of ethyl thiazole-2-carboxylate, a suitable α-halo-β-oxoester would be reacted with a source of thioformamide.
Challenges and Considerations:
-
Starting Material Stability: The required α-halo-β-oxoester can be unstable and challenging to handle.
-
Thioamide Source: Thioformamide itself is not commercially available and needs to be prepared in situ or from a stable precursor.
Step 2: Bromination of Ethyl Thiazole-2-carboxylate
Once the ethyl thiazole-2-carboxylate is obtained, the next step is the regioselective bromination at the 4-position. The thiazole ring is an electron-rich heterocycle, and electrophilic substitution is a common reaction. However, the position of substitution is influenced by the existing substituents. The ester group at the 2-position is electron-withdrawing, which will deactivate the ring towards electrophilic attack. The most likely position for bromination would be the 5-position, followed by the 4-position. Achieving high selectivity for the 4-position can be challenging and may require specific reaction conditions.
Potential Brominating Agents and Conditions:
-
N-Bromosuccinimide (NBS): A milder brominating agent that can offer better regioselectivity.
-
Bromine in Acetic Acid: A more traditional and stronger brominating agent.
-
Lewis Acid Catalysis: The use of a Lewis acid could potentially influence the regioselectivity of the bromination.
Troubleshooting Guide for the Alternative Route
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Hantzsch synthesis | 1. Instability of the α-halo-β-oxoester. 2. Inefficient formation of thioformamide. | 1. Use freshly prepared α-halo-β-oxoester. 2. Optimize the conditions for the in situ generation of thioformamide. |
| Poor regioselectivity in bromination (formation of 5-bromo isomer) | The 5-position is electronically favored for electrophilic attack. | Screen different brominating agents (e.g., NBS) and solvents. Consider using a directing group strategy if high selectivity is not achievable. |
| Di-bromination of the thiazole ring | Harsh reaction conditions. | Use a stoichiometric amount of the brominating agent and carefully control the reaction temperature and time. |
Data Summary
Physical Properties of Key Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,4-Dibromothiazole | C3HBr2NS | 242.92 | 80-84 | - |
| Isopropylmagnesium chloride | C3H7ClMg | 102.84 | - | - (Supplied as solution) |
| Ethyl cyanoformate | C3H3NO2 | 85.06 | - | 115-116 |
| This compound | C6H6BrNO2S | 236.09 | - | - |
Conclusion
The synthesis of this compound, while achievable through more than one route, requires careful attention to reaction conditions and reagent quality. The Grignard-based approach offers a direct and often reliable method, provided that anhydrous conditions are maintained and potential side reactions are minimized through temperature control. The alternative Hantzsch synthesis followed by bromination presents its own set of challenges, particularly concerning regioselectivity. By understanding the underlying chemistry and anticipating potential issues, researchers can significantly improve the efficiency and success rate of this important synthesis. This guide is intended to be a valuable resource in that endeavor, and we encourage you to reach out to our technical support team with any further questions.
References
- 1. bepls.com [bepls.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Ethyl 2-bromothiazole-4-carboxylate(100367-77-9) 1H NMR [m.chemicalbook.com]
- 4. kuey.net [kuey.net]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Purification of crude Ethyl 4-bromothiazole-2-carboxylate by column chromatography
Technical Support Center: Purification of Ethyl 4-bromothiazole-2-carboxylate
As a Senior Application Scientist, this guide provides in-depth technical assistance for the purification of crude this compound by silica gel column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting a large-scale column purification?
A1: The indispensable first step is to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography that predicts the separation you will achieve on the column. The goal is to find a solvent mixture (mobile phase) that moves your target compound, this compound, to a Retention Factor (Rf) value of approximately 0.25-0.35, while maximizing the separation from all impurities. An ideal TLC will show a clean, round spot for your product, well-separated from other spots.
Q2: How do I select the right mobile phase (solvent system) for this specific compound?
A2: this compound is a moderately polar compound. A common and effective starting point for thiazole derivatives is a mixture of a non-polar solvent and a moderately polar solvent.[1]
-
Recommended Starting System: Hexane and Ethyl Acetate (EtOAc).
-
Methodology: Begin by testing a range of ratios on TLC plates. For instance, spot your crude material on several plates and run them in chambers containing 10:1, 5:1, and 2:1 mixtures of Hexane:EtOAc.
-
Rationale: Hexane is a non-polar eluent, while ethyl acetate is more polar. By adjusting the ratio, you can fine-tune the polarity of the mobile phase.[2][3] Increasing the proportion of ethyl acetate will increase the mobile phase polarity, causing all compounds to travel further up the TLC plate (higher Rf values). A literature-validated starting point for this specific compound is a 10:1 Hexane:Ethyl Acetate mixture.[4]
Q3: My crude product is a solid. How should I load it onto the column?
A3: You have two primary methods for loading a solid sample: dry loading and wet loading.
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of a solvent in which it is highly soluble (like dichloromethane or ethyl acetate).[5] Using a pipette, carefully apply this concentrated solution to the top of the packed silica gel bed. This method is fast but can lead to band broadening if too much or too strong a solvent is used.[5]
-
Dry Loading (Recommended): Dissolve your crude product in a suitable solvent. Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution.[5] Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[5][6] Carefully layer this silica-adsorbed sample onto the top of your packed column. This technique generally provides superior resolution and sharper bands as the compound desorbs more evenly into the mobile phase.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the purification process in a direct question-and-answer format.
Problem: My compound isn't moving from the origin (Rf = 0) on the TLC plate or the column.
A: This is a classic sign that your mobile phase is not polar enough to elute the compound from the silica gel.
-
Cause: The analyte has a much stronger affinity for the stationary phase (silica gel) than for the mobile phase (your solvent).
-
Solution: You must increase the polarity of your eluent.[7] If you are using a Hexane:EtOAc system, systematically increase the proportion of ethyl acetate. For example, move from a 10:1 ratio to a 5:1 or 4:1 ratio. If even high concentrations of ethyl acetate are ineffective, you may need to introduce a more polar solvent, such as methanol, in very small percentages (e.g., Hexane:EtOAc:MeOH 89:10:1). Always validate the new solvent system with TLC before applying it to the column.
Problem: The separation is poor. My product and an impurity are eluting together.
A: Poor resolution can stem from several factors, primarily related to the mobile phase or column packing.
-
Cause 1: Incorrect Solvent Polarity. If your spots are too high on the TLC plate (Rf > 0.5), they will elute quickly and close together on the column.
-
Solution: Decrease the mobile phase polarity by increasing the proportion of the non-polar solvent (e.g., hexane). This will increase the interaction time with the silica, allowing for better separation. Aim for a target Rf of 0.25-0.35 for your desired compound.[7]
-
-
Cause 2: Poorly Packed Column. Channels or cracks in the silica bed will lead to uneven solvent flow and significant band broadening, ruining separation.
-
Cause 3: Column Overload. Loading too much crude material will saturate the stationary phase, exceeding its capacity to separate components effectively.
-
Solution: As a general rule, use a silica gel mass that is at least 50-100 times the mass of your crude sample. If separation is particularly difficult, increase this ratio.
-
Problem: My compound streaks or "tails" down the column and on the TLC plate.
A: Tailing is when a spot or band appears elongated rather than tight and circular. This indicates an issue with how the compound is interacting with the stationary phase.
-
Cause 1: Sample Overload. This is a common cause. The concentration at the center of the spot is too high for the silica to handle.
-
Solution: Dilute your sample for TLC analysis. For column chromatography, reduce the amount of material being purified or use a larger column.
-
-
Cause 2: Compound Instability. The compound may be degrading on the acidic surface of the silica gel.[7][8]
-
Solution: Perform a stability test. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot streaks, degradation is likely. You can try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (~0.5-1%). Alternatively, switching to a different stationary phase like neutral alumina might be necessary.
-
-
Cause 3: Strong Compound-Silica Interaction. Highly polar functional groups can bind strongly to the silica, causing tailing.
-
Solution: Sometimes, adding a small amount of a modifier to the mobile phase can improve peak shape. For acidic compounds, adding a trace of acetic acid can help, while for basic compounds, a trace of triethylamine is used.[8]
-
Problem: I have very low or no recovery of my product from the column.
A: This is a frustrating issue that typically points to irreversible binding or decomposition.
-
Cause: The compound has either chemically reacted with or is irreversibly adsorbed to the silica gel.[7] Some compounds are simply not stable on silica.[9]
-
Solution:
-
Stability Check: First, confirm your compound is stable to silica using the TLC spot test described above.[7]
-
Column "Strip": If the column run is complete and you suspect your compound is still adsorbed, try flushing the column with a very strong solvent, like 100% methanol or a mixture of ethyl acetate and methanol.[8] This will elute almost everything off the silica. Collect this flush and analyze it by TLC to see if your compound is present.
-
Alternative Stationary Phase: If instability is confirmed, you must use a different purification method or stationary phase, such as neutral or basic alumina, or reversed-phase chromatography.
-
Part 3: Experimental Protocols & Data
Protocol 1: Step-by-Step TLC Analysis
-
Prepare small, sealed chambers (e.g., a beaker covered with a watch glass) containing different Hexane:EtOAc solvent mixtures (e.g., 10:1, 5:1, 2:1).
-
Dissolve a tiny amount of your crude material in a few drops of a volatile solvent (e.g., dichloromethane).
-
Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Keep the spot as small as possible.
-
Place the plate in a chamber, ensuring the solvent level is below the baseline. Close the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots. This compound is UV active due to the aromatic thiazole ring, so it should be visible under a 254 nm UV lamp.[10] You can also use an iodine chamber for visualization.[10]
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front) and select the system that gives the best separation with the product Rf ≈ 0.3.
Protocol 2: Column Chromatography Workflow
Troubleshooting Logic Diagram
Table 1: Typical Mobile Phase Systems & Observations
| Solvent System (Hexane:EtOAc) | Target Rf | Expected Observation | Troubleshooting Action |
| 20:1 | < 0.1 | Compound remains at the baseline. | Increase polarity (e.g., move to 10:1). |
| 10:1 | ~0.25 | Good starting point for separation. [4] | Optimize from this ratio. |
| 5:1 | ~0.45 | Separation may be reduced; spots are high. | Decrease polarity (e.g., move to 8:1). |
| 2:1 | > 0.6 | Poor separation; compounds elute too quickly. | Significantly decrease polarity. |
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. rjptonline.org [rjptonline.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Recrystallization of Ethyl 4-bromothiazole-2-carboxylate
Welcome to the Technical Support Center for the purification of Ethyl 4-bromothiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the recrystallization of this important heterocyclic building block. Our goal is to equip you with the scientific rationale behind the procedures to ensure a successful and efficient purification process.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to developing a robust recrystallization protocol.
| Property | Value | Source(s) |
| CAS Number | 100367-77-9 | [1] |
| Molecular Formula | C₆H₆BrNO₂S | [2] |
| Molecular Weight | 236.09 g/mol | |
| Appearance | White to light orange/brown powder or crystals | [1] |
| Melting Point | 66-72 °C | [1] |
| Purity (Typical) | ≥95% (GC) | [1] |
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when planning the recrystallization of this compound.
Q1: What is the best single solvent for the recrystallization of this compound?
A1: Based on available literature and the physicochemical properties of the compound, a non-polar solvent like hexane is a highly effective choice for single-solvent recrystallization.[3] The principle of "like dissolves like" suggests that the moderately polar ester and heterocyclic functionalities, combined with the non-polar ethyl group and the bulky bromine atom, will have good solubility in hot hexane and poor solubility at room temperature or below. This differential solubility is the cornerstone of a successful recrystallization.[4]
Q2: Can I use a mixed-solvent system? If so, what are some good options?
A2: Yes, mixed-solvent systems can be very effective, especially if a single solvent does not provide the ideal solubility profile. A good approach is to pair a solvent in which the compound is highly soluble (a "good" solvent) with one in which it is poorly soluble (a "poor" solvent). For this compound, consider the following pairings:
-
Ethyl Acetate / Hexane: Dissolve the crude material in a minimal amount of hot ethyl acetate and then slowly add hot hexane until the solution becomes turbid. The ethyl acetate will solubilize the compound, while the hexane will act as the anti-solvent to induce crystallization upon cooling.
-
Ethanol / Water: While less common for this specific compound, an ethanol/water system is a frequent choice for recrystallizing heterocyclic compounds. Dissolve the compound in hot ethanol and add hot water dropwise until persistent cloudiness is observed.
When using mixed solvents, it is crucial that the two solvents are miscible.[5]
Q3: My crude material is slightly yellow/brown. Will recrystallization remove the color?
A3: Recrystallization is often effective at removing colored impurities. These impurities are typically more soluble in the solvent system than the desired compound and will remain in the mother liquor upon cooling. If the color persists after an initial recrystallization, a small amount of activated charcoal can be added to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of your product, leading to a lower yield.
Q4: What are the likely impurities in my crude this compound?
A4: The impurities will largely depend on the synthetic route employed. A common synthesis involves the reaction of ethyl 3-bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate, followed by a Sandmeyer-type reaction (diazotization and bromination). Potential impurities from this route include:
-
Unreacted starting materials: Ethyl 3-bromopyruvate and thiourea.
-
Intermediate: Ethyl 2-aminothiazole-4-carboxylate.
-
Side-products from diazotization: Phenolic byproducts or other undesired substitution products.
Understanding these potential impurities is key to selecting an appropriate solvent system in which they are either highly soluble or insoluble.
Troubleshooting Guide
Even with a well-designed protocol, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues.
Problem 1: Oiling Out - The compound separates as a liquid instead of crystals.
| Cause | Scientific Explanation & Solution |
| High concentration of impurities | Impurities can depress the melting point of the compound, causing it to separate from the solution as a liquid ("oiling out") at a temperature above its depressed melting point. Solution: Attempt a preliminary purification step, such as passing the crude material through a short silica gel plug with a non-polar eluent (e.g., hexane/ethyl acetate mixture) to remove highly polar impurities. |
| Solution is too concentrated | If the solution is supersaturated to a very high degree, the compound may precipitate out of solution too rapidly, not allowing for the ordered arrangement of molecules into a crystal lattice. Solution: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and allow it to cool more slowly. |
| Cooling rate is too fast | Rapid cooling does not provide sufficient time for nucleation and crystal growth to occur in an orderly fashion. Solution: Ensure slow cooling. Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface, before transferring to an ice bath. |
Problem 2: Poor or No Crystal Formation
| Cause | Scientific Explanation & Solution |
| Too much solvent used | The solution is not saturated or supersaturated, and therefore the thermodynamic driving force for crystallization is absent. Solution: Evaporate some of the solvent by gently heating the solution to increase the concentration of the solute. Allow the solution to cool again. |
| Supersaturation without nucleation | The solution is supersaturated, but there are no nucleation sites for crystal growth to begin. Solution: Induce nucleation by: 1) Scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites. 2) Seeding the solution with a tiny crystal of pure this compound. |
Problem 3: Low Recovery Yield
| Cause | Scientific Explanation & Solution |
| Excessive amount of solvent | As explained above, using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even at low temperatures. Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. After filtration, the mother liquor can be concentrated and a second crop of crystals can be collected, which may be of slightly lower purity. |
| Premature crystallization during hot filtration | If the solution cools too much during the filtration of insoluble impurities, the product will crystallize on the filter paper, leading to loss of material. Solution: Use a pre-heated funnel and filter flask. Perform the hot filtration as quickly as possible. If crystals do form on the filter paper, they can be redissolved with a small amount of hot solvent and added back to the filtrate. |
| Washing crystals with warm solvent | Washing the collected crystals with solvent that is not sufficiently cold will redissolve some of the product. Solution: Always use ice-cold solvent to wash the crystals on the filter paper. Use a minimal amount of cold solvent for washing. |
Visualizing the Workflow
Solvent Selection Logic
Caption: Decision workflow for selecting a suitable recrystallization solvent system.
Troubleshooting Common Recrystallization Issues
Caption: A troubleshooting flowchart for common recrystallization problems.
Experimental Protocol: Single-Solvent Recrystallization from Hexane
This protocol provides a detailed, step-by-step methodology for the recrystallization of this compound using hexane.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of hexane to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Add hot hexane portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Pre-heat a stemless funnel and a new, clean Erlenmeyer flask.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean flask.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes.
-
For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).
-
References
- 1. Ethyl 2-bromothiazole-4-carboxylate, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Ethyl 2-Bromothiazole-4-carboxylate | CymitQuimica [cymitquimica.com]
- 3. Ethyl 2-bromothiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Synthesis of Brominated Thiazoles
Welcome to the technical support guide for the synthesis of brominated thiazoles. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of incorporating bromine into the thiazole scaffold. Brominated thiazoles are pivotal building blocks in medicinal chemistry and materials science, acting as versatile intermediates for cross-coupling reactions.[1][2] However, their synthesis is often fraught with challenges related to regioselectivity, harsh reaction conditions, and product stability.
This guide provides field-proven insights and troubleshooting solutions in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering robust protocols and addressing the common pitfalls encountered in the lab.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during your experiments. Each problem is broken down into the symptom, its likely chemical cause, and actionable solutions.
Problem 1: Low to No Conversion of Starting Material
Symptom: After running the reaction and monitoring by TLC or GC-MS, you observe primarily unreacted starting thiazole.
Probable Cause(s):
-
Deactivated Heterocycle: The thiazole ring is less electron-rich and less aromatic than its thiophene counterpart, making it inherently less reactive toward electrophilic aromatic substitution.[3] Electron-withdrawing groups on the ring will further deactivate it.
-
Insufficiently Reactive Brominating Agent: For many thiazole substrates, milder brominating agents like N-bromosuccinimide (NBS) may not be electrophilic enough to initiate the reaction without an appropriate catalyst or under insufficiently forcing conditions.[3][4]
-
Complexation with Lewis Acids: If using a Lewis acid like AlCl₃ to activate the brominating agent, it can complex with the basic nitrogen atom of the thiazole, leading to deactivation of the heterocycle.[5]
Suggested Solutions:
-
Increase Reagent Electrophilicity: Switch from NBS to elemental bromine (Br₂). While more hazardous, Br₂ is a more potent brominating agent. The reaction can be further accelerated by performing it in an acidic medium like acetic acid or with a catalytic amount of a Lewis acid.
-
Optimize Reaction Conditions: Increase the reaction temperature and/or reaction time. Monitor the reaction progress carefully to avoid potential side reactions or decomposition.
-
Re-evaluate Your Synthetic Strategy: For substrates that are highly deactivated or where specific regioselectivity is required (e.g., 2-bromination), direct bromination is often not the optimal path. Consider an alternative route, such as the Sandmeyer reaction for 2-bromothiazoles or a halogen-dance reaction for specific isomers.[6]
Problem 2: Poor Regioselectivity or Formation of the Wrong Isomer
Symptom: Your crude product is a mixture of brominated isomers (e.g., 5-bromo and 2-bromo) or you have exclusively formed an undesired isomer.
Probable Cause(s):
-
Inherent Ring Electronics: The calculated pi-electron density of the thiazole ring marks the C5 position as the most nucleophilic and thus the primary site for electrophilic substitution.[7][8] The C2 position is the most acidic, making it susceptible to deprotonation-based functionalization rather than direct electrophilic attack.[3][7]
-
Reaction Mechanism: The choice of reagents and conditions dictates the reaction mechanism and, consequently, the regiochemical outcome. For instance, direct electrophilic substitution favors the C5 position, while reactions proceeding through a diazonium salt intermediate (Sandmeyer) are specific for the position of the initial amino group.
Suggested Solutions:
-
Strategy for 5-Bromothiazoles: For substitution at the C5 position, direct bromination with NBS in a polar aprotic solvent (e.g., acetonitrile, DMF) is typically the most effective method, offering good yields and selectivity.[3]
-
Strategy for 2-Bromothiazoles: Direct bromination at C2 is highly challenging. The industry-standard and most reliable method is the Sandmeyer reaction , starting from the inexpensive and readily available 2-aminothiazole.[3][9][10]
-
Strategy for 4-Bromothiazoles: The 4-position is the least reactive towards electrophiles. 4-bromothiazoles are typically synthesized via more complex, multi-step routes, such as the debromination of 2,4-dibromothiazole or 4,5-dibromothiazole.[3][11]
The following table summarizes the recommended synthetic approaches for achieving specific isomers:
| Target Compound | Recommended Starting Material | Key Reagents | Reaction Type | Reference(s) |
| 2-Bromothiazole | 2-Aminothiazole | NaNO₂, H₃PO₄/HNO₃, then CuBr | Sandmeyer Reaction | [9],[3] |
| 5-Bromothiazole | Thiazole | N-Bromosuccinimide (NBS) | Electrophilic Substitution | [3] |
| 2,5-Dibromothiazole | 2-Aminothiazole | Excess Br₂ in Acetic Acid | Bromination / Sandmeyer | [3],[11] |
| 4-Bromothiazole | 2,4-Dibromothiazole or 4,5-Dibromothiazole | n-BuLi or other debrominating agents | Selective Debromination | [3],[11] |
Problem 3: Over-bromination Resulting in Di- or Tri-brominated Products
Symptom: Mass spectrometry or NMR of your product mixture shows significant amounts of dibromo- or tribromothiazole, even when targeting a monobrominated product.
Probable Cause(s):
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent, especially a powerful one like Br₂, can easily lead to multiple additions.
-
Harsh Reaction Conditions: High temperatures can provide the activation energy needed for the less-reactive monobromothiazole to react further.
-
Activated Substrate: If your starting thiazole contains strong electron-donating groups, the resulting monobrominated product may still be reactive enough to undergo a second bromination.
Suggested Solutions:
-
Strict Stoichiometric Control: Carefully control the stoichiometry of your brominating agent. Use precisely 1.0 equivalent of NBS for monobromination. It is often better to have a slightly incomplete reaction than to deal with over-bromination.
-
Lower the Temperature: Perform the reaction at room temperature or below (0 °C) to reduce the rate of the second bromination.
-
Slow Addition: Add the brominating agent dropwise or portion-wise over an extended period to maintain a low instantaneous concentration, which disfavors multiple additions.
-
Monitor Diligently: Follow the reaction's progress every 15-30 minutes using a suitable technique like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed or when the formation of the di-brominated product becomes significant.
Problem 4: Difficult Purification of the Final Product
Symptom: You are unable to separate your desired bromothiazole from starting materials, isomers, or over-brominated byproducts using standard purification techniques.
Probable Cause(s):
-
Similar Physical Properties: Isomers of bromothiazole can have very similar polarities and boiling points, making chromatographic and distillation-based separations challenging.
-
Product Instability: Some brominated thiazoles can be unstable on silica gel or decompose during distillation. One report noted that 2,5-dibromothiazole can decompose within 24 hours even when stored under nitrogen at low temperatures.[3]
Suggested Solutions:
-
Optimize Chromatography:
-
Use a long column with a shallow solvent gradient (e.g., starting with pure hexanes and slowly increasing the percentage of ethyl acetate) to improve separation.
-
Consider alternative stationary phases, such as alumina or C18 reverse-phase silica.
-
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems.
-
Distillation: For thermally stable, volatile compounds, fractional distillation under reduced pressure can be effective.
-
Derivatization: In difficult cases, consider a derivatization-purification-deprotection sequence. For example, react a mixture with a reagent that selectively targets a byproduct, making it much more or less polar and thus easier to remove.
Frequently Asked Questions (FAQs)
Q1: Which brominating agent is better, elemental bromine (Br₂) or N-bromosuccinimide (NBS)?
A: The choice depends on your specific substrate and desired outcome.
-
N-Bromosuccinimide (NBS) is generally the preferred reagent for routine 5-bromination. It is a crystalline solid that is safer and easier to handle than Br₂. Reactions are often cleaner, produce fewer acidic byproducts (succinimide vs. HBr), and can provide better regioselectivity.[3][4]
-
Elemental Bromine (Br₂) is a more powerful and aggressive brominating agent.[12] It is necessary for de-activated substrates or for syntheses that require exhaustive bromination. However, it is highly corrosive, toxic, and reactions can be difficult to control, often leading to over-bromination. When using Br₂, strict safety protocols are mandatory.
Q2: Why is the Sandmeyer reaction the standard method for synthesizing 2-bromothiazole?
A: This is due to the fundamental electronic properties of the thiazole ring. The C2 position is adjacent to the electronegative nitrogen and is the most acidic proton on the ring.[7] This makes it resistant to attack by an electrophile (like Br⁺). Instead of substitution, a strong base is more likely to deprotonate the C2 position. The Sandmeyer reaction circumvents this problem entirely.[10][13][14] It starts with 2-aminothiazole, converts the highly activating amino group into a diazonium salt, which is an excellent leaving group, and then replaces it with a bromine atom using a copper(I) bromide catalyst.[9][15] This provides a reliable, high-yielding, and regiochemically unambiguous route to 2-bromothiazoles.
Q3: What is the mechanism of electrophilic bromination on the thiazole ring?
A: The mechanism is a classic electrophilic aromatic substitution (SₑAr). The π-electrons of the thiazole ring (primarily from the C5 position) act as a nucleophile, attacking the electrophilic bromine source (e.g., Br⁺ from a Br₂-Lewis acid complex or polarized NBS). This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A weak base then removes the proton from the C5 position, restoring the aromaticity of the ring and yielding the 5-bromothiazole product.
Caption: Electrophilic aromatic substitution on thiazole.
Q4: Are there any safety concerns I should be aware of?
A: Absolutely.
-
Brominating Agents: Elemental bromine (Br₂) is highly toxic, corrosive, and volatile. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves. Have a quenching agent, such as a sodium thiosulfate solution, readily available. NBS is less hazardous but is still an irritant and should be handled with care.
-
Diazonium Salts: The diazonium salts formed as intermediates in the Sandmeyer reaction can be explosive when isolated and dry. The reaction should always be performed at low temperatures (0–5 °C), and the diazonium salt should be used immediately in solution without isolation.[16]
-
Acidic Byproducts: Many bromination reactions generate hydrobromic acid (HBr) as a byproduct, which is a corrosive gas. Ensure your reaction setup is properly vented.
Key Experimental Protocols
Protocol 1: Synthesis of 2-Bromothiazole via Sandmeyer Reaction
This protocol is adapted from established literature procedures for the synthesis of 2-bromothiazole from 2-aminothiazole.[9]
Caption: Workflow for the Sandmeyer synthesis of 2-bromothiazole.
Step-by-Step Methodology:
-
Diazotization: In a flask equipped with a stirrer and thermometer, dissolve 2-aminothiazole (1.0 eq) in 85% phosphoric acid. Cool the mixture to 5 °C in an ice-salt bath. Slowly add concentrated nitric acid, ensuring the internal temperature does not exceed 8 °C. Cool the resulting solution to below 2 °C.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1-1.2 eq) in water. Add this solution dropwise to the thiazole mixture over 30-45 minutes, maintaining the internal temperature below 8 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the resulting "diazo solution" for 1 hour at 0-5 °C.
-
Sandmeyer Reaction: In a separate, larger flask, prepare a solution of copper(I) bromide (CuBr, ~0.7 eq) and sodium bromide (NaBr, ~3.0 eq) in water. Cool this solution to below 8 °C.
-
Slowly add the cold diazo solution to the stirring copper bromide solution over 90 minutes. Foaming and gas (N₂) evolution will occur. Maintain the temperature below 8 °C during the addition.
-
Once the addition is complete, continue stirring the green mixture at 0-7 °C for at least 6 hours, then allow it to warm to room temperature overnight.
-
Work-up & Purification: Carefully neutralize the reaction mixture to pH ~9 by adding solid potassium hydroxide (KOH) or sodium carbonate (Na₂CO₃).
-
The product can be isolated by steam distillation or by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 2-bromothiazole as a pale yellow oil.[9]
Protocol 2: Synthesis of 5-Bromothiazole via Direct NBS Bromination
This protocol is a general method based on modern approaches to selective C5-bromination.[3][11][17]
Step-by-Step Methodology:
-
Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add the starting thiazole (1.0 eq) and a suitable solvent such as acetonitrile or DMF.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.0-1.05 eq) to the solution in one portion or in several small portions.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the consumption of the starting material by TLC or GC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 40-50 °C).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with saturated aqueous sodium thiosulfate (to quench any remaining electrophilic bromine), followed by water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (typically eluting with a hexanes/ethyl acetate gradient) to afford pure 5-bromothiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Course of bromination of thiazole and 2-methylthiazole (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Delépine Reactions for α-Aminoketone Synthesis
Welcome to the comprehensive technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of α-aminoketones via the Delépine reaction. This resource is designed to provide in-depth troubleshooting strategies, answers to frequently encountered challenges, and optimized protocols to enhance your reaction yields and product purity. Our guidance is rooted in established chemical principles and practical, field-tested experience to ensure your success in the laboratory.
Introduction to the Delépine Reaction in Aminoketone Synthesis
The Delépine reaction is a robust method for the synthesis of primary amines from alkyl or benzyl halides.[1] For the synthesis of α-aminoketones, α-haloketones serve as the starting material. The reaction proceeds in two key stages: the formation of a stable quaternary ammonium salt (a hexaminium salt) by reacting the α-haloketone with hexamethylenetetramine (HMTA), followed by the hydrolysis of this salt under acidic conditions to yield the desired primary α-aminoketone hydrochloride.[2][3] While the reaction is known for its simplicity and the generation of relatively pure primary amines, achieving high yields with α-haloketone substrates can present unique challenges.[4][5] This guide will address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable starting materials for the Delépine synthesis of α-aminoketones?
A1: The Delépine reaction is most effective with reactive α-haloketones. The reactivity of the halogen is a critical factor, following the trend I > Br > Cl.[6] α-Bromoketones are a common and effective choice, offering a good balance of reactivity and stability.[7] The ketone's structure can also influence the reaction; sterically hindered α-haloketones may exhibit reduced reactivity.[8][9]
Q2: My hexaminium salt is not precipitating from the reaction mixture. What could be the issue?
A2: The precipitation of the hexaminium salt is a crucial step for its isolation and purification.[3] If precipitation is not observed, consider the following:
-
Solvent Choice: Chloroform is traditionally used as it solubilizes the reactants while the resulting salt precipitates.[3] If you are using an alternative solvent, the salt may be more soluble.
-
Concentration: The reaction may be too dilute. Carefully concentrating the reaction mixture may induce precipitation.
-
Reaction Time: Ensure the reaction has proceeded for a sufficient duration. Monitor the consumption of the starting α-haloketone by thin-layer chromatography (TLC).
Q3: What are the optimal conditions for the hydrolysis of the hexaminium salt?
A3: The hydrolysis is typically carried out using a concentrated solution of hydrochloric acid in ethanol.[2] Refluxing the mixture is common to drive the reaction to completion.[1] The key is to ensure complete decomposition of the hexaminium salt to liberate the primary amine. Incomplete hydrolysis is a common reason for low yields.
Q4: Are there any significant side reactions I should be aware of?
A4: Yes, several side reactions can compete with the desired aminoketone formation:
-
Sommelet Reaction: For α-haloacetophenones and related benzylic systems, the Sommelet reaction can occur, leading to the formation of an aldehyde byproduct.[1][5]
-
Favorskii Rearrangement: Under basic conditions, or if the nucleophile is sufficiently basic, α-haloketones can undergo a Favorskii rearrangement.[6] This is generally avoided by the acidic conditions of the Delépine hydrolysis.
-
Elimination Reactions: Competing elimination reactions can also reduce the yield of the desired substitution product.[6]
Q5: What are the primary safety concerns associated with the Delépine reaction?
A5: A significant safety concern is the in-situ generation of formaldehyde and hydrochloric acid during the hydrolysis step, which can lead to the formation of the highly carcinogenic bis(chloromethyl) ether (BCME).[1] Therefore, this reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Chloroform, a commonly used solvent, is also toxic and a suspected carcinogen.[1]
Troubleshooting Guide: Enhancing Your Yield
Low yields in the Delépine synthesis of α-aminoketones can often be traced back to a few key areas. This guide provides a systematic approach to identifying and resolving these issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Hexaminium Salt Formation | 1. Poor quality α-haloketone: The starting material may have decomposed or contain impurities. 2. Steric hindrance: Bulky substituents near the reaction center can impede the SN2 attack by HMTA.[8][9] 3. Inappropriate solvent: The chosen solvent may not be suitable for the reaction. | 1. Purify the α-haloketone prior to use. Confirm its purity by NMR or other analytical techniques. 2. Increase reaction time and/or temperature. Consider using a more reactive α-iodoketone if possible. 3. Chloroform is the standard solvent. If using alternatives like ethanol or acetonitrile, you may need to adjust the workup to account for the salt's solubility.[10] |
| Low Yield of Aminoketone After Hydrolysis | 1. Incomplete hydrolysis: The hexaminium salt has not fully decomposed. 2. Side reactions: The Sommelet reaction or other competing pathways are consuming the starting material or intermediate.[1][5] 3. Product degradation: The α-aminoketone may be unstable under the harsh acidic hydrolysis conditions. | 1. Increase the concentration of HCl, prolong the reflux time, or increase the temperature. Monitor the reaction by TLC until the salt is fully consumed. 2. Modify reaction conditions to disfavor side reactions. For instance, carefully controlling the temperature during hydrolysis may minimize certain byproducts. 3. Consider a milder hydrolysis protocol. While less common, exploring alternative acidic conditions could be beneficial for sensitive substrates. |
| Difficult Purification of the Final Product | 1. Presence of byproducts: Contamination from side reactions complicates isolation. 2. Emulsion formation during workup: This can lead to significant product loss. 3. Product solubility: The aminoketone hydrochloride may have partial solubility in the organic extraction solvent. | 1. Utilize column chromatography for purification. A silica gel column with a suitable eluent system (e.g., dichloromethane/methanol) is often effective. 2. Break emulsions by adding brine or by filtration through celite. 3. Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer. |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in Delépine reactions.
Optimized Experimental Protocol: Synthesis of 2-Aminoacetophenone Hydrochloride
This protocol provides a reliable method for the synthesis of an α-aminoketone using 2-bromoacetophenone as the starting material.
Step 1: Formation of the Hexaminium Salt
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexamethylenetetramine (1.1 equivalents) in chloroform.
-
To this solution, add a solution of 2-bromoacetophenone (1.0 equivalent) in chloroform dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. The hexaminium salt will precipitate as a white solid.
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes.
-
Collect the precipitated salt by vacuum filtration, wash with cold chloroform, and air dry. The salt can typically be used in the next step without further purification.[4]
Step 2: Hydrolysis of the Hexaminium Salt
-
In a round-bottom flask, suspend the dried hexaminium salt in ethanol.
-
Add concentrated hydrochloric acid (e.g., 10-12 M) to the suspension.
-
Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by the dissolution of the suspended salt and the subsequent precipitation of ammonium chloride.
-
After cooling to room temperature, remove the precipitated ammonium chloride by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-aminoacetophenone hydrochloride.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
-
Alternatively, for higher purity, the crude product can be dissolved in a minimal amount of water, basified with a suitable base (e.g., NaOH or NaHCO₃) to precipitate the free amine, which is then extracted with an organic solvent (e.g., dichloromethane).
-
The organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The resulting free amine can be converted back to the hydrochloride salt by dissolving it in a suitable solvent (e.g., ether) and bubbling dry HCl gas through the solution.
Visualizing the Delépine Reaction Mechanism
Caption: The two-stage mechanism of the Delépine reaction.
Concluding Remarks
The Delépine reaction remains a valuable tool for the synthesis of primary α-aminoketones, which are important building blocks in medicinal chemistry. By understanding the reaction mechanism, being aware of potential side reactions, and systematically troubleshooting experimental challenges, researchers can significantly improve yields and obtain high-purity products. This guide provides a foundation for optimizing your synthetic efforts. For further reading and specific applications, the references cited below are highly recommended.
References
- 1. Delépine reaction - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Delepine reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Sciencemadness Discussion Board - Alternative solvent for the delepine reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
Ethyl 4-bromothiazole-2-carboxylate stability and storage conditions
Technical Support Center: Ethyl 4-bromothiazole-2-carboxylate
A Guide to Stability, Storage, and Troubleshooting for Researchers
Welcome to the technical support guide for this compound and its isomers. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. Proper handling and storage are paramount to ensuring its integrity and achieving reproducible results in your synthetic applications. This guide provides in-depth, field-proven insights into maintaining the stability of this reagent and troubleshooting common experimental issues.
A Critical Note on Nomenclature
The thiazole ring has distinct positions. The commercially prevalent and most frequently cited isomer is Ethyl 2-bromo-1,3-thiazole-4-carboxylate (CAS No. 100367-77-9).[1][2] It is crucial to verify the CAS number of your reagent. While this guide focuses on the 2-bromo-4-carboxylate isomer due to the wealth of available data, the principles of handling halogenated heterocyclic esters are broadly applicable. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Ethyl 2-bromothiazole-4-carboxylate?
This compound is a solid, typically appearing as a white to off-white or light yellow powder.[3][4] It is stable under the correct conditions, but sensitive to environmental factors.[5] The universally recommended storage temperature is refrigerated, between 2°C and 8°C .[1] Storing it in a standard laboratory freezer (-20°C) is also an acceptable practice for long-term storage, provided moisture ingress is strictly prevented.
Q2: How sensitive is this compound to light, moisture, and air?
The compound is explicitly noted to be light and moisture sensitive .[5] Some safety data sheets also indicate air sensitivity.[6]
-
Causality (Why?):
-
Moisture: The ester functional group is susceptible to hydrolysis, which would yield the corresponding carboxylic acid and ethanol. This degradation compromises the purity and reactivity of the starting material.
-
Light: Like many halogenated organic compounds, exposure to UV light can induce cleavage of the Carbon-Bromine bond, potentially leading to radical side reactions and discoloration.
-
Air/Inert Atmosphere: To maintain product quality, storage under an inert atmosphere (like Argon or Nitrogen) is recommended.[5][6] This displaces atmospheric moisture and oxygen, preventing oxidative degradation and hydrolysis, thereby ensuring maximum shelf-life and reactivity.
-
Q3: What are the visible signs of degradation?
The primary visual indicator of degradation is a change in appearance.
-
Color Change: A fresh bottle should be a white to light-yellow powder.[3][4] If your sample has darkened significantly to a tan, brown, or orange color, it suggests decomposition.[7]
-
Physical Form: The powder should be free-flowing. Clumping, or the appearance of a sticky or oily solid, indicates probable moisture absorption and potential hydrolysis.
Q4: What substances or materials are incompatible with this reagent?
You must avoid contact with strong oxidizing agents.[5] Some sources also extend this incompatibility to strong bases and strong reducing agents.[6]
-
Causality (Why?):
-
Strong Oxidizing Agents: These can react exothermically and degrade the thiazole ring system.
-
Strong Bases: Can readily saponify (hydrolyze) the ethyl ester group, rendering the compound useless for its intended reactions.
-
Strong Reducing Agents: May potentially react with the C-Br bond.
-
Q5: What is the expected shelf life?
While suppliers do not typically print a strict expiration date, the shelf life is entirely dependent on storage conditions. When stored unopened in its original packaging at 2-8°C under an inert atmosphere and protected from light, the compound can be expected to remain stable for several years. Once opened, its shelf life decreases. We recommend re-testing any material that has been opened for more than 6-12 months or shows any visual signs of degradation.
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Source(s) |
| Storage Temperature | 2°C to 8°C | [1][3] |
| Atmosphere | Inert Gas (Argon, Nitrogen) Recommended | [5][6] |
| Light Conditions | Store in Dark / Amber Vial | [5] |
| Appearance (Fresh) | White to Light Yellow/Brown Powder/Crystal | [1][3][4] |
| Melting Point | 67-71 °C (Range varies slightly by supplier) | [1][3] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases | [5][6] |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My compound has turned yellow/brown. Can I still use it?
-
Probable Cause: This indicates partial decomposition, likely due to prolonged exposure to light, air, or elevated temperatures during shipping or storage.
-
Troubleshooting Protocol:
-
Assess the Color: A slight off-white or pale-yellow color is often acceptable and within supplier specifications.[4] A significant change to tan or brown is a strong indicator of impurity.
-
Check the Melting Point: A pure sample should have a sharp melting point within the specified range (approx. 67-71°C).[1] A degraded sample will exhibit a wider, depressed melting point range.
-
Analytical Confirmation (Recommended): If your results are critical, obtain a ¹H NMR or GC-MS of the material. Compare it against a reference spectrum or the spectrum from a fresh lot to identify impurities.
-
Decision: For non-critical exploratory reactions, you might proceed with caution, but be aware that yields may be lower and purification more challenging. For GMP or late-stage development work, it is mandatory to discard the material and use a fresh, verified lot.
-
Issue 2: My cross-coupling (e.g., Suzuki, Stille) reaction is failing or giving very low yields.
-
Probable Cause: Assuming all other reagents and conditions are correct, the integrity of your Ethyl 2-bromothiazole-4-carboxylate is a likely culprit. The C-Br bond is the reactive site for these reactions; if the molecule has degraded, the effective concentration of your starting material is lower than calculated.[8]
-
Troubleshooting Protocol:
-
Verify Starting Material Quality: Follow the "Quality Assessment Protocol" outlined below. Do not proceed with reactions if the starting material is suspect.
-
Use a Fresh Bottle: The most straightforward troubleshooting step is to open a new, sealed bottle of the reagent and repeat the reaction under identical conditions.
-
Inert Technique: Ensure your reaction setup is scrupulously free of oxygen and moisture, as both can deactivate the catalysts used in cross-coupling reactions. The quality of your starting material cannot overcome a poor reaction setup.
-
Issue 3: The powder has clumped together and is difficult to handle.
-
Probable Cause: The compound has absorbed atmospheric moisture.[5] This indicates improper storage, such as leaving the bottle open to the air or storing it in a humid environment.
-
Troubleshooting Protocol:
-
Assess Severity: Minor clumping that breaks up easily may be superficial. Hard, sticky clumps suggest significant water absorption and probable hydrolysis of the ester.
-
Drying (Use with Caution): You can attempt to dry the material under high vacuum in a desiccator with a strong desiccant (e.g., P₂O₅) for several hours. Do not heat the material , as this can accelerate thermal decomposition.
-
Re-evaluation: After drying, re-assess the material's physical appearance and melting point. However, be aware that any hydrolysis that has occurred is irreversible. For best results, it is highly recommended to use a fresh supply.
-
Experimental Protocols & Workflows
Protocol: Quality Assessment of Stored Ethyl 2-bromothiazole-4-carboxylate
This protocol provides a self-validating system to ensure the integrity of your reagent before committing it to a reaction.
-
Visual Inspection:
-
Carefully observe the material in its container. Note its color and consistency.
-
Compare it to the description on the Certificate of Analysis (CoA) or a photograph of a fresh lot if available.
-
Passing Criteria: White to pale yellow, free-flowing powder.
-
Failing Criteria: Significant brown/orange discoloration, hard clumps, oily appearance.
-
-
Melting Point Determination:
-
Place a small amount of the sample in a capillary tube.
-
Use a calibrated melting point apparatus to determine the melting range.
-
Passing Criteria: A sharp melting range that falls within the supplier's specification (e.g., 67-71°C).[3]
-
Failing Criteria: A melting point that is significantly lower than the specified range and/or melts over a broad range (>3°C).
-
-
Solubility Check (Qualitative):
-
Place a few milligrams of the powder in a test tube.
-
Add a common organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Passing Criteria: The material should dissolve completely to give a clear, colorless, or very pale-yellow solution.
-
Failing Criteria: Insoluble particulates remain, or the solution is dark-colored.
-
Workflow: Decision Diagram for Reagent Viability
This diagram illustrates the logical steps for assessing a stored sample.
Caption: Decision workflow for assessing the viability of a stored sample.
References
- 1. Ethyl 2-bromothiazole-4-carboxylate - Protheragen [protheragen.ai]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Ethyl 2-Bromothiazole-4-carboxylate | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Ethyl 2-bromothiazole-4-carboxylate, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. CAS # 100367-77-9, Ethyl 2-bromothiazole-4-carboxylate, 2-Bromothiazole-4-carboxylic acid ethyl ester - chemBlink [chemblink.com]
Technical Support Center: Diazotization of Aminothiazoles
Welcome to the technical support center for the diazotization of aminothiazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of this crucial synthetic transformation. Here, we will delve into the common side reactions, provide troubleshooting guidance for unexpected outcomes, and offer best practices to ensure the success of your experiments.
I. Understanding the Challenges: Why Diazotization of Aminothiazoles Can Be Tricky
The diazotization of 2-aminothiazoles is a cornerstone reaction for the synthesis of a wide array of functionalized thiazole derivatives, which are prevalent in medicinal chemistry. However, the inherent electronic nature of the aminothiazole ring system and the general instability of diazonium salts introduce several challenges. Thiazole diazonium salts are often more unstable than their carbocyclic aromatic counterparts and are highly susceptible to a variety of side reactions.[1][2] This guide will equip you with the knowledge to anticipate and mitigate these issues.
II. Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter regarding the diazotization of aminothiazoles.
Q1: My reaction mixture is turning dark brown/black. What is happening?
A1: A dark coloration is a common observation and usually indicates the decomposition of the diazonium salt.[3] This can be due to several factors, including:
-
Elevated Temperature: Diazonium salts are thermally labile. It is critical to maintain a low temperature, typically 0-5 °C, throughout the reaction.[3]
-
Instability of the Diazonium Salt: The specific substituents on your aminothiazole can influence the stability of the diazonium intermediate. Electron-donating groups, for instance, can decrease stability.[2][4]
-
Presence of Impurities: Impurities in your starting material or reagents can catalyze decomposition.
Q2: I have a significant amount of a greasy, insoluble material crashing out of my reaction. What could it be?
A2: This is often indicative of triazene formation .[5][6] Triazenes are formed when the newly generated diazonium salt reacts with the unreacted starting aminothiazole. This is a common side reaction, especially if the reaction is not sufficiently acidic or if the addition of the nitrosating agent is too slow, leading to a localized excess of the amine.
Q3: My final product after the subsequent reaction (e.g., Sandmeyer) is contaminated with a hydroxylated version of my thiazole. Where is this coming from?
A3: This is likely due to the hydrolysis of the thiazole diazonium salt. The diazonium group is an excellent leaving group and can be displaced by water, especially if the reaction is allowed to warm up or if there is a high concentration of water present.[7][8]
Q4: I'm observing a brightly colored impurity in my product. What is its origin?
A4: The formation of a colored impurity often points to an azo coupling side reaction.[3][9] The diazonium salt can act as an electrophile and react with any electron-rich aromatic species in your reaction mixture, including the starting aminothiazole or its derivatives, to form highly conjugated and colored azo compounds.
III. Troubleshooting Guide: Identifying and Mitigating Side Reactions
This section provides a more in-depth look at the common side reactions and offers strategies to troubleshoot and minimize their occurrence.
A. Problem: Triazene Formation
Symptoms:
-
Formation of a precipitate, often described as oily or polymeric.
-
Reduced yield of the desired product.
-
Complex NMR spectra with overlapping signals.
Mechanism: The diazonium salt (electrophile) reacts with the unreacted aminothiazole (nucleophile).
References
- 1. researchgate.net [researchgate.net]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. benchchem.com [benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Triazenes - Wikipedia [en.wikipedia.org]
- 6. Triazenes and triazines, Triazenes [ebrary.net]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. flinnsci.com [flinnsci.com]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Runaway Reactions in Cyanation Processes
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in cyanation chemistry. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions to help you safely navigate the inherent risks of exothermic cyanation reactions and prevent thermal runaway events. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and safety of your experiments.
Introduction: The Dual Nature of Cyanation
Cyanation reactions are powerful tools in organic synthesis, enabling the formation of valuable carbon-carbon bonds and providing access to versatile nitrile intermediates.[1] However, this synthetic utility is often accompanied by significant safety challenges. Many cyanation processes are highly exothermic, and the reagents themselves can be toxic and thermally sensitive.[2] A loss of thermal control can lead to a rapid, self-accelerating reaction known as a runaway reaction, potentially resulting in equipment failure, explosions, and the release of highly toxic substances like hydrogen cyanide (HCN) gas.[2][3]
Understanding and controlling the thermal behavior of these reactions is paramount. This guide is structured to provide you with the expertise to anticipate, prevent, and respond to potential thermal hazards in your cyanation experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the safety of cyanation processes.
Q1: What are the primary drivers of runaway reactions in cyanation?
A1: Runaway reactions in cyanation are primarily driven by the accumulation of unreacted reagents followed by a rapid, uncontrolled exothermic reaction. Key contributing factors include:
-
High Exothermicity: Many cyanation reactions release a significant amount of heat.[4] If this heat is generated faster than it can be removed, the reaction temperature will rise, further accelerating the reaction rate in a dangerous feedback loop.
-
Delayed Reaction Initiation: If there is an induction period where the reaction does not start immediately upon reagent addition, the concentration of the unreacted cyanating agent can build up. When the reaction finally initiates, the accumulated reagent can react very rapidly, leading to a sudden and large release of heat.
-
Inadequate Cooling: Insufficient cooling capacity, poor heat transfer due to inadequate stirring, or a failure of the cooling system can all lead to a loss of temperature control.[5]
-
Improper Reagent Addition: Adding the cyanating agent too quickly can overwhelm the cooling system's ability to dissipate the generated heat.[6]
-
Contamination: Impurities in reagents or solvents can sometimes catalyze an unintended and highly exothermic side reaction or decomposition.[7]
Q2: Which common cyanation reactions are known to be highly exothermic?
A2: While the exothermicity can vary based on the substrate and conditions, several classes of cyanation reactions are known for their potential thermal hazards:
-
Rosenmund-von Braun Reaction: This reaction, which involves the cyanation of aryl halides with copper(I) cyanide, often requires high temperatures (150-250 °C) to proceed, which can make it challenging to control if the reaction rate unexpectedly increases.[8][9]
-
Sandmeyer Reaction: The cyanation of aryl diazonium salts with copper(I) cyanide is a well-known exothermic process.[10][11] The decomposition of the diazonium salt is also exothermic and can be initiated by heat.
-
Cyanation with Grignard or Organolithium Reagents: The quenching of these highly reactive organometallic reagents is notoriously exothermic.[6] While not a direct cyanation of the organometallic itself, these reagents are often used in multi-step syntheses involving nitriles, and their handling requires extreme care.
Q3: How does the choice of cyanating agent affect the risk of a runaway reaction?
A3: The choice of cyanating agent is critical. Some, like acetone cyanohydrin, can be thermally unstable and undergo exothermic decomposition.[12] Others, such as potassium hexacyanoferrate(II), are considered less toxic and more stable alternatives to simple alkali metal cyanides.[13][14][15] The solubility of the cyanating agent also plays a role; using a less soluble salt can help to control the reaction rate by limiting the concentration of the cyanide anion in solution.[16]
Q4: What is the role of the solvent in preventing thermal runaway?
A4: The solvent plays a crucial role in heat management. A solvent with a higher boiling point can allow for a wider operating temperature range, but it also means that a runaway reaction could reach a much higher and more dangerous temperature. The solvent's heat capacity and thermal conductivity also influence how effectively it can absorb and dissipate the heat generated by the reaction. Using a sufficient volume of solvent can help to create a larger thermal mass, which can absorb more heat without a significant temperature increase.[6]
Q5: Are there safer, alternative methods for cyanation?
A5: Yes, significant research has been dedicated to developing safer cyanation protocols. These include:
-
Palladium-catalyzed Cyanation: These methods often proceed under milder conditions than traditional copper-catalyzed reactions and can tolerate a wider range of functional groups.[17][18]
-
Use of Less Toxic Cyanide Sources: Reagents like K4[Fe(CN)6] are increasingly used as safer alternatives to NaCN or KCN.[13][14][15]
-
Flow Chemistry: Continuous flow reactors offer significant safety advantages for highly exothermic reactions.[19] The small reaction volume at any given time minimizes the potential for a large-scale runaway, and the high surface-area-to-volume ratio allows for extremely efficient heat exchange.
Troubleshooting Guide for Exothermic Events
This guide provides a systematic approach to identifying and mitigating unexpected exotherms during cyanation reactions.
| Symptom | Possible Cause(s) | Immediate Action(s) | Preventative Measures |
| Rapid, Uncontrolled Temperature Rise | 1. Reagent addition is too fast.2. Cooling system failure.3. Delayed reaction initiation with accumulation of reagent. | 1. Immediately stop all reagent addition. 2. Enhance cooling (e.g., add dry ice to the cooling bath).3. If the temperature continues to rise uncontrollably, proceed to the emergency quenching protocol. | 1. Use a syringe pump for controlled, slow addition of the limiting reagent.[6]2. Ensure the cooling system is adequate for the scale of the reaction and is functioning correctly before starting.3. Add a small portion of the reagent initially and confirm that the reaction has started (e.g., via a slight temperature increase or by in-situ monitoring) before adding the remainder.[6] |
| Reaction Fails to Initiate, then Suddenly Becomes Vigorous | Accumulation of unreacted cyanating agent. | 1. Stop reagent addition immediately. 2. Maintain cooling and stirring.3. If the exotherm is manageable, allow the reaction to proceed. If it becomes too vigorous, prepare for emergency quenching. | 1. Use a small amount of a chemical initiator if applicable and documented for the specific reaction.2. Ensure all reagents are pure and glassware is properly dried, as inhibitors like water can prevent initiation.3. For larger scale reactions, use in-situ monitoring to track the concentration of the unreacted starting material.[6] |
| Localized Hotspots or Bubbling | Inefficient stirring leading to poor heat dissipation. | 1. Increase the stirring rate.2. If using a magnetic stir bar and it is struggling, stop the reaction and switch to overhead mechanical stirring. | 1. For reactions with viscous mixtures or slurries, use an overhead mechanical stirrer from the outset.2. Ensure the stir bar or impeller is appropriately sized for the reaction flask. |
| Unexpected Color Change Accompanied by an Exotherm | Formation of a colored byproduct or decomposition of a reagent/intermediate. | 1. Stop reagent addition.2. Take a small aliquot for analysis (if safe to do so).3. If the exotherm is significant, proceed with emergency cooling and quenching. | 1. Ensure the purity of all starting materials and solvents.2. Review the literature for known side reactions and their indicators. |
Logical Flow for Troubleshooting an Unexpected Exotherm
Caption: Decision tree for managing a temperature excursion.
Experimental Protocols
Safe Laboratory Setup for an Exothermic Cyanation Reaction
This protocol outlines a general setup for a laboratory-scale (up to 1 g of substrate) exothermic cyanation reaction.
Equipment:
-
Three-necked, round-bottom flask, oven-dried
-
Overhead mechanical stirrer or appropriately sized magnetic stir bar
-
Digital thermometer or thermocouple to monitor the internal reaction temperature
-
Addition funnel or syringe pump for controlled reagent addition
-
Condenser with an inert gas inlet (e.g., Nitrogen or Argon)
-
Cooling bath (e.g., ice-water or dry ice-acetone)
-
Secondary containment (e.g., a larger tray to place the cooling bath in)
-
Blast shield
Procedure:
-
Assembly: Assemble the glassware in a certified chemical fume hood. Ensure all joints are properly sealed.
-
Inert Atmosphere: Purge the system with an inert gas for 10-15 minutes before adding any reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Charge: Add the substrate and solvent to the reaction flask.
-
Cooling: Cool the reaction mixture to the desired starting temperature in the cooling bath.
-
Reagent Addition: Begin the slow, dropwise addition of the cyanating agent solution via the addition funnel or syringe pump.
-
Monitoring: Continuously monitor the internal reaction temperature. The rate of addition should be adjusted to maintain the desired temperature range.
-
Completion: Once the addition is complete, continue to stir the reaction at the set temperature and monitor for completion (e.g., by TLC or in-situ analysis).
In-Situ Reaction Monitoring with Raman Spectroscopy
In-situ monitoring provides real-time data on the progress of your reaction, allowing for immediate detection of deviations from the expected course. Raman spectroscopy is particularly well-suited for monitoring cyanation reactions due to the strong and distinct stretching vibration of the nitrile group (C≡N).[20][21][22]
Example Application: Vilsmeier-Haack Cyanation of Indole
In the cyanation of indole, the disappearance of the starting material peaks and the appearance of a strong, sharp peak around 2228 cm⁻¹ for the C≡N stretch of 3-cyanoindole indicates the progress of the reaction.[20][22] By plotting the intensity of this peak over time, a kinetic profile of the reaction can be generated. A sudden, sharp increase in the rate of product formation could indicate a loss of thermal control.
Caption: Workflow for in-situ Raman monitoring of a cyanation reaction.
Emergency Quenching Protocol
This protocol should only be initiated when a reaction is determined to be in a runaway state and cannot be controlled by cooling alone.
Prerequisites:
-
A quenching solution should be prepared in advance and kept in the fume hood. For many cyanation reactions, a cold, basic solution of sodium or calcium hypochlorite (commercial bleach) can be used to oxidize the cyanide to the less toxic cyanate.[2][12]
-
Ensure a clear and unobstructed path to the emergency shower and eyewash station.
-
Alert a colleague or supervisor to the situation.
Procedure:
-
Cooling: If not already done, immerse the reaction flask in a larger cooling bath (e.g., a large bucket of ice water).
-
Slow Addition: If possible and safe to do so, slowly and carefully transfer the runaway reaction mixture into the vigorously stirred quenching solution via a cannula. DO NOT add the quenching solution to the reaction flask, as this could cause a violent eruption.
-
Temperature Monitoring: Monitor the temperature of the quenching mixture. If it rises significantly, slow down the rate of addition.
-
Evacuation: If the reaction cannot be safely quenched, evacuate the laboratory, close the fume hood sash, and follow your institution's emergency procedures.
Data Summary
Thermal Properties of Common Cyanating Reagents
The following table provides a summary of the thermal hazards associated with common cyanating agents. This data should be used as a guide and is not a substitute for a thorough risk assessment for your specific experimental conditions.
| Cyanating Reagent | Key Thermal Hazards | Mitigating Factors |
| Acetone Cyanohydrin | Can undergo exothermic decomposition, accelerated by heat.[2] | Store at low temperatures. Avoid contact with bases which can catalyze decomposition. |
| Cyanogen Bromide | Can undergo exothermic trimerization, catalyzed by acids, bases, and metal salts.[2] | Use high-purity reagent. Avoid contact with incompatible materials. |
| Sodium/Potassium Cyanide | Thermally stable, but highly toxic. Reacts exothermically with acids to produce HCN gas. | Store in a dry environment, away from acids. Handle with extreme care to avoid ingestion, inhalation, or skin contact. |
| Copper(I) Cyanide | Used in high-temperature reactions (Rosenmund-von Braun), increasing the potential for thermal runaway.[8] | Use L-proline as an additive to lower the required reaction temperature.[9] |
| K₄[Fe(CN)₆] | Considered a safer, more stable, and less toxic alternative to simple alkali metal cyanides.[13][14][15] | Generally preferred for safer cyanation protocols. |
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. helgroup.com [helgroup.com]
- 6. benchchem.com [benchchem.com]
- 7. Online Monitoring of Catalytic Processes by Fiber-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Raman Spectroscopy as a Tool for the Characterization of Pyrrole and Indole Cyanation via Vilsmeier-Haack Reaction – ScienceOpen [scienceopen.com]
- 21. scielo.br [scielo.br]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of Ethyl 4-bromothiazole-2-carboxylate
This guide provides an in-depth analysis and definitive spectral assignment for Ethyl 4-bromothiazole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. By leveraging one-dimensional (1D) and referencing two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, we will elucidate the precise chemical environment of each proton and carbon atom. This document is intended for researchers, scientists, and drug development professionals who rely on accurate structural characterization for their work.
Introduction: The Imperative of Structural Verification
This compound is a substituted thiazole, a class of compounds known for a wide range of biological activities. The precise arrangement of substituents on the thiazole ring is critical to its function and reactivity. NMR spectroscopy stands as the cornerstone of molecular structure determination, providing unparalleled insight into the connectivity and electronic environment of atoms within a molecule. This guide will not only present the spectral data but also explain the underlying principles of chemical shifts and spin-spin coupling that lead to an unambiguous assignment.
Molecular Structure Overview
The key to interpreting an NMR spectrum is to first understand the molecule's structure and the distinct electronic environments of its constituent atoms.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocol: Acquiring High-Quality NMR Data
A standardized protocol ensures reproducibility and accuracy. The following outlines a typical workflow for acquiring the necessary NMR data.
Step-by-Step Methodology
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.
-
Instrumentation: Place the sample in a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher. Higher field strengths provide better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment removes the splitting caused by attached protons, resulting in a single peak for each unique carbon atom. A greater number of scans is required due to the low natural abundance of the ¹³C isotope.
-
Advanced Experiments (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (H-H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.
Caption: General experimental workflow for NMR spectral acquisition and analysis.
¹H NMR Spectral Analysis and Assignment
The ¹H NMR spectrum provides information on the number of different proton environments, the number of protons in each environment (integration), and the connectivity of adjacent protons (multiplicity).
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H-5 | 7.52 | Singlet (s) | 1H | - | Thiazole CH |
| H-7 | 4.42 | Quartet (q) | 2H | 7.1 | -OCH₂ CH₃ |
| H-8 | 1.37 | Triplet (t) | 3H | 7.1 | -OCH₂CH₃ |
Causality Behind the Assignments:
-
H-5 (δ 7.52, singlet): The lone proton on the thiazole ring appears as a singlet because it has no adjacent protons to couple with. Its downfield shift (further to the left) is a result of being attached to an aromatic, electron-deficient ring system. The electron-withdrawing nature of the adjacent nitrogen, the ester group at C-2, and the bromine at C-4 all contribute to deshielding this proton.
-
H-7 (δ 4.42, quartet): These methylene (-CH₂) protons are adjacent to an electronegative oxygen atom, which strongly deshields them, causing a significant downfield shift.[1] The signal is split into a quartet by the three neighboring protons of the methyl group (n+1 rule: 3+1=4 peaks).
-
H-8 (δ 1.37, triplet): These methyl (-CH₃) protons are in a typical aliphatic environment, appearing further upfield. The signal is split into a triplet by the two neighboring protons of the methylene group (n+1 rule: 2+1=3 peaks). The coupling constant (J = 7.1 Hz) for this triplet is identical to that of the quartet, a hallmark of two groups that are directly coupled.
The integration ratio of 1:2:3 perfectly matches the number of protons for the thiazole, methylene, and methyl groups, respectively, confirming the assignment.
¹³C NMR Spectral Analysis and Assignment
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of attached atoms.
Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| C-6 | 159.0 | Quaternary (C=O) | Ester C =O |
| C-2 | 158.9 | Quaternary (C=N) | Thiazole C -2 |
| C-5 | 127.5 | Tertiary (CH) | Thiazole C -5 |
| C-4 | 123.7 | Quaternary (C-Br) | Thiazole C -4 |
| C-7 | 63.1 | Secondary (CH₂) | -OCH₂ CH₃ |
| C-8 | 14.2 | Primary (CH₃) | -OCH₂CH₃ |
Causality Behind the Assignments:
-
C-6 (δ 159.0): The carbonyl carbon of the ester group is highly deshielded due to the double bond and its attachment to two electronegative oxygen atoms, placing it far downfield. Carbons in carboxylic acid esters typically appear in the 165-180 ppm range.
-
C-2 (δ 158.9): This carbon is part of the thiazole ring and is bonded to two heteroatoms (N and S) and the electron-withdrawing ester group. This complex electronic environment results in a significant downfield shift, very close to the carbonyl carbon.
-
C-5 (δ 127.5): This is the only protonated carbon on the aromatic ring, and its chemical shift is typical for an sp²-hybridized carbon in an electron-poor heterocyclic system.
-
C-4 (δ 123.7): This carbon is directly attached to bromine. The "heavy atom effect" of bromine typically induces an upfield shift compared to an unsubstituted carbon, but its position within the aromatic ring still places it in the sp² region.
-
C-7 (δ 63.1): The methylene carbon, being directly attached to the ester oxygen, is deshielded and shifted downfield into the 60-80 ppm range, which is characteristic for carbons in ethers and alcohols.
-
C-8 (δ 14.2): The terminal methyl carbon is the most shielded carbon in the molecule, appearing far upfield in the typical aliphatic region.
Comparative Analysis and Definitive Validation
To provide a robust and trustworthy assignment, we compare our data with a constitutional isomer and discuss how 2D NMR techniques provide irrefutable evidence of the proposed structure.
Comparison with an Isomeric Alternative: Ethyl 2-bromothiazole-4-carboxylate
The most common alternative structure is the isomer where the bromo and ester substituents are swapped. The ¹H NMR spectrum of Ethyl 2-bromothiazole-4-carboxylate is distinct, with its lone thiazole proton (H-2) appearing at approximately 8.52 ppm (in DMSO-d₆). This significant downfield shift compared to the 7.52 ppm for H-5 in our target molecule is a clear diagnostic feature. The proton at the 2-position of a thiazole ring is generally more deshielded than the proton at the 5-position, allowing for unambiguous differentiation between the two isomers.
Validation with 2D NMR Spectroscopy
While 1D spectra provide strong evidence, 2D NMR establishes direct correlations, acting as a self-validating system.
-
COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other. A COSY spectrum of this molecule would show a single cross-peak connecting the quartet at δ 4.42 (H-7) and the triplet at δ 1.37 (H-8). This directly proves their connectivity within the ethyl group. The thiazole proton (H-5) would show no correlations, confirming it is isolated.
-
HSQC (¹H-¹³C Correlation): This experiment maps protons to the carbons they are directly attached to. An HSQC spectrum would show the following key correlations:
-
Proton at δ 7.52 (H-5) correlates to the carbon at δ 127.5 (C-5).
-
Protons at δ 4.42 (H-7) correlate to the carbon at δ 63.1 (C-7).
-
Protons at δ 1.37 (H-8) correlate to the carbon at δ 14.2 (C-8). These correlations definitively link the proton signals to their corresponding carbon atoms, confirming the assignments made from the 1D spectra.
-
Caption: Key 2D NMR correlations (COSY and HSQC) for structural validation.
Conclusion
The comprehensive analysis of the 1D ¹H and ¹³C NMR spectra, supported by comparative data from its isomer and the principles of 2D correlation spectroscopy, provides a definitive and unambiguous assignment for this compound. The chemical shifts and coupling patterns are fully consistent with the proposed structure, offering a reliable spectral fingerprint for this compound. This guide underscores the power and necessity of modern NMR techniques in chemical research, ensuring the structural integrity of molecules pivotal to scientific advancement.
References
A Comparative Guide to Purity Determination of Ethyl 4-bromothiazole-2-carboxylate: HPLC, qNMR, and LC-MS Approaches
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Ethyl 4-bromothiazole-2-carboxylate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As an early-stage intermediate, its purity profile has profound implications for the quality, safety, and efficacy of the final drug product. Uncontrolled impurities can lead to the formation of undesirable side products in downstream synthetic steps, potentially impacting the stability and toxicity of the API. Therefore, robust and reliable analytical methods for the accurate determination of its purity are paramount in drug development and manufacturing.
This guide provides an in-depth comparison of three powerful analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the most appropriate technique for their specific needs.
Part 1: The Workhorse of Purity Analysis - Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity determination in the pharmaceutical industry.[1][2] Its versatility, high resolving power, and compatibility with a wide range of detectors make it the go-to method for separating and quantifying a target compound from its impurities. For a moderately polar compound like this compound, RP-HPLC offers an excellent balance of retention and selectivity.
The Rationale Behind the Method
The separation in RP-HPLC is based on the partitioning of the analyte and its impurities between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. The choice of a C18 column is predicated on its strong hydrophobic retention, which is generally suitable for a wide range of organic molecules.
The mobile phase, a mixture of water and an organic modifier like acetonitrile or methanol, is optimized to achieve the desired separation. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase is often crucial for obtaining sharp, symmetrical peaks for heterocyclic compounds by suppressing the ionization of silanol groups on the silica support and the analyte itself. A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
Detailed Experimental Protocol: RP-HPLC for this compound
This protocol is a robust starting point for the purity analysis of this compound and should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control ionization and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the analyte and impurities. |
| Gradient Program | 0-5 min: 40% B, 5-20 min: 40-80% B, 20-25 min: 80% B, 25.1-30 min: 40% B | A gradient ensures the elution of a wide range of potential impurities with varying polarities. The re-equilibration step is crucial for reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Temperature control ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic and heterocyclic compounds. A PDA detector can be used to assess peak purity and identify the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL. | Acetonitrile is a good solvent for the analyte and is compatible with the mobile phase. |
System Suitability:
Before sample analysis, the performance of the chromatographic system must be verified according to USP General Chapter <621>.[6][7][8][9][10] This includes injecting a standard solution multiple times to check for:
-
Tailing Factor: Should be between 0.8 and 1.5 for the main peak.
-
Theoretical Plates: Should be >2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be <2.0% for replicate injections.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC Purity Determination.
Part 2: Alternative and Complementary Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the application of orthogonal techniques. These methods provide complementary information and can help to confirm the results obtained by HPLC.
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds.[11][12][13][14] Unlike chromatographic techniques that rely on a reference standard of the same compound for quantification, qNMR allows for the determination of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.[15]
The Principle of qNMR:
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13] By co-dissolving a known mass of the analyte and a known mass of an internal standard in a deuterated solvent, the purity of the analyte can be calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Advantages of qNMR:
-
Primary Method: Does not require a reference standard of the analyte.
-
Non-destructive: The sample can be recovered after analysis.
-
High Specificity: Provides structural information that can confirm the identity of the analyte and impurities.
-
Rapid Analysis: A single qNMR experiment can be relatively fast.
Considerations for qNMR:
-
Solubility: Both the analyte and the internal standard must be fully soluble in the chosen deuterated solvent.
-
Signal Overlap: The signals of the analyte and the internal standard must be well-resolved.
-
Relaxation Times: Proper experimental parameters must be chosen to ensure full relaxation of all signals for accurate integration.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[16][17][18] While HPLC with UV detection is excellent for quantifying known impurities, LC-MS is invaluable for identifying unknown impurities and degradation products.[19][20]
The Power of LC-MS:
After separation by the LC system, the eluent is introduced into the mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides the molecular weight of the compound. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural information that can be used to elucidate the structure of unknown impurities.[20]
Applications in Purity Analysis:
-
Identification of Unknown Impurities: By determining the molecular weight and fragmentation pattern, the structure of unknown peaks in the chromatogram can be proposed.
-
Confirmation of Known Impurities: The identity of known impurities can be confirmed by comparing their mass spectra to that of reference standards.
-
Forced Degradation Studies: LC-MS is instrumental in identifying the degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light), which is a crucial part of method validation and stability studies.
Part 3: Comparative Analysis of Techniques
The choice of analytical technique for purity determination depends on the specific requirements of the analysis. The following table provides a comparison of the key performance characteristics of HPLC, qNMR, and LC-MS.
| Feature | HPLC (UV Detection) | Quantitative NMR (qNMR) | LC-MS |
| Primary Purpose | Quantitative purity analysis | Absolute quantitative purity analysis | Impurity identification and characterization |
| Specificity | High, based on retention time | Very high, based on chemical shift and coupling constants | Very high, based on mass-to-charge ratio |
| Sensitivity | Moderate to high (ng-pg range) | Lower (µg-mg range) | Very high (pg-fg range) |
| Quantitation | Relative (requires analyte standard) | Absolute (requires internal standard) | Semi-quantitative (can be fully quantitative with standards) |
| Sample Throughput | High | Moderate | Moderate |
| Cost | Moderate | High | High |
| Key Advantage | Robust, reliable, and widely available | Primary method, no need for analyte-specific standard | Provides structural information for unknown identification |
Logical Relationship of Analytical Techniques
Caption: Interrelation of Analytical Techniques for Purity.
Conclusion: A Multi-faceted Approach to Ensuring Purity
For the comprehensive purity determination of this compound, a multi-faceted analytical strategy is recommended. RP-HPLC serves as the primary, robust method for routine quantitative analysis. Its results should be validated according to ICH guidelines to ensure their accuracy and reliability.
Quantitative NMR provides an excellent orthogonal technique for the absolute determination of purity and can be used to qualify the primary HPLC reference standard. Finally, LC-MS is an indispensable tool for the identification and characterization of unknown impurities, particularly during process development and forced degradation studies.
By leveraging the strengths of each of these techniques, researchers, scientists, and drug development professionals can build a comprehensive and scientifically sound purity profile for this compound, thereby ensuring the quality and safety of the final pharmaceutical product.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Journal articles: 'RP-HPLC Method' – Grafiati [grafiati.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. agilent.com [agilent.com]
- 9. Chromatography [usp.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rssl.com [rssl.com]
- 14. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. ijcrt.org [ijcrt.org]
- 17. researchgate.net [researchgate.net]
- 18. resolvemass.ca [resolvemass.ca]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. tandfonline.com [tandfonline.com]
A Comparative Guide to the Synthetic Routes of Ethyl 4-bromothiazole-2-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic building blocks is paramount. Ethyl 4-bromothiazole-2-carboxylate is a valuable intermediate, finding application in the synthesis of a variety of biologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important molecule, offering field-proven insights and supporting experimental data to inform your selection of the most appropriate method for your research and development needs.
Introduction to this compound
The thiazole motif is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The bromine and ethyl ester functionalities on the thiazole ring of this compound offer versatile handles for further chemical modification, making it a strategic starting material for the construction of complex molecular architectures. The choice of synthetic route to this intermediate can significantly impact overall yield, purity, scalability, and cost-effectiveness of a drug discovery program. This guide will compare two prominent synthetic strategies: a direct approach starting from a pre-functionalized thiazole and a two-step approach commencing with the construction of the thiazole ring followed by functional group interconversion.
Route 1: Carboxylation of 2,4-Dibromothiazole
This synthetic approach leverages a commercially available, pre-brominated thiazole core, introducing the ethyl carboxylate group in a single, targeted step.
Scientific Rationale and Mechanistic Insight
This route employs a Grignard reaction, a cornerstone of carbon-carbon bond formation. The synthesis begins with the selective formation of a Grignard reagent at the more reactive C2 position of 2,4-dibromothiazole. The bromine at the 2-position of the thiazole ring is more susceptible to magnesium insertion due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms, which acidifies the C2-proton and facilitates the formation of the organometallic intermediate. Isopropylmagnesium chloride is a suitable Grignard reagent for this halogen-magnesium exchange. The resulting thiazolyl Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoformate. The subsequent workup quenches the reaction and yields the desired this compound.
Experimental Protocol:
Step 1: Synthesis of this compound from 2,4-Dibromothiazole
-
To a solution of 2,4-dibromothiazole (640 mg, 2.63 mmol) in anhydrous tetrahydrofuran (THF, 10.0 mL) at 0 °C under an inert atmosphere, add isopropylmagnesium chloride (2.0 M in THF, 1.5 mL) dropwise.
-
Stir the reaction mixture at 0 °C for 10 minutes.
-
Add ethyl cyanoformate (0.65 mL, 6.60 mmol) to the solution.
-
Allow the resulting solution to warm to room temperature and stir for an additional 15 minutes.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic fractions with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 10:1) to afford this compound as a white solid.[1]
Reported Yield: 56%[1]
Visualizing the Workflow:
Caption: Synthetic workflow for Route 1.
Route 2: Hantzsch Thiazole Synthesis and Subsequent Diazotization/Bromination
This classic and highly adaptable two-step route first constructs the thiazole ring with an amino group at the 2-position, which is then converted to the bromide.
Scientific Rationale and Mechanistic Insight
Part A: Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-4-carboxylate
The Hantzsch thiazole synthesis is a condensation reaction between an α-halocarbonyl compound and a thioamide. In this specific case, ethyl bromopyruvate serves as the α-halocarbonyl component and thiourea provides the thioamide functionality. The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine in ethyl bromopyruvate. This is followed by an intramolecular cyclization where one of the amino groups of the thiourea intermediate attacks the carbonyl carbon of the pyruvate moiety. Subsequent dehydration leads to the formation of the aromatic thiazole ring. This method is known for its high yields and operational simplicity.[2][3]
Part B: Diazotization and Bromination (Sandmeyer-type Reaction)
The conversion of the 2-amino group to a bromine atom is achieved through a Sandmeyer-type reaction.[4][5] The process begins with the diazotization of the 2-aminothiazole with a nitrite source, such as tert-butyl nitrite, in the presence of an acid to form a diazonium salt. This diazonium salt is a highly reactive intermediate with an excellent leaving group (dinitrogen gas). The subsequent introduction of a copper(II) bromide salt facilitates the replacement of the diazonium group with a bromine atom. The copper salt plays a crucial role in the radical-mediated or ionic mechanism of this transformation.[6]
Experimental Protocols:
Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
-
Combine thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL).
-
Heat the mixture with stirring at 70°C for 1 hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration and dry to obtain Ethyl 2-aminothiazole-4-carboxylate.[2][7]
Reported Yield: up to 99%[2]
Step 2: Synthesis of Ethyl 2-bromothiazole-4-carboxylate
-
Dissolve Ethyl 2-aminothiazole-4-carboxylate (100 g, 581 mmol) and copper(II) bromide (195 g, 871 mmol) in acetonitrile (1000 ml) at 0 °C.
-
Slowly add tert-butyl nitrite (104 ml, 871 mmol) dropwise to the solution.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (1000 ml) and water (3000 ml).
-
Adjust the pH to 2 with 1 N hydrochloric acid.
-
Separate the organic and aqueous layers, and extract the aqueous layer three times with ethyl acetate (500 ml).
-
Combine all organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexane to obtain pure Ethyl 2-bromothiazole-4-carboxylate.[8]
Reported Yield: 84%[8]
Visualizing the Workflow:
Caption: Synthetic workflow for Route 2.
Performance Comparison
| Parameter | Route 1: Carboxylation of 2,4-Dibromothiazole | Route 2: Hantzsch Synthesis & Diazotization/Bromination |
| Starting Materials | 2,4-Dibromothiazole, Isopropylmagnesium chloride, Ethyl cyanoformate | Ethyl bromopyruvate, Thiourea, tert-Butyl nitrite, Copper(II) bromide |
| Number of Steps | 1 | 2 |
| Overall Yield | 56%[1] | ~83% (calculated from 99% for step 1 and 84% for step 2) |
| Reagent Considerations | Requires handling of pyrophoric Grignard reagents. | Involves potentially unstable diazonium intermediates and a copper salt. |
| Scalability | May be limited by the cost and availability of 2,4-dibromothiazole and the need for cryogenic conditions for the Grignard reaction. | The Hantzsch synthesis is generally scalable. The diazotization step requires careful temperature control on a large scale. |
| Purification | Column chromatography[1] | Filtration and recrystallization[2][8] |
Expert Analysis and Recommendation
Both synthetic routes offer viable pathways to this compound, each with distinct advantages and disadvantages.
Route 1 is a more direct, single-step approach that may be preferable for small-scale synthesis where the starting material, 2,4-dibromothiazole, is readily available. The primary drawback of this route is the lower reported yield and the necessity of using a Grignard reagent, which requires anhydrous conditions and careful handling. The purification also relies on column chromatography, which can be less efficient for large-scale production.
Route 2 , while being a two-step process, offers a significantly higher overall yield. The starting materials for the initial Hantzsch synthesis, ethyl bromopyruvate and thiourea, are inexpensive and readily available. The Hantzsch reaction itself is robust and high-yielding. The subsequent diazotization and bromination step is also efficient, although it requires careful control of the reaction temperature to manage the stability of the diazonium salt intermediate. The purification methods, primarily filtration and recrystallization, are more amenable to large-scale synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]
- 8. Ethyl 2-bromothiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Ethyl 4-bromothiazole-2-carboxylate and its Derivatives
For researchers, medicinal chemists, and drug development professionals, the precise and reliable characterization of novel chemical entities is paramount. Ethyl 4-bromothiazole-2-carboxylate and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Their structural elucidation and quantification demand robust analytical methodologies, with mass spectrometry (MS) standing as the cornerstone technique. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound class, grounded in scientific principles and practical, field-proven insights.
A notable point of clarification: while the topic specifies this compound, extensive literature searches have more consistently yielded data for its isomer, Ethyl 2-bromothiazole-4-carboxylate . For the purposes of this guide, we will focus on the latter, as it is better substantiated in available chemical literature. The principles and methodologies discussed herein are, however, broadly applicable to both isomers.
Foundational Principles: Ionization and Mass Analysis
The journey of a molecule from a liquid sample to a mass spectrum begins with ionization. The choice of ionization technique is critical and is dictated by the analyte's physicochemical properties. For Ethyl 2-bromothiazole-4-carboxylate, a moderately polar small molecule, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most relevant techniques.[1]
Electrospray Ionization (ESI): This soft ionization technique is ideal for polar and thermally labile molecules.[1] It generates ions by applying a high voltage to a liquid stream, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For our target molecule, ESI in positive ion mode is expected to be efficient, yielding the protonated molecule [M+H]+.
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[2] It utilizes a corona discharge to ionize the solvent molecules in the mobile phase, which then transfer a proton to the analyte. While ESI is generally preferred for molecules with some polarity, APCI can be a valuable alternative if ESI yields a poor response.
The choice between ESI and APCI is a critical first step in method development. A comparative analysis is essential to determine the optimal ionization mode for sensitivity and reproducibility.
Comparative Analysis of Mass Spectrometry Platforms
The selection of a mass analyzer is as crucial as the choice of ionization source. Different platforms offer distinct advantages in terms of resolution, mass accuracy, sensitivity, and analytical speed. Here, we compare three workhorses of the modern analytical laboratory: the Triple Quadrupole (TQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap mass spectrometers.
| Feature | Triple Quadrupole (TQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Application | Targeted Quantification | Qualitative & Quantitative Analysis | High-Resolution Qualitative & Quantitative Analysis |
| Resolution | Low | High | Ultra-high |
| Mass Accuracy | ~100 ppm | < 5 ppm | < 1-2 ppm |
| Sensitivity | Excellent (in MRM mode) | Very Good | Excellent |
| Scan Speed | Very Fast | Fast | Moderate to Fast |
| Key Advantage | Unparalleled for targeted quantification | Excellent for unknown identification and profiling | Unmatched resolution and mass accuracy |
Experimental Protocols and Methodologies
Sample Preparation
For accurate and reproducible analysis, proper sample preparation is key. A stock solution of Ethyl 2-bromothiazole-4-carboxylate should be prepared in a suitable organic solvent such as methanol or acetonitrile. Working solutions for calibration curves and quality control samples are then prepared by serial dilution in the initial mobile phase composition.
Liquid Chromatography (LC) Method
A robust chromatographic separation is essential to resolve the analyte of interest from potential isomers and impurities.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters
The following are starting parameters for different MS platforms. Optimization is crucial for achieving the best performance.
Ionization Source (ESI - Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
Triple Quadrupole (for Quantification):
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: The m/z of the protonated molecule [M+H]+.
-
Product Ions: Determined by initial fragmentation experiments.
-
Collision Energy: Optimized for each transition.
Q-TOF and Orbitrap (for Qualitative and Quantitative Analysis):
-
Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2).
-
Mass Range: m/z 50 - 500
-
Resolution (Orbitrap): 60,000
-
Collision Energy (for MS/MS): Stepped collision energy (e.g., 10, 20, 40 eV) to obtain rich fragmentation spectra.
Fragmentation Analysis of Ethyl 2-bromothiazole-4-carboxylate
Understanding the fragmentation pattern of a molecule is crucial for its structural confirmation and for developing selective quantitative methods. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), provides a distinct signature in the mass spectrum.[3][4][5]
The molecular formula of Ethyl 2-bromothiazole-4-carboxylate is C6H6BrNO2S, with a monoisotopic mass of approximately 234.93 Da.[4][6][7] The protonated molecule [M+H]+ will therefore appear as a pair of peaks around m/z 235.94 and 237.94 with a roughly 1:1 intensity ratio.
Proposed Fragmentation Pathway (ESI+)
Based on established fragmentation rules for esters and heterocyclic compounds, we can propose the following fragmentation pathway for the [M+H]+ ion of Ethyl 2-bromothiazole-4-carboxylate:[8]
Caption: Proposed ESI+ fragmentation pathway.
-
Loss of Ethylene (C2H4): A common fragmentation for ethyl esters is the loss of ethylene via a McLafferty-type rearrangement, leading to the formation of the corresponding carboxylic acid. This would result in a fragment ion at m/z 207.9/209.9.
-
Loss of the Ethoxy Group (-OC2H5): Cleavage of the ester bond can lead to the loss of the ethoxy radical, forming an acylium ion at m/z 190.9/192.9.[8]
-
Decarbonylation: The acylium ion can then lose carbon monoxide (CO) to produce a brominated thiazole cation at m/z 162.9/164.9.
-
Loss of Bromine: Subsequent fragmentation could involve the loss of the bromine atom, resulting in a thiazole fragment at m/z 83.0.
The presence of the bromine isotopic pattern in the fragment ions is a key diagnostic tool for confirming the fragmentation pathway.
Comparative Performance Data (Hypothetical)
To illustrate the practical differences between the mass spectrometry platforms, the following table presents hypothetical data from the analysis of a 10 ng/mL solution of Ethyl 2-bromothiazole-4-carboxylate.
| Parameter | Triple Quadrupole (MRM) | Q-TOF (Full Scan) | Orbitrap (Full Scan) |
| Signal-to-Noise Ratio | > 500 | ~150 | ~200 |
| Mass Accuracy | N/A | 1.8 ppm | 0.9 ppm |
| Observed m/z | N/A | 235.9421 | 235.9415 |
| Theoretical m/z | N/A | 235.9413 | 235.9413 |
| Limit of Quantification | 0.1 ng/mL | 1 ng/mL | 0.5 ng/mL |
This hypothetical data illustrates the superior sensitivity of the TQ in targeted mode and the high mass accuracy of the Q-TOF and Orbitrap platforms, which is invaluable for confident identification.
Workflow Visualization
The overall analytical workflow can be visualized as follows:
Caption: General analytical workflow.
Conclusion and Recommendations
The mass spectrometric analysis of this compound and its derivatives is a multifaceted task that requires careful consideration of ionization techniques, mass analyzer capabilities, and fragmentation behavior.
-
For high-throughput quantitative analysis in a drug development setting, a Triple Quadrupole mass spectrometer operating in MRM mode is the platform of choice due to its exceptional sensitivity and selectivity.[9]
-
For structural elucidation, impurity profiling, and metabolite identification , high-resolution mass spectrometers such as Q-TOF or Orbitrap are indispensable.[10] Their high mass accuracy allows for the confident determination of elemental compositions, a critical aspect of identifying unknown compounds.
Ultimately, the choice of methodology will depend on the specific research question. A comprehensive analytical strategy may involve the use of multiple platforms: HRMS for initial characterization and method development, followed by a validated TQ-based method for routine quantification. This integrated approach ensures both the accuracy of structural assignments and the reliability of quantitative data, providing a solid analytical foundation for the advancement of drug discovery and development programs.
References
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]
- 10. pubs.rsc.org [pubs.rsc.org]
The Benchmark: Understanding the Mechanism and Limitations of NBS
An In-Depth Technical Guide to Alternative Reagents for N-Bromosuccinimide (NBS) in Bromination Reactions
For decades, N-Bromosuccinimide (NBS) has been the cornerstone reagent for selective free-radical bromination of allylic and benzylic positions, a transformation known as the Wohl-Ziegler reaction.[1][2] It also serves as a reliable source of electrophilic bromine for the α-bromination of carbonyl compounds.[3] However, the modern synthetic landscape, driven by demands for higher selectivity, milder reaction conditions, improved safety profiles, and greener processes, has spurred the development and adoption of a new generation of brominating agents.[4][5]
This guide provides a comprehensive comparison of viable alternatives to NBS, moving beyond a simple listing of reagents to explain the mechanistic rationale behind their application. We will delve into experimental data to offer a clear, objective performance analysis for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies.
To appreciate the alternatives, one must first understand the subtleties of NBS. Its primary success in allylic and benzylic bromination stems from its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[1][6] This is critical for favoring the desired radical substitution pathway over competitive and often undesired electrophilic addition across double bonds.
The widely accepted Goldfinger mechanism dictates that the reaction is initiated by the homolytic cleavage of a radical initiator, which then abstracts a hydrogen from HBr. The resulting bromine radical (Br•) abstracts an allylic or benzylic hydrogen from the substrate, forming a resonance-stabilized radical and one equivalent of HBr.[7] This HBr then reacts with NBS in a rapid ionic step to generate Br₂, which is immediately consumed by the substrate radical to propagate the chain.[6][8]
Mechanism 1: NBS in Allylic/Benzylic Bromination (Wohl-Ziegler Reaction)
Caption: Radical chain mechanism for allylic bromination using NBS.
In the case of α-bromination of carbonyls, the reaction proceeds via an enol or enolate intermediate. Under acidic conditions, the enol tautomer acts as the nucleophile, attacking an electrophilic bromine source.[3][9]
A Comparative Guide to Modern Brominating Agents
The choice of a brominating agent should be a deliberate decision based on the substrate's reactivity, the desired selectivity, and process safety considerations. Below is a comparative analysis of leading alternatives to NBS.
| Reagent | Primary Application(s) | Mechanism | Key Advantages | Key Limitations |
| N-Bromosuccinimide (NBS) | Allylic & Benzylic Bromination, α-Bromination | Radical, Electrophilic | Well-established, good for maintaining low Br₂ concentration.[1][6] | Purity can be inconsistent; requires external radical initiator; chlorinated solvents often used.[10] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Benzylic Bromination, Alkene Dibromination, Aromatic Bromination | Radical, Electrophilic | Cost-effective, high bromine content, often more efficient than NBS for benzylic bromination.[11][12][13] | Can be less selective, leading to over-bromination; higher toxicity than NBS.[14][15] |
| Dibromoisocyanuric Acid (DBI) | Bromination of Deactivated Aromatics, Oxidations | Electrophilic | Extremely powerful brominating agent, effective for substrates where NBS fails.[16][17][18] | Poor solubility in many organic solvents; reactivity can be difficult to control.[18] |
| N-Bromosaccharin (NBSac) | Aromatic Bromination (phenols, anilines), Benzylic & α-Carbonyl Bromination | Electrophilic, Radical | Highly regioselective, often superior to NBS for aromatic systems; stable solid.[19][20][21] | Less commonly used and potentially more expensive than NBS or DBDMH.[21] |
| Bromodimethylsulfonium Bromide (BDMS) | α-Monobromination of 1,3-Dicarbonyls, Aromatic Bromination | Electrophilic | Excellent selectivity for mono-bromination, avoiding poly-bromination; can be generated in situ.[22][23][24][25] | Primarily for electrophilic reactions; not a direct replacement for radical brominations.[26] |
| In Situ Br₂ (e.g., NaBr/H₂O₂) | Aromatic & Alkene Bromination | Electrophilic | "Green" approach, avoids handling Br₂, water is the only byproduct, high atom economy.[27][28][29] | Requires careful control of oxidant addition; may not be suitable for sensitive substrates.[30] |
In Focus: Key Alternative Reagents
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH is arguably the most direct and cost-effective replacement for NBS in many applications, particularly benzylic bromination.[11][12] It is a stable, crystalline solid with a higher available bromine content by weight than NBS. This often translates to higher reaction efficiency.[13]
Causality of Performance: DBDMH can participate in the same radical chain reaction as NBS. However, its reactivity profile can also be leveraged for electrophilic reactions, such as the direct 1,2-dibromination of alkenes under mild, catalyst-free conditions.[31] A modification using catalytic ZrCl₄ with DBDMH has been shown to prevent the competing bromination of the aromatic ring, a common side reaction in Wohl-Ziegler reactions.[15]
Experimental Data Snapshot: Benzylic Bromination
A comparative study for the synthesis of an Anastrozole intermediate highlights the efficiency of DBDMH.[13]
| Reagent | Substrate | Initiator | Yield | Selectivity Notes |
| NBS | 3,5-bis(2-cyanoprop-2-yl)toluene | Benzoyl Peroxide | ~87% | Potential for over-bromination exists.[13] |
| DBDMH | Toluene (model substrate) | AIBN | >95% | Highly efficient conversion to benzyl bromide.[13] |
N-Bromosaccharin (NBSac)
N-Bromosaccharin is an excellent reagent when high regioselectivity is paramount. It has proven more effective than NBS for the bromination of electron-rich aromatic compounds like anilines and phenols, typically yielding para-substituted products exclusively.[19][20]
Causality of Performance: The increased electrophilicity of the bromine atom in NBSac, due to the strongly electron-withdrawing saccharin backbone, enhances its reactivity in electrophilic substitutions while maintaining stability. It is also an effective reagent for benzylic and α-carbonyl brominations.[32]
Experimental Protocol: Selective Bromination of Phenol with N-Bromosaccharin [20]
-
Materials: Phenol (1.0 mmol), N-Bromosaccharin (1.0 mmol), Acetonitrile (10 mL), catalytic Tungstophosphoric acid (H₃PW₁₂O₄₀).
-
Setup: To a solution of phenol in acetonitrile in a round-bottom flask, add the catalytic amount of H₃PW₁₂O₄₀.
-
Reaction: Add N-Bromosaccharin in one portion. Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting product is typically the para-bromophenol in high purity.[20]
Bromodimethylsulfonium Bromide (BDMS)
BDMS is a superior choice for the mild and highly selective α-monobromination of active methylene compounds like β-keto esters and 1,3-diketones.[22] Its key advantage is the near-total avoidance of dibrominated byproducts, which can plague reactions using Br₂ or NBS.[25]
Causality of Performance: The bulky nature of the bromodimethylsulfonium cation is thought to contribute to its high regioselectivity.[26] Furthermore, BDMS can be generated in situ from inexpensive and less hazardous precursors like dimethyl sulfoxide (DMSO) and aqueous hydrobromic acid (HBr), completely avoiding the handling of elemental bromine.[23][24] This in situ protocol is also highly effective for the selective para-bromination of activated arenes.[24]
Workflow: In Situ Generation and α-Bromination with BDMS
Caption: Experimental workflow for BDMS-mediated bromination.
Greener Approaches: Oxidative Bromination
A significant shift towards sustainable chemistry involves replacing traditional halogenating agents with catalytic systems that use bromide salts (e.g., NaBr) and a green oxidant.[29] The H₂O₂/HBr system is a prime example, generating Br₂ in situ with water as the sole byproduct.[27] This method is particularly effective for brominating ketones and activated aromatic rings.[27] For enhanced safety, these reactions can be adapted to continuous flow reactors, minimizing the volume of reactive intermediates at any given time and allowing for precise control over reaction parameters.[28][33]
Conclusion
While N-Bromosuccinimide remains a workhorse in organic synthesis, it is no longer the only option for selective bromination. For enhanced efficiency in benzylic brominations, DBDMH presents a compelling, cost-effective alternative.[13] When exquisite regioselectivity is the primary concern, particularly with electron-rich aromatics, N-Bromosaccharin often provides superior results.[19] For the challenging task of clean α-monobromination of dicarbonyls, the mild and selective nature of BDMS , especially when generated in situ, is unparalleled.[22][25] Finally, for processes where safety and environmental impact are the highest priorities, oxidative bromination methods offer a sustainable and highly effective path forward.[29]
The modern chemist is empowered with a diverse toolkit of brominating agents. A judicious selection, grounded in a mechanistic understanding and guided by empirical data, will invariably lead to more efficient, selective, and safer synthetic outcomes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Bromination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | CAS 77-48-5 | Connect CH´hemicals [connectchemicals.com]
- 12. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. scientificupdate.com [scientificupdate.com]
- 16. Buy Dibromoisocyanuric acid | 15114-43-9 [smolecule.com]
- 17. Dibromoisocyanuric acid | 15114-43-9 | Benchchem [benchchem.com]
- 18. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 19. Buy N-Bromosaccharin | 35812-01-2 [smolecule.com]
- 20. sciencemadness.org [sciencemadness.org]
- 21. researchgate.net [researchgate.net]
- 22. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. espublisher.com [espublisher.com]
- 28. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 29. espublisher.com [espublisher.com]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy comparison of thiazole vs. thiadiazole scaffolds in drug design
An In-Depth Guide to the Comparative Efficacy of Thiazole and Thiadiazole Scaffolds in Modern Drug Design
Introduction: The Privileged Role of Five-Membered Heterocycles
In the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars, with nitrogen- and sulfur-containing scaffolds being particularly prominent. It is estimated that nearly 75% of FDA-approved small-molecule drugs feature at least one nitrogen-based heterocycle.[1] Among these, the five-membered azole family, which includes thiazole and thiadiazole, has proven to be a rich source of therapeutically valuable agents. Their unique electronic properties, metabolic stability, and capacity to engage in various non-covalent interactions with biological targets make them "privileged structures" in drug discovery.[2]
This guide offers a comparative analysis of two closely related yet distinct scaffolds: the 1,3-thiazole ring and its thiadiazole isomers. We will dissect their structural nuances, physicochemical properties, and pharmacological profiles to provide researchers and drug development professionals with a clear, evidence-based understanding of their respective strengths and applications. The central question is not which scaffold is universally superior, but rather, under which specific therapeutic contexts and against which biological targets one might offer a decisive advantage over the other.
Core Structural and Physicochemical Comparison
The fundamental difference between thiazole and thiadiazole lies in the number and position of nitrogen atoms within the five-membered ring, a seemingly subtle variation that imparts significant changes in their electronic character and physicochemical properties.
Thiazole (1,3-Thiazole) is an aromatic heterocycle with one sulfur and one nitrogen atom at positions 1 and 3, respectively.[1] This arrangement results in a π-electron-rich system with a degree of aromaticity greater than its oxazole counterpart, lending it considerable stability.[3]
Thiadiazole exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole.[4] The 1,3,4- and 1,2,4-isomers are most frequently encountered in medicinal chemistry.[5][6] The introduction of a second nitrogen atom generally increases the electron-withdrawing nature of the ring, impacting its ability to act as a hydrogen bond acceptor and altering its metabolic profile. Thiadiazole is often considered a bioisosteric replacement for the thiazole moiety, allowing chemists to fine-tune a molecule's properties.[4]
Caption: Core structures of Thiazole and its common Thiadiazole isomers.
Table 1: Comparative Physicochemical Properties
| Property | Thiazole | 1,3,4-Thiadiazole | Rationale for Difference & Implication in Drug Design |
| pKa (Conjugate Acid) | ~2.5[3] | ~ -0.9 | The additional nitrogen atom in thiadiazole is electron-withdrawing, making the ring significantly less basic. This can reduce off-target interactions with acidic cellular compartments. |
| Hydrogen Bonding | Acts primarily as a hydrogen bond acceptor at N3. | Can act as a hydrogen bond acceptor at N3 and N4. The mesoionic nature enhances its ability to cross membranes.[7] | The increased number of potential hydrogen bond acceptors in thiadiazole can lead to stronger and more specific interactions with protein targets.[4] |
| Aromaticity/Stability | Highly aromatic and stable.[3] | Aromatic and stable, with strong in vivo stability.[4] | Both scaffolds are metabolically robust. The choice may depend on the specific electronic environment required for target binding. |
| Dipole Moment | ~1.6 D | ~3.3 D | The higher dipole moment of thiadiazole can influence solubility and interactions with polar residues in a binding pocket. |
| Bioisosterism | Can be replaced by thiadiazole. | Often used as a bioisostere for thiazole and oxadiazole rings.[4][8] | This allows for scaffold hopping to modulate ADME (Absorption, Distribution, Metabolism, Excretion) properties while potentially retaining biological activity. |
Synthesis Methodologies: Building the Core
The accessibility of a scaffold is a critical factor in its adoption. Both thiazole and thiadiazole benefit from well-established and versatile synthetic routes.
Thiazole Synthesis: The most renowned method is the Hantzsch thiazole synthesis , which involves the cyclocondensation of an α-haloketone with a thioamide. This method is highly modular, allowing for diverse substitutions at the C2, C4, and C5 positions. Green chemistry approaches utilizing reusable catalysts like NiFe2O4 nanoparticles have also been developed for one-pot syntheses.[9][10]
Thiadiazole Synthesis: The synthesis depends on the desired isomer. For the medicinally important 1,3,4-thiadiazole, a common and universal method is the cyclization of thiosemicarbazide derivatives or the cyclization of bithioureas.[4][5] These routes are efficient for producing 2,5-disubstituted 1,3,4-thiadiazoles.
Caption: Generalized synthetic workflows for thiazole and 1,3,4-thiadiazole.
Pharmacological Profiles and Approved Drugs
Both scaffolds are present in numerous FDA-approved drugs, demonstrating their clinical significance across a wide array of diseases.[2][7]
-
Thiazole's Therapeutic Footprint : The thiazole ring is a component of over 18 FDA-approved drugs.[2] Its derivatives exhibit a vast range of biological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, and antifungal properties.[1][2][11]
-
Thiadiazole's Therapeutic Footprint : Thiadiazole derivatives are also pharmacologically versatile, with established anticancer, antimicrobial, diuretic, anticonvulsant, and anti-inflammatory activities.[5][6][12] The 1,3,4-thiadiazole ring is particularly noted for its ability to act as a bioisostere of pyrimidine, allowing it to interfere with DNA replication processes in cancer cells.[7]
Table 2: Selected FDA-Approved Drugs Featuring Thiazole and Thiadiazole Scaffolds
| Scaffold | Drug Name | Brand Name® | Therapeutic Class | Mechanism of Action |
| Thiazole | Dasatinib[1] | Sprycel | Anticancer | Multi-targeted tyrosine kinase inhibitor (BCR-ABL, Src family) |
| Ritonavir[1] | Norvir | Antiviral (Anti-HIV) | HIV protease inhibitor | |
| Cefiderocol[2] | Fetroja | Antibiotic | Siderophore cephalosporin, inhibits bacterial cell wall synthesis | |
| Alpelisib[2] | Piqray | Anticancer | PI3Kα inhibitor for certain types of breast cancer | |
| Thiadiazole | Acetazolamide[7] | Diamox | Diuretic, Anti-glaucoma | Carbonic anhydrase inhibitor |
| Methazolamide[7] | Neptazane | Diuretic, Anti-glaucoma | Carbonic anhydrase inhibitor | |
| Cefazolin[13] | Ancef | Antibiotic | First-generation cephalosporin, inhibits bacterial cell wall synthesis | |
| Filanesib[7] | - | Anticancer | Kinesin spindle protein (KSP) inhibitor |
Head-to-Head Efficacy Comparison: Experimental Evidence
While broad pharmacological profiles are informative, direct comparative studies provide the most rigorous assessment of efficacy. Here, we analyze experimental data from studies where thiazole and thiadiazole analogs were evaluated against the same biological target.
Case Study 1: Adenosine A₃ Receptor Antagonists
In a study aimed at developing potent and selective antagonists for the human adenosine A₃ receptor (a target for glaucoma and inflammation), researchers synthesized and evaluated a series of both thiazole and thiadiazole derivatives.[14]
Experimental Findings: The study revealed a striking difference in potency between the scaffolds. The simple N-acetylated phenylthiazole derivative (11 ) showed a binding affinity (Ki) of 18 nM. However, switching to a 1,2,4-thiadiazole core (37 ) resulted in an 8-fold increase in affinity (Ki = 2.3 nM). Further optimization by adding a methoxy group to the phenyl ring on the thiadiazole scaffold led to compound 39 , which exhibited a remarkable subnanomolar affinity (Ki = 0.79 nM) and high selectivity.[14]
Causality and Mechanistic Insight: Molecular modeling suggested a reason for the thiadiazole's superiority. The additional nitrogen atom in the 1,2,4-thiadiazole ring was able to form an additional hydrogen bond with a serine residue (S181) in the A₃ receptor's binding pocket. This interaction was not possible for the thiazole analogs and contributed significantly to the enhanced binding affinity.[14] This case clearly demonstrates how the additional hydrogen bond acceptor in the thiadiazole ring can be exploited for greater potency.
Table 3: Comparative Efficacy of Adenosine A₃ Receptor Antagonists
| Compound ID | Scaffold | Key Substituents | Binding Affinity (Ki, nM) at human A₃ Receptor |
| 11 | Thiazole | Phenyl, Acetamido | 18 |
| 37 | 1,2,4-Thiadiazole | Phenyl, Acetamido | 2.3 |
| 39 | 1,2,4-Thiadiazole | 4-Methoxyphenyl, Acetamido | 0.79 |
| 42 | 1,3,4-Thiadiazole | 4-Methoxyphenyl, Acetamido | 4700 |
| Data sourced from a structure-activity relationship study.[14] |
Interestingly, the regioisomeric 1,3,4-thiadiazole analog (42 ) had dramatically decreased affinity, highlighting that not only the presence but also the precise positioning of the nitrogen atoms is critical for optimal target engagement.[14]
Case Study 2: c-Met Kinase Inhibitors for Cancer Treatment
In a separate effort to discover novel inhibitors of the c-Met kinase, a target in cancer therapy, researchers designed and synthesized four series of analogs based on both thiazole and thiadiazole carboxamide scaffolds.[15][16]
Experimental Findings: Through multiple cycles of structure-activity relationship (SAR) optimization, the research identified compound 51am , featuring a thiazole core, as the most promising inhibitor in both biochemical and cellular assays.[15] While both scaffolds produced active compounds, the optimization pathway led to a thiazole derivative as the lead candidate.
Causality and Mechanistic Insight: The authors noted that both thiazole and thiadiazole moieties were chosen for their ability to form hydrogen bonds and tune the overall physicochemical properties of the candidates.[15] In this specific context, the overall constellation of substituents and their interplay with the thiazole core likely achieved a more optimal conformation and set of interactions within the c-Met kinase active site compared to the thiadiazole analogs synthesized. This illustrates that the scaffold choice is part of a larger multivariate optimization problem.
Experimental Protocols: A Foundation for Trustworthiness
To ensure scientific integrity, the methods used to generate efficacy data must be robust and reproducible. Below are representative protocols for the synthesis and biological evaluation of these scaffolds.
Protocol 1: General Hantzsch Synthesis of a 2,4-Disubstituted Thiazole
This protocol describes a foundational method for creating a library of thiazole derivatives for screening.
-
Reagent Preparation: In a round-bottom flask, dissolve the selected thioamide (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Reaction Initiation: Add the corresponding α-haloketone (1.0 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the desired thiazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation
This is a standard colorimetric assay to assess the effect of compounds on cancer cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., thiazole and thiadiazole analogs) in the cell culture medium. Add the diluted compounds to the respective wells and include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Conclusion and Strategic Outlook
The evidence clearly indicates that neither the thiazole nor the thiadiazole scaffold holds a monopoly on efficacy. The choice is highly context-dependent and should be guided by the specific structural and electronic requirements of the biological target.
-
Thiadiazole may be the preferred scaffold when additional hydrogen bond acceptors are needed to enhance potency, as demonstrated in the case of adenosine A₃ receptor antagonists.[14] Its higher electron-withdrawing character can also be advantageous for modulating pKa and other physicochemical properties.
-
Thiazole remains a premier scaffold, offering a slightly less complex electronic profile that can be optimally functionalized to achieve high potency, as seen with the c-Met kinase inhibitors.[15] Its well-established synthetic routes and presence in numerous blockbuster drugs underscore its reliability and versatility.[18]
Ultimately, the most effective strategy in drug design is often to synthesize and test analogs from both scaffold classes. A comparative approach, grounded in robust biological assays and guided by structural biology, allows researchers to empirically determine which core structure provides the best foundation for developing a potent, selective, and successful therapeutic agent.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 12. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 13. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Biological Potential of Thiazole Derivatives of Synthetic Origin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Senior Application Scientist's Guide to X-ray Crystallography Analysis of Thiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] Its presence in numerous FDA-approved drugs, from anti-inflammatory agents like Meloxicam to anti-cancer and anti-HIV medications, highlights its significance as a privileged scaffold in drug discovery.[1][2][4] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-protein interactions, and guiding rational drug design. X-ray crystallography remains the definitive method for obtaining this high-resolution structural data.[5][6]
This guide provides an in-depth comparison of crystallographic techniques tailored to thiazole derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, address common challenges like polymorphism, and provide a self-validating framework for generating high-quality crystal structures.
The Crystallization Challenge: Polymorphism and Other Hurdles
Thiazole derivatives, while invaluable, can present significant crystallization challenges. The primary obstacle is often polymorphism , the ability of a compound to crystallize in multiple distinct crystal structures.[7] These polymorphs can exhibit different physical properties, including solubility and bioavailability, making control over the crystallization process critical in a pharmaceutical context.[7][8]
For instance, N-(1,3-thiazol-2-yl)benzamide is known to exist in at least three polymorphic forms, each with unique hydrogen-bonding patterns and molecular packing.[7][9] This phenomenon arises from the conformational flexibility of the molecule and its capacity to form different intermolecular interactions, a common trait in many thiazole-based compounds.[10] Other common issues include obtaining crystals of sufficient size and quality for single-crystal X-ray diffraction, leading to the necessity of alternative methods like powder diffraction.[11][12]
Comparative Guide to Crystallization Methodologies
The selection of a crystallization method is not arbitrary; it is a hypothesis-driven process based on the physicochemical properties of the thiazole derivative. The goal is to slowly decrease the compound's solubility to achieve a state of supersaturation that favors the growth of a single, well-ordered crystal lattice over rapid precipitation.
| Method | Principle | Best Suited For | Advantages | Disadvantages |
| Slow Evaporation | Solvent is slowly removed from a saturated solution, increasing the solute concentration to the point of crystallization. | Thermally stable, non-volatile thiazole derivatives with moderate solubility. | Simple setup; requires minimal material. | Difficult to control evaporation rate; susceptible to forming crusts or multiple small crystals. |
| Vapor Diffusion | A drop containing the sample and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant, slowly increasing its concentration in the drop. | Thiazole derivatives where solubility is sensitive to solvent/precipitant ratios. Requires very small amounts of material. | High success rate; excellent control over equilibration; ideal for screening multiple conditions. | Technically more complex setup (hanging vs. sitting drop); requires careful sealing. |
| Anti-Solvent Crystallization | A solvent in which the compound is insoluble (the anti-solvent) is slowly introduced into a solution of the compound, inducing crystallization.[13] | Thiazole derivatives with high solubility in one solvent and poor solubility in a miscible anti-solvent.[13] | Rapid and effective for many systems; allows for control via addition rate and concentration.[13] | Can lead to rapid precipitation or oiling out if conditions are not optimized; polymorphism is common.[14] |
| Co-crystallization | Crystallization of the target thiazole derivative (an active pharmaceutical ingredient, or API) with a benign coformer molecule to form a new crystalline solid with different properties.[15] | Poorly soluble or difficult-to-crystallize thiazole derivatives.[16] | Can dramatically improve solubility, stability, and permeability; creates new intellectual property opportunities.[16] | Requires screening of coformers; the resulting structure is of a multi-component crystal, not the pure API.[17] |
The Experimental Workflow: From Synthesis to Structure
Achieving a publication-quality crystal structure is a systematic process. This workflow outlines the critical stages, emphasizing decision points and quality control.
Caption: Workflow for Thiazole Derivative Crystallographic Analysis.
Protocol: Anti-Solvent Crystallization of a Thiazole Derivative
This protocol provides a robust starting point for crystallizing a novel thiazole derivative. The causality behind each step is critical for troubleshooting and adaptation.
-
Preparation of the Saturated Solution:
-
Action: Dissolve 5-10 mg of the purified thiazole derivative in the minimum amount of a "good" solvent (e.g., methanol, acetone, DMF) at room temperature. The compound should be highly soluble in this solvent.
-
Causality: Starting with a saturated or near-saturated solution ensures that only a small change in solvent composition is needed to induce supersaturation, promoting controlled crystal growth rather than amorphous precipitation.
-
-
System Setup:
-
Action: Place the solution in a small, clean vial (e.g., 4 mL). Place this open vial inside a larger, sealable beaker or jar.
-
Causality: This two-chamber system allows for slow vapor diffusion of the anti-solvent, which is a more gentle and controllable method than direct liquid addition.
-
-
Introduction of the Anti-Solvent:
-
Action: Add 10-20 mL of an "anti-solvent" (e.g., water, hexane, diethyl ether) to the outer beaker, ensuring the level is below the top of the inner vial. The anti-solvent must be miscible with the "good" solvent.
-
Causality: The anti-solvent has a different vapor pressure than the good solvent. As the vapors slowly mix and diffuse into the inner vial, the solubility of the thiazole derivative decreases gradually, leading to the formation of crystals. The choice of anti-solvent directly influences the rate of crystallization.[13][14]
-
-
Incubation and Observation:
-
Action: Seal the outer beaker and leave it undisturbed in a vibration-free location for several days to weeks. Monitor periodically for crystal growth using a microscope.
-
Causality: Mechanical disturbances can create secondary nucleation sites, resulting in a shower of small, unusable crystals. Patience is key to allowing large, single crystals to form.
-
-
Crystal Harvesting:
-
Action: Once suitable crystals have formed, carefully open the container. Use a mounted loop (e.g., a cryoloop) to gently remove a crystal from the mother liquor. Wick away excess solvent with the edge of a paper towel.
-
Causality: Leaving the crystal in the volatile mother liquor will cause it to dissolve or effloresce upon exposure to air. Rapidly moving to the mounting and data collection stage is crucial.
-
Data Collection, Refinement, and Validation
Once a crystal is obtained, the process transitions from chemistry to physics and computation.
-
Single-Crystal vs. Powder Diffraction: While single-crystal X-ray diffraction (SC-XRD) provides the most detailed and unambiguous structural data, it requires a well-ordered crystal of sufficient size (typically >20 µm).[18] When only microcrystalline powder is available, powder X-ray diffraction (PXRD) is an invaluable alternative.[11][17] Modern real-space methods can solve complex organic structures from high-quality powder data, though the process is less automatic than for single crystals.[12][18][19]
-
Structure Solution & Refinement: For small organic molecules like thiazole derivatives, the phase problem is typically solved using direct methods.[6] This initial model is then refined using least-squares methods against the experimental diffraction data.[20] Software packages like SHELX, OLEX2, and CRYSTALS are industry standards for this process.[20][21]
-
Trustworthiness through Validation: A refined structure is not complete until it is validated. Key metrics include:
-
R-factors (R1, wR2): These values represent the agreement between the calculated crystallographic model and the experimental X-ray data. For publishable small-molecule structures, an R1 value below 5-7% is generally expected.[20]
-
Goodness-of-Fit (GooF): Should be close to 1.0.
-
Residual Electron Density: Large positive or negative peaks in the difference Fourier map can indicate missing atoms, incorrect atom assignments, or disorder.
-
Data Analysis: A Case Study Comparison
Analyzing crystallographic data reveals key structural insights. The Cambridge Structural Database (CSD) is an essential resource containing over 1.3 million curated crystal structures, allowing researchers to compare their findings with known compounds.[22][23]
The table below compares crystallographic data for several published thiazole derivatives, illustrating the kind of information obtained from a successful analysis.
| Compound | Formula | Crystal System | Space Group | Key Feature(s) Noted | CSD Deposition # | Reference |
| N-(1,3-thiazol-2-yl)benzamide (Polymorph III) | C₁₀H₈N₂OS | Monoclinic | Pc | Four independent molecules in the asymmetric unit (Z'=4), exhibiting complex hydrogen-bonded dimers.[7][9] | CCDC 2243290 | --INVALID-LINK-- |
| Thiazole-methylsulfonyl derivative 2b | C₁₈H₁₇N₃O₃S₂ | Monoclinic | P2₁/n | The structure was confirmed by single-crystal X-ray diffraction, elucidating the conformation for enzyme inhibition studies.[24] | CCDC 2244265 | --INVALID-LINK-- |
| DHODH Inhibitor 12 | C₂₁H₁₇F₃N₂O₃S | Monoclinic | P2₁/c | X-ray complex structure confirmed the inhibitor binding mode in the ubiquinone binding tunnel of the target enzyme.[25] | CCDC 991327 | --INVALID-LINK-- |
This comparative data is crucial for understanding how different substituents on the thiazole ring influence crystal packing, intermolecular interactions, and, ultimately, the compound's biological and physical properties.[10]
Caption: Decision Tree for Troubleshooting Crystallization.
Conclusion
The X-ray crystallographic analysis of thiazole derivatives is a powerful, yet nuanced, discipline. It demands more than technical proficiency; it requires an intuitive understanding of molecular behavior and a systematic approach to overcoming challenges like polymorphism. By carefully selecting crystallization methodologies, rigorously executing experimental protocols, and validating results against established metrics, researchers can unlock the precise structural information needed to accelerate the discovery and development of next-generation thiazole-based therapeutics.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. nbinno.com [nbinno.com]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rigaku.com [rigaku.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 11. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 12. journals.iucr.org [journals.iucr.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.iucr.org [journals.iucr.org]
- 20. iucr.org [iucr.org]
- 21. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]
- 22. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 24. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Ethyl 4-bromothiazole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] Ethyl 4-bromothiazole-2-carboxylate, a readily functionalizable derivative, serves as a versatile starting point for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various derivatives synthesized from this core structure, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the structure-activity relationships, underlying mechanisms of action, and detailed experimental protocols to provide a comprehensive resource for researchers in the field.
Anticancer Activity: A Prominent Therapeutic Avenue
Thiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[4][5][6][7] While direct derivatization of this compound is an active area of research, extensive studies on the closely related ethyl 2-aminothiazole-4-carboxylate provide valuable insights into the structure-activity relationships (SAR) that govern their anticancer efficacy.
Comparative Efficacy of 2-Substituted Thiazole-4-carboxylate Derivatives
A common synthetic strategy involves the modification of the 2-position of the thiazole ring. For instance, the synthesis of thiourea derivatives from ethyl 2-aminothiazole-4-carboxylate has yielded compounds with potent antitumor activity. One notable derivative, 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea, demonstrated a lethal effect on the HS 578T breast cancer cell line with an impressive IC50 value of 0.8 µM.[8]
The following table summarizes the in vitro cytotoxic activity of a series of synthesized thiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, showcasing the impact of different substitutions.
| Compound ID | R-group on Benzylidene | IC50 (µM) - MCF-7 | IC50 (µM) - HepG2 |
| 4a | H | > 100 | > 100 |
| 4b | Br | 31.5 ± 1.91 | 51.7 ± 3.13 |
| 4c | OCH₃ | 2.57 ± 0.16 | 7.26 ± 0.44 |
| 5 | OCOCH₃ | 28.0 ± 1.69 | 26.8 ± 1.62 |
| Staurosporine (Standard) | - | 6.77 ± 0.41 | 8.4 ± 0.51 |
Data adapted from a study on 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones.[9]
As the data indicates, the nature of the substituent on the benzylidene ring plays a crucial role in the cytotoxic activity. The methoxy-substituted derivative (4c ) exhibited the most potent activity, surpassing the standard drug staurosporine against the MCF-7 cell line.[9]
Mechanism of Anticancer Action
Thiazole derivatives exert their anticancer effects through multiple pathways, including:
-
Induction of Apoptosis: Many thiazole-containing compounds have been shown to trigger programmed cell death in cancer cells.[1][4]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with the formation of microtubules, essential components of the cytoskeleton, thereby arresting cell division.[1][4][10]
-
Kinase Inhibition: The thiazole nucleus is a key component of several approved kinase inhibitors, such as Dasatinib.[7] Derivatives can be designed to target specific kinases involved in cancer cell signaling pathways like NFkB/mTOR/PI3K/AkT.[1][4][5]
-
Enzyme Inhibition: Thiazoles have been found to inhibit enzymes crucial for cancer progression, such as topoisomerase and histone deacetylases (HDACs).[1][4][5]
The workflow for evaluating the anticancer potential of newly synthesized derivatives typically involves a multi-step process:
Caption: Workflow for anticancer drug discovery with thiazole derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[11][12][13][14]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the formazan is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Thiazole derivatives have emerged as a promising scaffold for the synthesis of compounds with potent antibacterial and antifungal activities.[2][3][15][16]
Comparative Efficacy of Thiazole Derivatives
The antimicrobial efficacy of thiazole derivatives is highly dependent on the nature and position of substituents. For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives showed promising in vitro activity against various bacterial strains.[2]
The following table presents the Minimum Inhibitory Concentration (MIC) values of a series of thiazole-derived Schiff bases against multidrug-resistant (MDR) bacterial strains.
| Compound ID | R-group on Phenyl Ring | MIC (µg/mL) - S. epidermidis (MDR) | MIC (µg/mL) - S. aureus (MDR) | MIC (µg/mL) - E. coli (MDR) | MIC (µg/mL) - P. aeruginosa (MDR) |
| 2a | H | 250 | >500 | >500 | 375 |
| 2b | 4-Cl | 250 | >500 | >500 | 375 |
| 2d | 4-NO₂ | >500 | 250 | 375 | >500 |
| 2g | 3,4-di-Cl | >500 | 250 | 375 | >500 |
Data adapted from a study on ethyl 2-aminothiazole-4-carboxylate Schiff bases.[17]
These results highlight the importance of specific substitutions for targeting different bacterial species. For instance, compounds 2a and 2b were more effective against S. epidermidis and P. aeruginosa, while 2d and 2g showed better activity against S. aureus and E. coli.[17]
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of thiazole derivatives are diverse and can include:
-
Inhibition of Bacterial Enzymes: Some thiazoles act by inhibiting essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication.[2][18]
-
Disruption of Cell Wall Synthesis: Certain derivatives interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2]
-
Inhibition of Biofilm Formation: Some compounds have been shown to prevent the formation of bacterial biofilms, which are communities of bacteria that are highly resistant to antibiotics.
The general workflow for screening and characterizing new antimicrobial thiazole derivatives is outlined below:
Caption: Workflow for antimicrobial drug discovery with thiazole derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][19][20][21][22]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.[19]
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the synthesized thiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) directly in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[20]
-
Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[19]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiazole derivatives have been investigated for their anti-inflammatory properties, with promising results in various preclinical models.[23][24][25]
Comparative Efficacy and Mechanism of Action
The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). More recently, their role as inhibitors of inducible nitric oxide synthase (iNOS), which produces the pro-inflammatory mediator nitric oxide (NO), has been explored.
While specific comparative data for a series of this compound derivatives is an area for future research, studies on related thiazole structures provide a strong rationale for their investigation. For example, a series of novel 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole derivatives were synthesized and evaluated for their ability to inhibit NO production in LPS-induced RAW264.7 cells. One of the optimal compounds from this series demonstrated more potent anti-inflammatory activity than the standard drugs indomethacin and dexamethasone.[22]
The proposed mechanism for some anti-inflammatory thiazoles involves the blockade of the L-arginine binding site in iNOS, thereby reducing NO synthesis.
The discovery process for novel anti-inflammatory thiazole derivatives follows a logical progression:
Caption: Workflow for anti-inflammatory drug discovery with thiazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
Principle: The injection of carrageenan into the paw of a rat induces a local, acute, and well-characterized inflammatory response, resulting in edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the synthesized thiazole derivatives orally or intraperitoneally to the test groups of rats. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., diclofenac sodium).
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The available data, particularly from closely related analogs, strongly suggests that derivatives of this compound are likely to possess significant anticancer, antimicrobial, and anti-inflammatory properties. The key to unlocking their full potential lies in systematic structural modifications and comprehensive biological evaluation.
Future research should focus on:
-
Direct Derivatization: Synthesizing and screening a wider range of derivatives directly from this compound to establish clear and direct structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety: Evaluating the most promising lead compounds in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.
By leveraging the versatility of the this compound core and employing a rational drug design approach, the scientific community can continue to develop novel and effective treatments for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. jchemrev.com [jchemrev.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Thiazole in the targeted anticancer drug discovery. | Semantic Scholar [semanticscholar.org]
- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. Broth microdilution - Wikipedia [en.wikipedia.org]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 23. scispace.com [scispace.com]
- 24. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. View of Screening of anti-inflammatory activity of 4.5-dihydroisoxazol-5-carboxamide (PAR-2 inhibitors) based on formaldehyde oedema model among white lab rats | Research Results in Pharmacology [rrpharmacology.ru]
A Comparative Guide to Diazotization Methods: Sodium Nitrite vs. Nitrite Esters
Introduction
Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is a cornerstone transformation in organic synthesis. First reported by Peter Griess in 1858, this reaction unlocks a vast array of synthetic possibilities, enabling the introduction of a wide range of functional groups onto an aromatic ring.[1][2] The resulting diazonium salts are highly versatile intermediates, serving as precursors for the synthesis of azo dyes, pharmaceuticals, and other high-value chemical compounds.[3][4]
The choice of diazotizing agent is critical and dictates the reaction's efficiency, substrate scope, and safety profile. For decades, the classical method has involved the use of sodium nitrite (NaNO₂) in a strong aqueous acid. More recently, organic-soluble nitrite esters, such as tert-butyl nitrite (TBN), have emerged as powerful alternatives, offering milder and often more versatile reaction conditions.[5]
This guide provides an in-depth comparison of these two principal methods. We will explore the mechanistic underpinnings, practical advantages and limitations, and detailed experimental protocols for each approach. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal diazotization strategy for their specific synthetic challenges.
Part 1: The Classical Approach - Sodium Nitrite (NaNO₂) Diazotization
The use of sodium nitrite in conjunction with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is the most traditional and widely practiced method for diazotization.[6][7] Its enduring prevalence is a testament to its cost-effectiveness and broad utility for a range of aromatic amines.
Mechanism of Action
The key to this method is the in situ generation of the true nitrosating agent, the nitrosonium ion (NO⁺). The process unfolds in a series of well-understood steps:
-
Formation of Nitrous Acid (HNO₂): Sodium nitrite reacts with the strong mineral acid to generate unstable nitrous acid.[8][9]
-
Formation of the Nitrosonium Ion (NO⁺): In the strongly acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion.[1][7]
-
Electrophilic Attack: The primary aromatic amine acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate after deprotonation.[1]
-
Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization to a diazohydroxide, which is then protonated in the acidic environment. The subsequent loss of a water molecule generates the final aryl diazonium ion.[1]
This entire process is critically temperature-dependent. The reaction is almost universally conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, which can decompose, sometimes explosively, at higher temperatures.[10][11][12]
Advantages and Common Applications
-
Cost-Effectiveness: Sodium nitrite and mineral acids are inexpensive, readily available bulk chemicals, making this method highly suitable for large-scale industrial processes.[13][14]
-
High Reactivity: The highly electrophilic nitrosonium ion generated in strong acid ensures rapid and efficient conversion of many standard anilines.
-
Established Protocols: A vast body of literature and well-established protocols exist, providing reliable starting points for a wide range of substrates.[15][16]
-
Applications: This method is the workhorse for the industrial synthesis of azo dyes and pigments and is frequently used in Sandmeyer reactions to produce aryl halides.[3][6]
Limitations and Safety Considerations
-
Harsh Acidic Conditions: The requirement for strong mineral acids makes this method incompatible with acid-sensitive functional groups on the substrate.
-
Poor Solubility: Many complex organic molecules and weakly basic anilines are sparingly soluble in aqueous acidic media, leading to incomplete reactions or requiring specialized solvent systems.[17]
-
Strict Temperature Control: The need to maintain temperatures below 5 °C can be challenging and energy-intensive on an industrial scale.[11] Temperature excursions can lead to violent decomposition of the diazonium salt.
-
Safety Hazards: Diazonium salts, especially when isolated or allowed to precipitate, can be shock-sensitive and explosive.[10][11] An excess of nitrous acid must be carefully managed and quenched (e.g., with sulfamic acid) to prevent side reactions and potential hazards.[10]
Representative Experimental Protocol: Diazotization of Aniline
This protocol describes the preparation of a benzenediazonium chloride solution, a common precursor for subsequent reactions like azo coupling or Sandmeyer reactions.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-Iodide Paper
Procedure:
-
In a flask equipped with a magnetic stirrer and thermometer, combine aniline (1.0 eq.) and distilled water. Add concentrated HCl (2.5-3.0 eq.) slowly while stirring. The aniline hydrochloride salt may precipitate.
-
Cool the mixture to 0-5 °C in an ice-salt bath. It is crucial that the temperature does not rise above 5 °C during the reaction.[8][11]
-
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq.) in a minimal amount of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension over 30-45 minutes. Maintain vigorous stirring and ensure the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 15-20 minutes.
-
Validation: Test for the presence of a slight excess of nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the completion of the diazotization.[8][15]
-
If the test is negative, add a small additional amount of the sodium nitrite solution and re-test after 10 minutes. If the test is strongly positive, the excess nitrous acid can be quenched by the careful addition of a small amount of sulfamic acid until the starch-iodide test is only faintly positive.
-
The resulting cold diazonium salt solution is highly reactive and should be used immediately in the subsequent synthetic step without isolation.[3][6]
Part 2: The Organic-Soluble Alternative - Nitrite Ester Diazotization
Nitrite esters, most commonly tert-butyl nitrite (TBN) and isoamyl nitrite, have become indispensable reagents for diazotization under non-aqueous or aprotic conditions.[18] They offer a milder, more versatile approach, particularly for substrates that are incompatible with the classical aqueous acid method.[5][19]
Mechanism of Action
The mechanism of diazotization with nitrite esters differs significantly as it does not require a strong mineral acid.
-
Protonation of the Nitrite Ester: In the presence of a proton source (which can be a weak acid like acetic acid, or even trace amounts of acid), the oxygen atom of the nitrite ester is protonated.
-
Generation of the Nitrosonium Ion: The protonated ester can then either directly serve as the nitrosating agent or decompose to generate the nitrosonium ion (NO⁺) and the corresponding alcohol (tert-butanol in the case of TBN).
-
Nucleophilic Attack: As with the classical method, the primary amine attacks the electrophilic nitrosating species.
-
Deprotonation and Rearrangement: A series of proton transfers and rearrangements, analogous to the final steps of the aqueous method, leads to the formation of the diazonium ion.
The key advantage here is the ability to perform the reaction in a wide range of organic solvents (e.g., acetonitrile, THF, DMF), which is crucial for substrates with poor aqueous solubility.
Advantages and Niche Applications
-
Mild Reaction Conditions: Diazotization can often be performed under neutral or weakly acidic conditions, preserving acid-labile functional groups.[5]
-
Excellent Substrate Compatibility: This method is ideal for weakly basic anilines, heterocyclic amines, and substrates with poor solubility in water.[17][20][21]
-
Improved Safety and Control: Reactions are often homogeneous, reducing the risk of precipitating explosive diazonium salts. The byproducts, such as tert-butanol, are generally benign and easily removed.[5][19]
-
Procedural Simplicity: Many procedures, such as one-pot diazotization-iodination, are streamlined and efficient.[6]
-
Applications: Widely used in medicinal chemistry and complex molecule synthesis where substrate integrity is paramount. It is the method of choice for aprotic Sandmeyer, Balz-Schiemann, and Gomberg-Bachmann reactions.[5][18][22]
Limitations and Considerations
-
Reagent Cost: Nitrite esters like TBN are significantly more expensive than sodium nitrite, which can be a limiting factor for large-scale synthesis.[19]
-
Thermal Stability: tert-Butyl nitrite has a low boiling point (61-63 °C) and should be handled with care.[18]
-
Stoichiometry: Precise control of stoichiometry is important, as excess nitrite ester can sometimes lead to side reactions.
Representative Experimental Protocol: Aprotic Diazotization-Iodination
This one-pot protocol, adapted from the work of Knochel and coworkers, demonstrates the efficiency of TBN for the synthesis of an aryl iodide from an aniline derivative.
Materials:
-
Aromatic Amine (e.g., p-Anisidine)
-
tert-Butyl Nitrite (TBN)
-
Potassium Iodide (KI)
-
p-Toluenesulfonic Acid Monohydrate (p-TsOH·H₂O)
-
Acetonitrile (MeCN)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the aromatic amine (1.0 eq.), potassium iodide (2.5 eq.), and p-toluenesulfonic acid monohydrate (1.0 eq.).
-
Add anhydrous acetonitrile as the solvent to dissolve or suspend the reagents.
-
Cool the mixture to 0 °C in an ice bath.
-
Validation: Add tert-butyl nitrite (2.5 eq.) dropwise to the stirred mixture. A color change and/or gas evolution (N₂) is typically observed, indicating the formation and subsequent reaction of the diazonium salt.
-
Stir the reaction at 0 °C for 30 minutes.
-
Remove the ice bath and warm the reaction mixture to 60 °C. Stir for 4 hours or until the reaction is complete as monitored by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with aqueous solutions (e.g., aq. HCl, sat. NaHCO₃, brine) to remove impurities, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography to yield the pure aryl iodide.
Part 3: Head-to-Head Comparison and Method Selection
Choosing the appropriate diazotization method requires a careful evaluation of the substrate, reaction scale, and desired outcome. The following table summarizes the key performance differences between the two methods.
Comparative Data Summary
| Feature | Sodium Nitrite (NaNO₂) Method | Nitrite Ester (e.g., TBN) Method |
| Reaction Medium | Aqueous strong acid (HCl, H₂SO₄) | Organic solvents (MeCN, THF, etc.) |
| Temperature | Strictly 0–5 °C required | Often 0 °C to room temperature |
| Substrate Scope | Good for standard anilines | Excellent for weakly basic/heterocyclic amines, acid-sensitive substrates |
| Solubility Issues | Common for complex, non-polar substrates | Minimized; homogeneous reactions are typical |
| Key Byproducts | Inorganic salts (e.g., NaCl) | Alcohol (e.g., tert-butanol), which is volatile and easily removed |
| Safety Profile | Risk of explosive diazonium salt precipitation; hazardous acid | Generally safer; reduced risk of precipitation; avoids strong acids |
| Reagent Cost | Very low | High |
| Ideal Scale | Industrial, large-scale synthesis | Laboratory, medicinal chemistry, complex synthesis |
Decision-Making Workflow
The choice between these methods can be guided by a logical workflow that prioritizes substrate compatibility and safety.
Conclusion
Both sodium nitrite and nitrite ester diazotization methods are powerful tools in the synthetic chemist's arsenal. The classical sodium nitrite approach remains unparalleled for its cost-effectiveness in large-scale applications with robust substrates. However, for modern drug development and the synthesis of complex, functionalized molecules, the mild conditions, superior compatibility, and enhanced safety profile of nitrite esters like tert-butyl nitrite are often indispensable. By understanding the fundamental principles, advantages, and limitations of each method, researchers can make informed decisions, leading to more efficient, safer, and successful synthetic outcomes.
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. Diazotization titrations | PPTX [slideshare.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - Diazotization safety - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. Applications of Sodium Nitrite in Organic Synthesis [ouci.dntb.gov.ua]
- 15. brainkart.com [brainkart.com]
- 16. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 17. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 18. tert-Butyl Nitrite [commonorganicchemistry.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Guide to the Proper Disposal of Ethyl 4-bromothiazole-2-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. Ethyl 4-bromothiazole-2-carboxylate, a key heterocyclic building block, is integral to many synthetic pathways. However, its classification as a halogenated organic compound necessitates a rigorous and compliant disposal protocol. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical, ensuring the protection of laboratory personnel and the environment. The causality behind each step is explained to build a framework of self-validating safety practices.
Core Principles: Hazard Identification and Risk Mitigation
Understanding the inherent hazards of this compound is the foundation of its safe management. According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, this chemical is classified as hazardous.[1] Its primary risks are acute toxicity if ingested, inhaled, or in contact with skin.[1]
Table 1: Hazard Profile of this compound
| Hazard Classification | Category | Signal Word | Key Hazard Statements |
| Acute Oral Toxicity | Category 4 | Warning | Harmful if swallowed.[1] |
| Acute Dermal Toxicity | Category 4 | Warning | Harmful in contact with skin.[1] |
| Acute Inhalation Toxicity | Category 4 | Warning | Harmful if inhaled.[1] |
| Serious Eye Damage/Irritation | Category 2 | Warning | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | Category 3 | Warning | May cause respiratory irritation.[2] |
The presence of a bromine atom on the thiazole ring places this compound in the category of halogenated organic compounds. These substances are subject to specific environmental regulations due to their potential to form persistent and toxic byproducts if disposed of improperly.[3][4] Therefore, under no circumstances should this chemical be disposed of via sanitary sewer or in regular laboratory trash.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing this compound for disposal, ensuring adequate personal protection is mandatory. The following PPE must be worn to prevent exposure, in accordance with OSHA regulations found in 29 CFR 1910 Subpart I.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Compliant with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against dust particles and splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents dermal absorption, as the substance is harmful upon skin contact.[1] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Required if handling large quantities or if dust formation is likely, to prevent inhalation.[1] |
All handling of the solid chemical and its waste should be performed within a certified chemical fume hood to ensure adequate ventilation.[1][2] Eyewash stations and safety showers must be readily accessible.[1][2]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a regulated hazardous waste. This involves proper segregation, containment, and labeling before transfer to an approved waste disposal facility.
Step 1: Waste Segregation
-
Solid Waste: Collect any unused or expired this compound powder, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels from a spill), and designate it as "Halogenated Organic Solid Waste."
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvent waste streams, as this complicates the final disposal treatment process.
-
Incompatibilities: This chemical is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[2] Never mix waste containing this compound with waste containing these incompatible materials to avoid potentially hazardous reactions.
Step 2: Containerization
-
Select a suitable, leak-proof, and chemically compatible container for the waste. The container must have a secure, tight-fitting lid.[5]
-
For solid waste, carefully transfer the powder and contaminated materials into the designated solid waste container. Avoid creating dust.[1][2]
-
For liquid waste, use a funnel to pour the solution into the designated liquid waste container.
-
Do not fill any waste container beyond 90% of its capacity to allow for expansion and prevent spills.[5]
-
Securely close the container lid.
-
Decontaminate the exterior of the container by wiping it down.[5]
Step 3: Labeling
-
Clearly label the waste container as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Step 4: Storage and Collection
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. The final disposal must be conducted at an approved waste disposal plant.[1]
Spill Management Protocol
In the event of a small spill, the cleanup materials will also become hazardous waste and must be disposed of accordingly.
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate the area.
-
Don PPE: Wear the appropriate PPE as detailed in Table 2.
-
Containment: For solid spills, gently sweep up the powder to avoid creating dust and place it into a suitable container for disposal.[1][2]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: All cleanup materials (gloves, wipes, etc.) are now contaminated and must be placed in the same hazardous waste container as the spilled chemical.
The Disposal Pathway: From Lab to Treatment
The stringent procedures outlined above are mandated by regulations from agencies like the U.S. Environmental Protection Agency (EPA). As a halogenated organic compound, this compound falls under waste categories that are restricted from land disposal.[3][4] The required method of treatment for such waste is typically high-temperature incineration in a specialized facility.[3] This process destroys the organic molecule, but the presence of bromine necessitates the use of scrubbers in the incinerator's exhaust system to capture the resulting hydrogen bromide (HBr) gas, preventing its release into the atmosphere.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
